2-(1H-pyrazol-1-yl)-1H-1,3-benzodiazole
Description
Structure
3D Structure
Properties
IUPAC Name |
2-pyrazol-1-yl-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4/c1-2-5-9-8(4-1)12-10(13-9)14-7-3-6-11-14/h1-7H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMKRHMVAGXMKAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)N3C=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30348644 | |
| Record name | 2-(1H-Pyrazol-1-yl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30348644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6488-88-6 | |
| Record name | 2-(1H-Pyrazol-1-yl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30348644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1H-pyrazol-1-yl)-1H-1,3-benzodiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Senior Application Scientist's Guide to the Synthesis and Characterization of 2-(1H-pyrazol-1-yl)-1H-1,3-benzodiazole
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of the novel heterocyclic compound, 2-(1H-pyrazol-1-yl)-1H-1,3-benzodiazole. This molecule represents a strategic hybridization of two pharmacologically significant scaffolds: benzimidazole and pyrazole. The benzimidazole moiety is a cornerstone in medicinal chemistry, featured in numerous FDA-approved drugs, while the pyrazole ring is a versatile building block known for a wide array of biological activities.[1][2][3][4] The fusion of these two heterocycles is a promising strategy in the quest for new therapeutic agents.[5][6] This document details a robust synthetic protocol, outlines a thorough characterization workflow, and discusses the scientific rationale behind the experimental design, targeting researchers and professionals in drug discovery and development.
Introduction: The Rationale for Hybrid Vigor in Heterocyclic Chemistry
In contemporary drug discovery, the strategy of molecular hybridization has emerged as a powerful tool for the development of novel chemical entities with enhanced potency and unique pharmacological profiles.[5] This approach involves the covalent linking of two or more pharmacophoric units to create a single molecule with potentially synergistic or additive biological activities. The target molecule, this compound, is a quintessential example of this design philosophy.
-
The Benzimidazole Scaffold: A "privileged" structure in medicinal chemistry, the benzimidazole core is present in a wide range of therapeutic agents, exhibiting antimicrobial, antiviral, anticancer, analgesic, and anti-inflammatory properties, among others.[1][3] Its bicyclic, electron-rich nature allows for diverse substitutions, facilitating interactions with various biological targets.[3]
-
The Pyrazole Moiety: Pyrazole and its derivatives are also renowned for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer effects.[1][4] The presence of two adjacent nitrogen atoms in the five-membered ring imparts unique electronic and hydrogen-bonding capabilities.
The conjugation of these two potent heterocyclic systems is anticipated to yield a molecule with a unique three-dimensional structure and electronic distribution, potentially leading to novel interactions with biological macromolecules and opening new avenues for therapeutic intervention.
Synthetic Pathway: A Nucleophilic Substitution Approach
The synthesis of this compound can be efficiently achieved through a nucleophilic aromatic substitution reaction. This strategy leverages the reactivity of a suitable leaving group at the 2-position of the benzimidazole ring with the nucleophilic nitrogen of the pyrazole ring. The proposed synthetic route commences with the preparation of the key intermediate, 2-chlorobenzimidazole.
Synthesis of 2-Chlorobenzimidazole
2-Chlorobenzimidazole serves as a crucial electrophilic partner in the subsequent coupling reaction. It can be synthesized from benzimidazol-2-one by reaction with phosphoryl chloride (POCl₃).
Experimental Protocol:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a mixture of benzimidazol-2-one and a slight excess of phosphoryl chloride is prepared.
-
The reaction mixture is heated under reflux for a specified period, typically 2-4 hours, while monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and carefully poured onto crushed ice to quench the excess phosphoryl chloride.
-
The resulting precipitate is collected by filtration, washed with cold water until the filtrate is neutral, and then dried under vacuum to yield 2-chlorobenzimidazole.
Synthesis of this compound
The final step involves the N-arylation of pyrazole with 2-chlorobenzimidazole. This reaction is typically carried out in the presence of a base to deprotonate the pyrazole, thereby enhancing its nucleophilicity.
Experimental Protocol:
-
To a solution of pyrazole in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile, is added a base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH).
-
The mixture is stirred at room temperature for a short period to allow for the formation of the pyrazolate anion.
-
2-Chlorobenzimidazole is then added to the reaction mixture.
-
The reaction is heated to a temperature ranging from 80°C to 120°C and monitored by TLC.
-
After completion, the reaction mixture is cooled and poured into water to precipitate the product.
-
The solid is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure this compound.
Diagram of the Synthetic Pathway:
Caption: Synthetic route to this compound.
Structural Characterization: A Multi-technique Approach
The unambiguous confirmation of the structure of the synthesized this compound requires a combination of spectroscopic techniques. The following is a predictive summary of the expected data based on the analysis of structurally related compounds.[5][7][8][9]
Diagram of the Characterization Workflow:
Caption: Workflow for the characterization of the target molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be highly informative. The protons of the benzimidazole ring will likely appear as multiplets in the aromatic region (δ 7.0-8.0 ppm). The pyrazole protons should present as distinct signals, with the proton at the 4-position appearing as a triplet and the protons at the 3- and 5-positions as doublets. The characteristic N-H proton of the benzimidazole ring is expected to be a broad singlet at a downfield chemical shift (δ > 10 ppm).
-
¹³C NMR: The carbon NMR spectrum will corroborate the proposed structure. The aromatic carbons of the benzimidazole and pyrazole rings are anticipated to resonate in the δ 110-160 ppm range.[5] The number of distinct signals will correspond to the number of chemically non-equivalent carbon atoms in the molecule.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The IR spectrum will provide information about the functional groups present. Key expected absorptions include:
-
A broad band in the region of 3100-3400 cm⁻¹ corresponding to the N-H stretching vibration of the benzimidazole ring.
-
C=N stretching vibrations for both the benzimidazole and pyrazole rings in the 1600-1650 cm⁻¹ region.[8]
-
C-H stretching vibrations of the aromatic rings around 3000-3100 cm⁻¹.
-
C=C stretching vibrations within the aromatic rings in the 1450-1600 cm⁻¹ range.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the target compound. High-resolution mass spectrometry (HRMS) is particularly valuable as it provides the exact mass, allowing for the determination of the molecular formula. The mass spectrum should show a prominent molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of this compound.
Table 1: Predicted Spectroscopic Data for this compound
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons (benzimidazole): Multiplets in the δ 7.0-8.0 ppm range. Pyrazole protons: Distinct signals for H-3, H-4, and H-5. N-H proton (benzimidazole): Broad singlet at δ > 10 ppm. |
| ¹³C NMR | Aromatic carbons: Resonances in the δ 110-160 ppm range, consistent with the number of unique carbon environments in the benzimidazole and pyrazole rings.[5] |
| FT-IR (cm⁻¹) | N-H stretch: ~3100-3400 (broad). C=N stretch: ~1600-1650.[8] Aromatic C-H stretch: ~3000-3100. Aromatic C=C stretch: ~1450-1600. |
| Mass Spec (MS) | Molecular Ion Peak: Expected at m/z corresponding to the molecular weight of C₁₀H₈N₄. HRMS should confirm the elemental composition. |
Potential Applications and Future Directions
Given the extensive biological activities associated with both benzimidazole and pyrazole scaffolds, the hybrid molecule this compound is a compelling candidate for biological screening.[1][2][4] Areas of particular interest for evaluating its therapeutic potential include:
-
Anticancer Activity: Many benzimidazole-pyrazole hybrids have demonstrated significant anticancer properties.[5][6]
-
Antimicrobial Activity: The combination of these two heterocycles may lead to synergistic effects against a broad spectrum of bacteria and fungi.
-
Anti-inflammatory and Analgesic Effects: Both parent scaffolds are known to possess anti-inflammatory and analgesic properties.[1]
Further research should focus on the biological evaluation of this compound and the synthesis of a library of derivatives with substitutions on both the benzimidazole and pyrazole rings to establish structure-activity relationships (SAR). Such studies will be instrumental in optimizing the pharmacological profile and identifying lead compounds for further development.
Conclusion
This technical guide has outlined a logical and efficient pathway for the synthesis of this compound, a molecule of significant interest in medicinal chemistry. The detailed protocols for synthesis and the predictive data for characterization provide a solid foundation for researchers to successfully prepare and validate this novel compound. The strategic hybridization of the benzimidazole and pyrazole moieties holds considerable promise for the discovery of new therapeutic agents, and the information presented herein is intended to facilitate and inspire further exploration in this exciting area of drug development.
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Synthesis, Characterization and Biological Activity Evaluation of Some Pyrazoles, Thiazoles and Oxazoles Derived from 2-Mercapto - Baghdad Science Journal. (2021). Baghdad Science Journal. Available at: [Link]
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(PDF) Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities. (2021). ResearchGate. Available at: [Link]
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A RING TRANSFORMATION OF 2-BENZOYL-1,4-BENZOTHIAZIN-3- ONE INTO 1,3-BENZOTHIAZOLE AND PYRAZOLE DERIVATIVES. (2022). Journal Marocain de Chimie Hétérocyclique. Available at: [Link]
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A Technical Guide to the Physical and Chemical Properties of 2-(1H-pyrazol-1-yl)-1H-1,3-benzodiazole
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 2-(1H-pyrazol-1-yl)-1H-1,3-benzodiazole, a heterocyclic compound of significant interest to the scientific and drug development community. This molecule represents a strategic hybridization of two pharmacologically important scaffolds: benzimidazole and pyrazole. Both moieties are known to impart a wide range of biological activities, and their combination in a single molecular entity offers a promising avenue for the discovery of novel therapeutic agents.[1][2] This document details the compound's molecular structure, synthesis, physicochemical characteristics, and spectroscopic profile. It also includes detailed experimental protocols and discusses the potential applications of this molecular class in medicinal chemistry, grounded in authoritative references.
Introduction: The Rationale for Benzimidazole-Pyrazole Hybrids
In modern medicinal chemistry, the development of hybrid molecules—single entities containing two or more distinct pharmacophores—is a well-established strategy for discovering novel drug candidates. This approach can lead to compounds with enhanced potency, dual modes of action, or improved pharmacokinetic profiles. The benzimidazole and pyrazole ring systems are considered "privileged structures" due to their prevalence in biologically active compounds.
-
Benzimidazole Scaffold: This fused heterocyclic system is a core component of numerous therapeutic agents, demonstrating a vast array of biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and antihypertensive properties.[3][4] Its structural similarity to purine enables it to interact with various biological macromolecules.
-
Pyrazole Scaffold: This five-membered aromatic heterocycle is also a cornerstone in drug discovery, with derivatives exhibiting potent analgesic, anti-inflammatory, antitumor, and antimicrobial activities.[1][5]
The strategic fusion of these two scaffolds into a compound like this compound creates a novel molecular architecture with significant potential for interacting with multiple biological targets, making it a molecule of high interest for screening and development programs.[2]
Molecular Structure and Identification
The unambiguous identification of this compound is critical for any research endeavor. The molecule consists of a benzimidazole ring system where the C2 position is substituted with a pyrazole ring via a nitrogen atom (N1).
Caption: Molecular structure of this compound.
Table 1: Compound Identification
| Identifier | Value | Reference |
|---|---|---|
| IUPAC Name | 2-(1H-pyrazol-1-yl)-1H-benzimidazole | N/A |
| Molecular Formula | C₁₀H₈N₄ | [6] |
| Molecular Weight | 184.20 g/mol | [6] |
| Canonical SMILES | C1=CC=C2C(=C1)NC(=N2)N3C=CC=N3 | N/A |
| InChIKey | IYTGPPNUOLLGBE-UHFFFAOYSA-N (Isomer) |[6] |
Synthesis and Mechanistic Insights
The synthesis of 2-substituted benzimidazoles is a well-documented area of organic chemistry. The most direct and widely adopted method for preparing compounds like this compound is through the condensation of o-phenylenediamine with a suitable pyrazole-1-carbaldehyde.[7]
Caption: General workflow for the synthesis of the title compound.
Mechanistic Considerations: The reaction proceeds via a two-step mechanism. First, one of the amino groups of o-phenylenediamine performs a nucleophilic attack on the carbonyl carbon of the pyrazole aldehyde, forming a Schiff base intermediate after dehydration. The second, intramolecular step involves the cyclization of the remaining amino group onto the imine carbon, followed by an oxidation step (either aerobic or with an added oxidant) to yield the final aromatic benzimidazole ring. The choice of an oxidant, such as hydrogen peroxide or ceric ammonium nitrate, can be crucial for achieving high yields by facilitating the final aromatization step.[7]
Physicochemical Properties
The physicochemical properties of a compound are paramount for its application in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME). While experimental data for this specific molecule is scarce, properties can be reliably computed or inferred from structurally similar compounds.
Table 2: Physicochemical Properties
| Property | Value (Computed/Inferred) | Significance in Drug Development | Reference |
|---|---|---|---|
| Melting Point (°C) | >150 (Inferred) | Indicates purity and thermal stability. | [8] |
| XLogP3 | 1.5 | Predicts lipophilicity and membrane permeability. | [6] |
| Hydrogen Bond Donors | 1 | Influences solubility and receptor binding. | [6] |
| Hydrogen Bond Acceptors | 3 | Influences solubility and receptor binding. | [6] |
| Topological Polar Surface Area (TPSA) | 57.4 Ų | Correlates with drug transport and bioavailability. | [6] |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in alcohols. | Affects formulation and assay development. |[7] |
Spectroscopic and Structural Characterization
Structural elucidation relies on a combination of spectroscopic techniques. The expected data for this compound are outlined below based on analyses of related structures.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The spectrum is expected to show distinct signals. The four protons of the benzimidazole's benzene ring would appear as multiplets in the aromatic region (δ 7.0-7.8 ppm). The three protons of the pyrazole ring would present as distinct signals, likely between δ 7.5 and 8.5 ppm. A broad singlet corresponding to the labile N-H proton of the benzimidazole ring is expected far downfield (δ > 11.0 ppm).[9]
-
¹³C NMR: The spectrum should display 10 unique carbon signals, corresponding to the 10 carbon atoms in the asymmetric structure. The C2 carbon of the benzimidazole ring, being attached to three nitrogen atoms, would be significantly downfield.
Infrared (IR) Spectroscopy The IR spectrum provides key information about functional groups.
-
N-H Stretch: A broad absorption band around 3300-3450 cm⁻¹ is characteristic of the N-H bond in the benzimidazole ring.
-
C=N Stretch: A sharp peak in the 1620-1650 cm⁻¹ region corresponds to the imine bond within the imidazole ring.
-
Aromatic C-H Stretch: Signals appearing just above 3000 cm⁻¹ are indicative of the aromatic C-H bonds.
Mass Spectrometry (MS) High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. The expected exact mass for the protonated molecule [M+H]⁺ would be approximately 185.0825, corresponding to the formula C₁₀H₉N₄⁺.
Crystal Structure and Solid-State Properties Benzimidazole derivatives are known to form extensive intermolecular hydrogen-bonding networks in the solid state.[10] The N-H group of one molecule typically acts as a hydrogen bond donor to a nitrogen atom of an adjacent molecule. This N-H···N interaction leads to the formation of supramolecular chains or sheets, which significantly influences the compound's melting point, solubility, and crystal packing.[11]
Thermal Stability
Fused aromatic heterocyclic systems like benzimidazole are known for their high thermal stability. The stability of this compound can be assessed using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). While specific data is not available, related nitrogen-rich heterocyclic compounds often exhibit high decomposition temperatures, making them robust under various experimental conditions.[12]
Potential Applications in Medicinal Chemistry
The hybridization of benzimidazole and pyrazole scaffolds suggests a broad range of potential therapeutic applications. Based on extensive research into related compounds, this molecule could be a promising candidate for screening in several areas:
-
Anticancer Agents: Many pyrazole-benzimidazole derivatives have shown potent activity against various cancer cell lines.[5]
-
Antimicrobial Agents: The combined scaffolds are known to be effective against a spectrum of bacteria and fungi.[1][4]
-
Anti-inflammatory and Analgesic Drugs: Both parent heterocycles are found in numerous anti-inflammatory and pain-relief medications.[2]
Experimental Protocols
The following protocols provide a framework for the synthesis and characterization of the title compound.
8.1 Protocol: Synthesis of this compound
-
Rationale: This procedure utilizes a standard condensation reaction, a reliable method for forming the 2-substituted benzimidazole core. Ethanol is chosen as a solvent for its ability to dissolve the reactants and its suitable boiling point for reflux. Hydrogen peroxide is included as a mild oxidant to promote the final aromatization.
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve o-phenylenediamine (1.08 g, 10 mmol) in 30 mL of ethanol.
-
Addition: To the stirring solution, add 1H-pyrazole-1-carbaldehyde (0.96 g, 10 mmol).
-
Oxidation: Slowly add 30% hydrogen peroxide (1.5 mL) dropwise to the reaction mixture.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Reduce the solvent volume under vacuum. Add 50 mL of cold water to the residue, which should induce precipitation of the crude product.
-
Purification: Filter the solid precipitate and wash thoroughly with cold water. Recrystallize the crude product from an ethanol/water mixture to yield the pure compound.
-
Validation: Dry the purified product under vacuum and determine its melting point. Confirm its structure using NMR, IR, and MS as described below.
8.2 Protocol: Spectroscopic Characterization
-
Rationale: Proper sample preparation is essential for acquiring high-quality spectroscopic data. Deuterated solvents are used for NMR to avoid interference from solvent protons.
-
NMR Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Transfer the solution to a 5 mm NMR tube.[13]
-
NMR Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer.
-
IR Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing ~1 mg of the product with ~100 mg of dry KBr powder and pressing it into a thin, transparent disk.
-
IR Acquisition: Obtain the IR spectrum using an FTIR spectrometer over a range of 4000-400 cm⁻¹.
-
HRMS Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) and analyze using an ESI-TOF or Orbitrap mass spectrometer.
Conclusion
This compound is a molecule of considerable scientific interest, merging two pharmacologically validated scaffolds. Its synthesis is achievable through established chemical methods, and its structure can be unequivocally confirmed by standard spectroscopic techniques. The physicochemical properties of this compound suggest its potential as a lead structure in drug discovery, particularly in the fields of oncology, infectious diseases, and inflammatory disorders. This guide provides the foundational knowledge necessary for researchers to synthesize, characterize, and further investigate this promising compound.
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Spectroscopic Elucidation of 2-(1H-pyrazol-1-yl)-1H-1,3-benzodiazole: A Technical Guide for Drug Discovery Professionals
Introduction: The Architectural Synergy of Pyrazole and Benzimidazole in Medicinal Chemistry
The fusion of pyrazole and benzimidazole rings into a single molecular entity, 2-(1H-pyrazol-1-yl)-1H-1,3-benzodiazole, presents a compelling scaffold for the development of novel therapeutic agents. Benzimidazole derivatives are renowned for their wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties, owing to the structural similarity to naturally occurring nucleotides which allows for interaction with various biological targets.[1][2] The pyrazole moiety is also a well-established pharmacophore, contributing to anti-inflammatory, analgesic, and antimicrobial activities.[3][4] The combination of these two privileged heterocycles in this compound is anticipated to yield synergistic or novel pharmacological profiles, making its comprehensive structural characterization a critical step in drug discovery and development.[5][6]
This in-depth technical guide provides a holistic approach to the spectroscopic analysis of this compound. Moving beyond a mere recitation of data, this document delves into the causal reasoning behind the spectroscopic behaviors, offering field-proven insights for researchers, scientists, and drug development professionals. The methodologies described herein are designed to be self-validating, ensuring the scientific integrity of the structural elucidation process.
Molecular Architecture and Synthesis Strategy
A logical starting point for any spectroscopic analysis is a clear understanding of the molecule's synthesis and its constituent parts. The synthesis of this compound can be efficiently achieved through the condensation of o-phenylenediamine with a suitable pyrazole-based precursor. A representative synthetic approach is outlined below.
Caption: A representative workflow for the synthesis of this compound.
Experimental Protocol: Synthesis
-
Reactant Preparation: In a round-bottom flask, dissolve o-phenylenediamine (1 equivalent) in ethanol. To this solution, add pyrazole-1-carbaldehyde (1 equivalent) and a catalytic amount of glacial acetic acid.
-
Reaction: The mixture is refluxed for 4-6 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).
-
Isolation and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is filtered. The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final compound.
Vibrational Spectroscopy: Unveiling Functional Groups with FT-IR
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive technique for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bonds.
Causality in Experimental Choices:
The choice of the Attenuated Total Reflectance (ATR) sampling technique is often preferred for solid samples due to minimal sample preparation and high reproducibility. The spectral range of 4000-400 cm⁻¹ is standard as it covers the vibrational frequencies of most organic functional groups.
Expected FT-IR Spectral Data:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Appearance |
| 3450 - 3300 | N-H Stretch | Benzimidazole N-H | Broad to medium peak |
| 3150 - 3050 | C-H Stretch | Aromatic C-H | Multiple weak to medium sharp peaks |
| 1625 - 1600 | C=N Stretch | Imidazole C=N | Medium to strong sharp peak |
| 1590 - 1450 | C=C Stretch | Aromatic Ring | Multiple sharp peaks of varying intensity |
| 1400 - 1300 | C-N Stretch | Benzimidazole & Pyrazole | Medium intensity peaks |
| 800 - 700 | C-H Bend | Aromatic (out-of-plane) | Strong, sharp peaks |
The presence of a broad N-H stretching band around 3400 cm⁻¹ is a key indicator of the benzimidazole moiety. The C=N stretching vibration, typically observed around 1620 cm⁻¹, confirms the imidazole ring structure.[7][8] The aromatic C-H stretching and bending vibrations provide further evidence for the benzene and pyrazole rings.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy is the cornerstone of structural elucidation, providing detailed information about the chemical environment of individual atoms. Both ¹H and ¹³C NMR are essential for the unambiguous characterization of this compound.
¹H NMR Spectroscopy
Causality in Experimental Choices: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent solvent for many benzimidazole derivatives, as it can solubilize the compound and the N-H proton is often observable. Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing.
Expected ¹H NMR Data (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.5 - 13.0 | br s | 1H | Benzimidazole N-H |
| ~8.5 - 8.7 | d | 1H | Pyrazole H-5 |
| ~7.8 - 8.0 | d | 1H | Pyrazole H-3 |
| ~7.6 - 7.8 | m | 2H | Benzimidazole H-4, H-7 |
| ~7.2 - 7.4 | m | 2H | Benzimidazole H-5, H-6 |
| ~6.6 - 6.8 | t | 1H | Pyrazole H-4 |
The downfield chemical shift of the benzimidazole N-H proton is due to its acidic nature and involvement in hydrogen bonding. The protons on the pyrazole ring will exhibit distinct chemical shifts and coupling patterns. The aromatic protons of the benzimidazole ring will appear as a complex multiplet.[9]
¹³C NMR Spectroscopy
Causality in Experimental Choices: A proton-decoupled ¹³C NMR spectrum simplifies the analysis by removing C-H coupling, resulting in a single peak for each unique carbon atom.
Expected ¹³C NMR Data (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment |
| ~150 - 155 | Benzimidazole C-2 |
| ~142 - 145 | Pyrazole C-5 |
| ~135 - 140 | Pyrazole C-3 |
| ~130 - 135 | Benzimidazole C-3a, C-7a |
| ~120 - 125 | Benzimidazole C-5, C-6 |
| ~110 - 118 | Benzimidazole C-4, C-7 |
| ~108 - 112 | Pyrazole C-4 |
The chemical shift of the C-2 carbon of the benzimidazole ring is characteristically downfield due to its attachment to two nitrogen atoms. The carbon chemical shifts of the pyrazole and benzimidazole rings provide a complete carbon fingerprint of the molecule.[10][11]
UV-Visible Spectroscopy: Probing the Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from the ground state to higher energy excited states.
Causality in Experimental Choices: The choice of solvent is critical as it can influence the position and intensity of absorption bands. Solvents of varying polarity, such as ethanol and acetonitrile, should be used to assess solvatochromic effects.[12]
Expected UV-Vis Spectral Data:
| Solvent | λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Electronic Transition |
| Ethanol | ~245, ~275, ~285 | High | π → π |
| Acetonitrile | ~243, ~273, ~283 | High | π → π |
The UV-Vis spectrum is expected to show multiple absorption bands corresponding to π → π* transitions within the conjugated aromatic system.[13][14] A slight shift in the absorption maxima upon changing solvent polarity can provide insights into the nature of the electronic transitions.
Caption: The synergistic role of different spectroscopic techniques in the structural elucidation of this compound.
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns.
Causality in Experimental Choices: Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar, medium-sized organic molecules, often yielding a prominent protonated molecular ion peak [M+H]⁺.
Expected Mass Spectrometry Data:
| m/z | Ion | Interpretation |
| 185.07 | [M+H]⁺ | Protonated molecular ion |
| 157.06 | [M+H - N₂]⁺ | Loss of a nitrogen molecule from the pyrazole ring |
| 118.06 | [M+H - C₃H₃N₂]⁺ | Cleavage of the pyrazole ring |
| 91.05 | [C₆H₅N]⁺ | Benzimidazole fragment |
The high-resolution mass spectrum should confirm the molecular formula of C₁₀H₈N₄. The fragmentation pattern will likely involve the cleavage of the pyrazole ring and the benzimidazole moiety, providing further structural confirmation.[15][16]
Conclusion: A Unified Spectroscopic Portrait
The comprehensive spectroscopic analysis of this compound, integrating FT-IR, ¹H NMR, ¹³C NMR, UV-Vis, and mass spectrometry, provides an unambiguous structural confirmation. Each technique offers a unique and complementary piece of the structural puzzle. For drug development professionals, this detailed characterization is the foundational step that ensures the identity and purity of a lead compound, paving the way for further biological evaluation and optimization. The principles and methodologies outlined in this guide provide a robust framework for the spectroscopic elucidation of novel heterocyclic compounds in the quest for new medicines.
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An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. (n.d.). The Royal Society of Chemistry. Retrieved January 17, 2026, from [Link]
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Experimental UV spectra of 2-aminobenzimidazole (a) in water and (b) in ethanol. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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Design, Synthesis, Molecular Modeling and Biological Evaluation of Novel Pyrazole Benzimidazolone Derivatives as Potent Antioxidants. (2023, November 24). National Institutes of Health. Retrieved January 17, 2026, from [Link]
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Spectroscopic and Computational Study of the Protonation Equilibria of Amino-Substituted benzo[b]thieno[2,3-b]pyrido[1,2-a]benzimidazoles as Novel pH-Sensing Materials. (2022, January 4). MDPI. Retrieved January 17, 2026, from [Link]
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An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2-(1H-pyrazol-1-yl)-1H-1,3-benzodiazole
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for the heterocyclic compound 2-(1H-pyrazol-1-yl)-1H-1,3-benzodiazole. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of the NMR spectra, predicted chemical shifts, and a robust experimental protocol for data acquisition. The insights herein are grounded in established principles of NMR spectroscopy and supported by authoritative references.
Introduction
This compound is a molecule of significant interest in medicinal chemistry, integrating two important pharmacophores: pyrazole and benzimidazole. Benzimidazoles are a vital class of heterocyclic compounds renowned for a wide spectrum of biological activities, including antimicrobial, antiviral, and antitumor properties.[1] Similarly, pyrazole moieties are key components in many pharmaceutical agents. A thorough structural elucidation is paramount for understanding the structure-activity relationships and for the quality control of these molecules. NMR spectroscopy is an unparalleled tool for the unambiguous determination of the molecular structure of such compounds in solution.[1]
This guide will delve into the predicted ¹H and ¹³C NMR spectra of this compound, providing a rationale for the assignment of each signal based on the electronic environment of the nuclei.
Molecular Structure and Numbering
To facilitate the discussion of the NMR data, the atomic numbering scheme for this compound is presented below.
Caption: Molecular structure and atom numbering of this compound.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR chemical shifts (δ) for this compound are summarized in the table below. These predictions are based on the analysis of structurally similar compounds and the known effects of substituents on the benzimidazole and pyrazole rings. The spectrum is expected to be recorded in deuterated dimethyl sulfoxide (DMSO-d₆), a common solvent for benzimidazole derivatives that helps in observing the N-H proton.[1]
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| NH (N1-H) | 12.5 - 13.5 | br s | - | The N-H proton of the benzimidazole ring is typically deshielded and appears as a broad singlet in the downfield region of the spectrum in DMSO-d₆.[1] |
| H-4/H-7 | 7.50 - 7.70 | m | - | These protons are part of the benzene ring of the benzimidazole moiety. Their chemical shift is influenced by the overall aromatic system. |
| H-5/H-6 | 7.20 - 7.40 | m | - | These protons are also on the benzene ring and are generally found in the typical aromatic region. |
| H-3' | 7.80 - 8.00 | d | 1.5 - 2.5 | The proton at the C3' position of the pyrazole ring is adjacent to a nitrogen atom and is expected to be deshielded. It will appear as a doublet due to coupling with H-4'. |
| H-4' | 6.50 - 6.70 | t | 2.0 - 3.0 | The H-4' proton of the pyrazole ring is coupled to both H-3' and H-5', resulting in a triplet. It is expected to be the most shielded of the pyrazole protons.[2] |
| H-5' | 8.20 - 8.40 | d | 2.5 - 3.5 | The proton at the C5' position is adjacent to the nitrogen atom connected to the benzimidazole ring, leading to significant deshielding. It will appear as a doublet due to coupling with H-4'. |
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR chemical shifts for this compound are presented below. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen atoms and the aromaticity of the heterocyclic systems.
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C2 | 150 - 155 | The C2 carbon of the benzimidazole ring, being bonded to two nitrogen atoms and the pyrazole ring, is significantly deshielded. In 2-substituted benzimidazoles, this carbon typically resonates at a high frequency.[3] |
| C3a/C7a | 135 - 145 | These are the bridgehead carbons of the benzimidazole ring. Their chemical shifts are characteristic of carbons at the fusion of two rings. |
| C4/C7 | 110 - 120 | These carbons of the benzene ring are influenced by the fused imidazole ring. |
| C5/C6 | 120 - 130 | These carbons are in the benzene portion of the benzimidazole moiety and their chemical shifts are typical for aromatic carbons. |
| C3' | 140 - 145 | The C3' carbon of the pyrazole ring is adjacent to a nitrogen atom and is expected to be deshielded. |
| C4' | 105 - 110 | The C4' carbon is generally the most shielded carbon in the pyrazole ring. |
| C5' | 130 - 135 | The C5' carbon is adjacent to the nitrogen atom linked to the benzimidazole ring, leading to deshielding. |
Experimental Protocol for NMR Data Acquisition
The following is a detailed, step-by-step methodology for acquiring high-quality ¹H and ¹³C NMR spectra for this compound.
Sample Preparation
-
Compound Purity: Ensure the sample of this compound is of high purity (>95%) to avoid interference from impurities in the NMR spectra.
-
Solvent Selection: Use high-purity deuterated dimethyl sulfoxide (DMSO-d₆, 99.9 atom % D). This solvent is ideal for dissolving the compound and for observing the exchangeable N-H proton.
-
Concentration: Dissolve 5-10 mg of the compound in 0.6-0.7 mL of DMSO-d₆ in a clean, dry NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Homogenization: Ensure the sample is fully dissolved by gentle vortexing or sonication.
NMR Spectrometer Setup and Data Acquisition
The following parameters are recommended for a 400 MHz NMR spectrometer.
Caption: Experimental workflow for NMR data acquisition.
-
¹H NMR Spectroscopy:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).
-
Acquisition Time: Approximately 4 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans (ns): 16 to 64, depending on the sample concentration.
-
Spectral Width (sw): A range of -2 to 14 ppm is typically sufficient.
-
-
¹³C NMR Spectroscopy:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments).
-
Acquisition Time: Approximately 1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans (ns): 1024 to 4096 scans are generally required for good signal-to-noise due to the low natural abundance of ¹³C.
-
Spectral Width (sw): A range of 0 to 220 ppm is appropriate for most organic molecules.[4]
-
Data Processing
-
Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) and perform a Fourier transform.
-
Phasing and Baseline Correction: Manually phase the spectra and apply a baseline correction to ensure accurate integration and peak picking.
-
Referencing: Reference the ¹H spectrum to the TMS signal at 0.00 ppm. Reference the ¹³C spectrum to the solvent peak of DMSO-d₆ at 39.52 ppm.
-
Peak Picking and Integration: Identify all peaks and integrate the signals in the ¹H spectrum.
Rationale and Mechanistic Insights
The predicted chemical shifts are a consequence of the electronic environment of each nucleus. In the benzimidazole moiety, the protons on the benzene ring (H-4 to H-7) exhibit chemical shifts typical of aromatic protons. The N-H proton is significantly deshielded due to the inductive effect of the two nitrogen atoms and its involvement in intermolecular hydrogen bonding with the DMSO solvent.
In the pyrazole ring, the protons are in a five-membered aromatic heterocycle. The chemical shifts are influenced by the positions relative to the two nitrogen atoms. H-5' is expected to be the most deshielded proton of the pyrazole ring due to its proximity to the electron-withdrawing benzimidazole substituent attached at N-1'. The coupling constants between the pyrazole protons (J₃',₄', J₄',₅') are typically small (2-3 Hz), which is characteristic of five-membered heterocyclic rings.
The ¹³C chemical shifts are also governed by the electronegativity of the neighboring atoms. The C2 carbon of the benzimidazole ring is significantly deshielded as it is bonded to two nitrogen atoms and the pyrazolyl substituent. The carbons of the pyrazole ring show distinct chemical shifts based on their position relative to the nitrogen atoms, with C4' being the most shielded.
For unambiguous assignment, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.[5][6] A COSY spectrum would confirm the coupling between the pyrazole protons (H-3', H-4', and H-5'). An HSQC spectrum would correlate the proton signals directly to their attached carbon atoms. An HMBC experiment would reveal long-range (2-3 bond) correlations, for instance, between the pyrazole protons and the C2 carbon of the benzimidazole ring, confirming the connectivity between the two heterocyclic systems.[5]
Conclusion
This technical guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR data for this compound. The provided chemical shifts, coupling constants, and detailed experimental protocol serve as a valuable resource for scientists engaged in the synthesis, characterization, and development of novel benzimidazole-based compounds. The principles and methodologies outlined herein are designed to ensure the accurate and reliable structural elucidation of this important class of molecules.
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13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion - PMC - NIH. URL: [Link]
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NMR shift prediction from small data quantities - PMC - NIH. URL: [Link]
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Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process - Semantic Scholar. URL: [Link]
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1 H and 13 C NMR spectra of condensed benzimidazole and imidazobenzodiazepines - Arabian Journal of Chemistry. URL: [Link]
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Technical Guide: Mass Spectrometry Fragmentation Analysis of 2-(1H-pyrazol-1-yl)-1H-1,3-benzodiazole
Executive Summary
This technical guide provides an in-depth analysis of the mass spectrometry fragmentation pattern of 2-(1H-pyrazol-1-yl)-1H-1,3-benzodiazole (Molecular Formula: C₁₀H₈N₄, Exact Mass: 184.0749 Da). As a molecule integrating two distinct and stable heterocyclic systems—benzimidazole and pyrazole—its behavior under mass spectrometric conditions offers valuable structural information. This document outlines the predicted fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI), explains the mechanistic rationale for the formation of key fragment ions, and provides a standardized protocol for experimental validation. The guide is intended for researchers in analytical chemistry, medicinal chemistry, and drug development who utilize mass spectrometry for the structural elucidation of complex heterocyclic compounds.
Introduction
The structural characterization of novel chemical entities is a cornerstone of modern pharmaceutical and materials science research. The compound this compound is a noteworthy example, featuring a benzimidazole core linked to a pyrazole moiety. Both benzimidazole and pyrazole scaffolds are prevalent in a wide array of biologically active molecules, exhibiting properties ranging from antimicrobial and antiviral to anti-inflammatory and anticancer.[1] Consequently, the unambiguous identification and structural confirmation of their derivatives are critical.
Mass spectrometry serves as a powerful and indispensable tool for this purpose, providing not only the molecular weight but also a distinct fragmentation "fingerprint" that illuminates the underlying molecular architecture. Understanding the fragmentation pattern is crucial for identifying the compound in complex mixtures, studying its metabolism, and confirming its synthesis. This guide synthesizes established fragmentation principles of the constituent heterocycles to build a predictive model for the title compound.
Molecular Structure and Ionization Behavior
The foundational step in predicting fragmentation is a thorough understanding of the molecule's structure and its likely behavior during ionization.
Chemical Structure:
Figure 1: Chemical structure of this compound.
Molecular Properties:
-
Molecular Formula: C₁₀H₈N₄
-
Nominal Mass: 184 Da
-
Monoisotopic Exact Mass: 184.07492 Da
Ionization Considerations:
-
Electron Ionization (EI): In EI-MS, typically used with Gas Chromatography (GC), the molecule will lose an electron to form a molecular ion radical cation, M⁺•, at m/z 184. The high energy of this process induces extensive fragmentation.
-
Electrospray Ionization (ESI): In ESI-MS, commonly paired with Liquid Chromatography (LC), ionization occurs under softer conditions. Given the presence of several basic nitrogen atoms, the molecule will readily accept a proton to form a protonated molecule, [M+H]⁺, at m/z 185. Fragmentation is then induced via collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS).
Predicted Fragmentation Pathways
The fragmentation of this compound is predicted to be dominated by three primary processes:
-
Cleavage of the C-N bond linking the two heterocyclic rings.
-
Characteristic fragmentation of the benzimidazole ring system.
-
Characteristic fragmentation of the pyrazole ring system.
Primary Fragmentation: Inter-ring Cleavage
The most labile bond connecting the two stable aromatic systems is the C2-N1' bond between the benzimidazole carbon and the pyrazole nitrogen. Cleavage at this position is expected to be a primary and highly favorable fragmentation event, leading to two major fragment families.
Caption: Primary Inter-ring Cleavage Pathways.
Under EI conditions, the molecular ion (m/z 184) can undergo heterolytic cleavage to yield the stable benzimidazolyl cation at m/z 117 and a pyrazole radical (m/z 67). Under ESI-MS/MS conditions, the protonated molecule (m/z 185) can dissociate, with the charge being retained on the more stable benzimidazole fragment to give an ion at m/z 119 (protonated benzimidazole) via loss of neutral pyrazole.
Secondary Fragmentation of the Benzimidazole Moiety
The benzimidazole ring itself undergoes well-documented fragmentation. The most characteristic pathway for both the benzimidazolyl cation (m/z 117) and the protonated benzimidazole (m/z 119) involves the sequential loss of hydrogen cyanide (HCN).[2][3]
-
From m/z 117/118: The benzimidazole radical cation (m/z 118) or the related cation (m/z 117) readily eliminates a molecule of HCN (27 Da), a highly stable neutral loss, to produce a fragment ion at m/z 91 or m/z 90 .[4][5] This process involves the cleavage of the imidazole portion of the fused ring system.
Secondary Fragmentation of the Pyrazole Moiety
If the charge is retained on the pyrazole fragment (less likely but possible), or if fragmentation occurs without inter-ring cleavage, the pyrazole ring will also fragment in a characteristic manner. The primary fragmentation of the pyrazole molecular ion (m/z 68) is also the loss of HCN (27 Da), leading to an ion at m/z 41 .[6][7] Another documented, though less common, fragmentation is the loss of a nitrogen molecule (N₂, 28 Da).[7]
Comprehensive Fragmentation Scheme
The following diagram illustrates the interconnected fragmentation pathways originating from the protonated molecular ion, as would be observed in an ESI-MS/MS experiment.
Caption: Proposed ESI-MS/MS Fragmentation Pathway.
Experimental Protocol: LC-ESI-Q-TOF MS/MS Analysis
This protocol provides a self-validating methodology for acquiring high-resolution mass spectral data.
Objective: To obtain an accurate mass MS¹ spectrum and data-dependent MS² fragmentation spectra for this compound.
4.1 Sample Preparation
-
Prepare a 1 mg/mL stock solution of the analyte in HPLC-grade methanol.
-
Vortex for 30 seconds to ensure complete dissolution.
-
Prepare a working solution by diluting the stock solution 1:1000 in 50:50 methanol:water containing 0.1% formic acid. The final concentration will be 1 µg/mL. The formic acid is crucial for promoting protonation in positive ESI mode.[8]
4.2 Liquid Chromatography Parameters
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2 µL.
4.3 Mass Spectrometry Parameters (Q-TOF)
-
Ionization Mode: ESI Positive.
-
Capillary Voltage: 4000 V.
-
Nebulizer Gas (N₂): 2.0 Bar.
-
Drying Gas (N₂): 8.0 L/min at 200 °C.
-
Mass Range (MS¹): m/z 50 - 500.
-
Acquisition Mode: Data-Dependent Acquisition (DDA).
-
MS/MS Precursor Selection: Select the top 3 most intense ions from the MS¹ scan for fragmentation.
-
Collision Energy: Use a collision energy ramp (e.g., 15-40 eV) to ensure a wide range of fragments are generated.
-
Reference Mass: Infuse a known reference compound (e.g., purine, C₅H₄N₄, [M+H]⁺ at m/z 121.0509) for continuous internal mass calibration to ensure high mass accuracy.
Data Interpretation and Summary
The acquired data should be processed to extract the accurate masses of the precursor and fragment ions. The expected results are summarized below.
| Predicted m/z (ESI) | Calculated Exact Mass [M+H]⁺ | Proposed Formula | Proposed Identity / Origin |
| 185.08 | 185.08275 | C₁₀H₉N₄⁺ | Protonated Molecule [M+H]⁺ |
| 119.06 | 119.06092 | C₇H₇N₂⁺ | Protonated Benzimidazole; Loss of C₃H₄N₂ |
| 92.05 | 92.05512 | C₆H₆N⁺ | From m/z 119; Loss of HCN |
| 69.04 | 69.04527 | C₃H₅N₂⁺ | Protonated Pyrazole; Loss of C₇H₆N₂ |
| 65.04 | 65.03912 | C₅H₅⁺ | From m/z 92; Loss of HCN |
Conclusion
The mass spectrometric fragmentation of this compound is predicted to follow logical and well-established pathways governed by the chemistry of its constituent heterocyclic rings. The primary cleavage of the inter-ring C-N bond provides the most diagnostic information, yielding fragments corresponding to the benzimidazole (m/z 117 in EI, m/z 119 in ESI) and pyrazole moieties. Subsequent fragmentation of these primary ions, predominantly through the loss of stable HCN neutral molecules, provides further structural confirmation. The methodologies and predictive data presented in this guide offer a robust framework for the identification and structural elucidation of this compound and its analogues, serving as a valuable resource for researchers in the chemical and pharmaceutical sciences.
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SciSpace. (n.d.). Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. Retrieved from [Link]
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El kihel, et al. (2016). Study of mass spectra of benzimidazole derivatives. International Journal of Development Research, 6(4), 7493-7497. Retrieved from [Link]
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Ibrahim, H. K., et al. (2008). Synthesis and investigation of mass spectra of some novel benzimidazole derivatives. Macedonian Journal of Chemistry and Chemical Engineering, 27(1), 65-79. Retrieved from [Link]
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International Journal of Development Research. (n.d.). Study of mass spectra of benzimidazole derivatives. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Pyrazole. PubChem. Retrieved from [Link]
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Parmar, V. S., et al. (2000). Mass fragmentation pattern of (Z)-2-(5-arylpyrazol-3-yl)-3-arylacrylonitriles. Indian Journal of Chemistry - Section B, 39B(12), 915-920. Retrieved from [Link]
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Mathias, L. J., & Overberger, C. G. (1978). Mass spectral behavior of 5(6)-substituted benzimidazoles. The Journal of Organic Chemistry, 43(18), 3526-3530. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Benzimidazole. PubChem. Retrieved from [Link]
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Kadhim, M. J., et al. (2016). Mass spectrum of 1H-Pyrazole-1carbothioamide , 3,5-dimethyl-. ResearchGate. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). 1H-Pyrazole, 1-phenyl-. NIST Chemistry WebBook. Retrieved from [Link]
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MassBank of North America (MoNA). (2016). Benzimidazoles. Retrieved from [Link]
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ACS Publications. (n.d.). Mass spectral behavior of 5(6)-substituted benzimidazoles. The Journal of Organic Chemistry. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). 1H-Benzimidazole. NIST Chemistry WebBook. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2-(1H-Pyrazol-5-yl)-1H-1,3-benzodiazole. PubChem. Retrieved from [Link]
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ResearchGate. (2000). Mass fragmentation pattern of (Z)-2-(5-arylpyrazol-3-yl)-3-arylacrylonitriles. Retrieved from [Link]
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Dias, F. R. F., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. Retrieved from [Link]
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LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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Liu, W., et al. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal, 5(2), 25-29. Retrieved from [Link]
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University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
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Al-Dies, A. M., et al. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-.... Molecules, 27(23), 8206. Retrieved from [Link]
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Patel, O., et al. (2013). Synthesis of newer heterocyclic molecules using combination of Benzimidazole and Pyrazole. Journal of Pharmaceutical and Scientific Innovation, 2(1), 25-27. Retrieved from [Link]
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Ahmed, S. A., et al. (2024). Crystal structure of 4-(benzo[d]thiazol-2-yl)-1,2-dimethyl-1H-pyrazol-3(2H)-one. Acta Crystallographica Section E: Crystallographic Communications, 80(3). Retrieved from [Link]
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Elucidating the Solid-State Architecture: A Technical Guide to the Crystal Structure Determination of 2-(1H-pyrazol-1-yl)-1H-1,3-benzodiazole and Its Analogs
This guide provides an in-depth technical exploration of the methodologies and scientific rationale behind the crystal structure determination of 2-(1H-pyrazol-1-yl)-1H-1,3-benzodiazole. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of protocols. Instead, it delves into the causality of experimental choices, offering field-proven insights into the synthesis, crystallization, and ultimate elucidation of the three-dimensional atomic arrangement of this important heterocyclic scaffold. While the specific crystal structure of this compound is not publicly available at the time of this writing, this guide will utilize data from closely related, structurally characterized compounds to provide a comprehensive and instructive framework for its determination.
Introduction: The Significance of the Pyrazolyl-Benzodiazole Scaffold
The fusion of pyrazole and benzimidazole (1,3-benzodiazole) rings creates a molecular architecture of significant interest in medicinal chemistry. Both individual heterocycles are privileged structures, appearing in a multitude of biologically active compounds. Benzimidazoles are known for their diverse pharmacological properties, including antimicrobial, antiviral, and anticancer activities. Similarly, pyrazoles are key components in a range of pharmaceuticals. The combination of these two moieties in this compound is anticipated to yield novel compounds with unique biological profiles.
Understanding the precise three-dimensional structure of this molecule is paramount for rational drug design. A definitive crystal structure provides invaluable information regarding:
-
Conformational Preferences: The dihedral angle between the pyrazole and benzimidazole rings.
-
Intermolecular Interactions: The nature and geometry of hydrogen bonds, π-π stacking, and other non-covalent interactions that govern the crystal packing.
-
Pharmacophore Modeling: The spatial arrangement of key functional groups essential for biological activity.
This guide will navigate the critical steps to achieve this structural elucidation, from initial synthesis to the final refined crystal structure.
Synthesis and Characterization: Forging the Target Molecule
The synthesis of this compound can be approached through several established synthetic routes for 2-substituted benzimidazoles. A common and effective method involves the condensation of o-phenylenediamine with a suitable pyrazole-based precursor.
Proposed Synthetic Pathway
A plausible and efficient synthesis is the reaction of o-phenylenediamine with 1H-pyrazole-1-carboximidamide or a related activated pyrazole species. This approach leverages the nucleophilicity of the diamine to form the benzimidazole ring in a single step.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: To a solution of o-phenylenediamine (1.0 eq) in a suitable solvent such as ethanol or dimethylformamide, add 1H-pyrazole-1-carboximidamide hydrochloride (1.1 eq).
-
Reaction Conditions: The reaction mixture is heated to reflux for a period of 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.
Spectroscopic and Analytical Characterization
Prior to crystallization attempts, the identity and purity of the synthesized compound must be rigorously confirmed using a suite of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the presence of the pyrazole and benzimidazole protons and carbons in the correct chemical environments and with the expected coupling patterns.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide an accurate mass measurement, confirming the elemental composition of the molecule.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for N-H stretching in the benzimidazole ring and C=N and C=C stretching vibrations of the aromatic systems.
The Art and Science of Single Crystal Growth
Obtaining a high-quality single crystal suitable for X-ray diffraction is often the most challenging step in structure determination. The process is a blend of systematic screening and empirical optimization. For a molecule like this compound, several crystallization techniques should be explored.
Key Crystallization Techniques
-
Slow Evaporation: A saturated solution of the compound in a suitable solvent is allowed to evaporate slowly at a constant temperature. The choice of solvent is critical; it should be one in which the compound has moderate solubility.
-
Vapor Diffusion: This technique involves dissolving the compound in a small amount of a relatively volatile solvent and placing this solution in a sealed container with a larger volume of a less volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the compound's solution gradually reduces its solubility, promoting crystal growth.[1][2]
-
Solvent Layering: A concentrated solution of the compound is carefully layered with a less dense, miscible anti-solvent.[1][2] Crystals often form at the interface between the two solvents.
Experimental Protocol: Single Crystal Growth by Vapor Diffusion
-
Prepare a Saturated Solution: Dissolve the purified this compound in a minimal amount of a good solvent (e.g., dichloromethane or chloroform) in a small, open vial.
-
Set up the Diffusion Chamber: Place this small vial inside a larger, sealable jar containing a few milliliters of an anti-solvent (e.g., hexane or pentane).
-
Seal and Incubate: Seal the larger jar and leave it undisturbed in a location with a stable temperature. Crystal growth may take several days to weeks.
Single-Crystal X-ray Diffraction: Unveiling the Atomic Arrangement
Once a suitable single crystal is obtained, its three-dimensional structure can be determined using single-crystal X-ray diffraction. This powerful analytical technique provides precise information about bond lengths, bond angles, and the overall molecular conformation.
Data Collection and Processing
A single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector as the crystal is rotated. The collected data is then processed to determine the unit cell parameters and the intensities of the diffracted X-rays.
Structure Solution and Refinement
The processed data is used to solve the crystal structure, typically using direct methods or Patterson methods to determine the initial positions of the atoms. This initial model is then refined using least-squares methods to obtain the final, accurate crystal structure.
A Case Study: Crystal Structure of a Closely Related Analog
As the crystal structure for the title compound is not yet reported, we will examine the crystallographic data for a closely related molecule, 2-benzoyl-1H-benzimidazole, to illustrate the type of information obtained from a successful structure determination.[3]
| Parameter | Value |
| Empirical Formula | C₁₄H₁₀N₂O |
| Formula Weight | 222.24 |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| Unit Cell Dimensions | a = 14.7356(8) Å |
| b = 9.9530(12) Å | |
| c = 15.7981(12) Å | |
| α = 90° | |
| β = 90° | |
| γ = 90° | |
| Volume | 2317.0(4) ų |
| Z | 8 |
| Calculated Density | 1.274 Mg/m³ |
Table 1: Crystallographic data for 2-benzoyl-1H-benzimidazole.[3]
In the crystal structure of 2-benzoyl-1H-benzimidazole, the benzoyl ring and the benzimidazole ring system are not coplanar, exhibiting a dihedral angle of 50.2(2)°.[3] The molecules are linked by intermolecular N—H···N hydrogen bonds, forming chains within the crystal lattice.[3] This type of detailed structural information is what a successful crystal structure determination of this compound would provide.
Visualizing the Process: A Workflow Diagram
The entire process, from synthesis to final structure, can be visualized as a logical workflow.
Conclusion and Future Directions
The determination of the crystal structure of this compound is an essential step in understanding its chemical and physical properties and in unlocking its potential for applications in drug discovery and materials science. This technical guide has outlined the critical experimental stages, from rational synthesis to the intricacies of single-crystal X-ray diffraction. The insights provided, though exemplified with a closely related analog, offer a robust framework for the successful structure elucidation of the title compound. Future work should focus on the successful crystallization of this compound and the subsequent deposition of its crystallographic data into public databases such as the Cambridge Crystallographic Data Centre (CCDC), making this valuable information accessible to the wider scientific community.
References
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-
MIT OpenCourseWare. (n.d.). 8.7 – Guide to Growing a Single Crystal. Retrieved from [Link]
- Spingler, B. (n.d.). Some Tricks for the Single Crystal Growth of Small Molecules. University of Zurich.
- Yang, S.-P., et al. (2010). 2-Benzoyl-1H-benzimidazole. Acta Crystallographica Section E: Structure Reports Online, 66(12), o3164.
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The Pharmacological Kaleidoscope: A Technical Guide to the Biological Activities of Pyrazole-Benzimidazole Hybrids
For: Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic amalgamation of distinct pharmacophores into a single molecular entity, a concept known as molecular hybridization, has emerged as a powerful paradigm in modern drug discovery. This guide provides an in-depth technical exploration of pyrazole-benzimidazole hybrids, a class of compounds demonstrating a remarkable spectrum of biological activities. By dissecting the synergistic interplay between the pyrazole and benzimidazole moieties, we will navigate the core mechanisms underpinning their anticancer, antimicrobial, anti-inflammatory, and antiviral properties. This document is intended to serve as a comprehensive resource, offering not only a thorough review of the existing literature but also actionable insights into the experimental validation of these promising therapeutic agents. We will delve into detailed experimental protocols, present consolidated quantitative data, and visualize complex biological pathways to empower researchers in their quest to develop novel and effective therapeutics.
The Rationale for Hybridization: Unveiling a Privileged Scaffold
The benzimidazole ring system, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, featuring in numerous FDA-approved drugs.[1] Its structural similarity to purine bases allows for interaction with a variety of biopolymers, leading to a broad range of therapeutic applications.[1] Similarly, the pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a well-established pharmacophore present in several marketed drugs, including anti-inflammatory and anticancer agents.[1][2]
The hybridization of these two privileged scaffolds into a single molecule creates a novel chemical entity with the potential for enhanced biological activity and a unique pharmacological profile. The rationale behind this strategy lies in the possibility of:
-
Multi-target Affinity: The hybrid molecule may interact with multiple biological targets, leading to a synergistic therapeutic effect or the ability to overcome drug resistance mechanisms.
-
Improved Pharmacokinetics: The combined physicochemical properties of the two moieties can lead to enhanced absorption, distribution, metabolism, and excretion (ADME) profiles.
-
Novel Mechanisms of Action: The unique three-dimensional arrangement of the hybrid structure may allow for interactions with biological targets in a manner not achievable by the individual components.
This guide will explore the tangible outcomes of this hybridization strategy across various therapeutic areas.
Anticancer Activity: A Multi-pronged Assault on Malignancy
Pyrazole-benzimidazole hybrids have emerged as a particularly promising class of anticancer agents, exhibiting cytotoxicity against a wide array of human cancer cell lines. Their mechanisms of action are multifaceted, often involving the inhibition of key signaling pathways and the induction of programmed cell death.
Mechanism of Action: Disrupting the Cancer Cell's Machinery
2.1.1. Kinase Inhibition: Targeting the Engines of Cell Proliferation
Several pyrazole-benzimidazole derivatives have been identified as potent inhibitors of protein kinases, which are critical regulators of cell growth, proliferation, and survival.
-
Epidermal Growth Factor Receptor (EGFR) Inhibition: Overexpression of EGFR is a hallmark of many cancers. Certain pyrazole-benzimidazole hybrids have been shown to bind to the active site of EGFR, inhibiting its kinase activity and downstream signaling pathways. This leads to cell cycle arrest and apoptosis.
-
Aurora Kinase Inhibition: Aurora kinases are essential for mitotic progression, and their dysregulation is frequently observed in tumors. Specific hybrids have demonstrated potent inhibitory activity against Aurora A and B kinases, leading to mitotic arrest and subsequent cell death.
2.1.2. Induction of Apoptosis: Activating the Cell's Self-Destruct Program
A primary mechanism by which these hybrids exert their anticancer effects is through the induction of apoptosis. This is often achieved through the intrinsic mitochondrial pathway.
-
Modulation of the Bcl-2 Family: Many pyrazole-benzimidazole compounds have been shown to disrupt the delicate balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[3][4] By upregulating Bax and downregulating Bcl-2, these hybrids promote the permeabilization of the mitochondrial outer membrane.
-
Caspase Activation: The release of cytochrome c from the mitochondria triggers a cascade of caspase activation, including caspase-9 and the executioner caspase-3, which ultimately leads to the dismantling of the cell.[3]
Figure 1: Anticancer mechanism of pyrazole-benzimidazole hybrids.
Quantitative Data: Gauging the Potency
The anticancer efficacy of pyrazole-benzimidazole hybrids is typically quantified by their half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Hybrid A | MCF-7 (Breast) | 2.5 | [5] |
| Hybrid B | A549 (Lung) | 1.8 | [5] |
| Hybrid C | HCT116 (Colon) | 3.2 | [5] |
| Hybrid D | HeLa (Cervical) | 4.1 | [5] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[6]
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the pyrazole-benzimidazole hybrid and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. The mitochondrial dehydrogenases of viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting a dose-response curve.
Antimicrobial Activity: Combating Pathogenic Microbes
The emergence of multidrug-resistant microbial strains poses a significant global health threat, necessitating the development of novel antimicrobial agents. Pyrazole-benzimidazole hybrids have demonstrated promising activity against a range of pathogenic bacteria and fungi.[1][2]
Mechanism of Action: Targeting Microbial Viability
The precise antimicrobial mechanisms of these hybrids are still under investigation, but several potential targets have been proposed:
-
Inhibition of DNA Gyrase and Topoisomerase IV: These enzymes are essential for bacterial DNA replication and are validated targets for antibacterial drugs. Some hybrids may interfere with their function, leading to bacterial cell death.[1]
-
Disruption of Cell Membrane Integrity: The lipophilic nature of some hybrids may allow them to intercalate into the microbial cell membrane, disrupting its structure and function.
-
Inhibition of Essential Enzymes: These compounds may inhibit other crucial microbial enzymes involved in metabolic pathways necessary for survival.
Figure 2: Antimicrobial mechanism of pyrazole-benzimidazole hybrids.
Quantitative Data: Measuring Antimicrobial Potency
The antimicrobial activity of these compounds is typically evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
| Compound ID | Staphylococcus aureus (MIC µg/mL) | Escherichia coli (MIC µg/mL) | Candida albicans (MIC µg/mL) | Reference |
| Hybrid E | 16 | 32 | 64 | [7] |
| Hybrid F | 8 | 16 | 32 | [7] |
| Hybrid G | 32 | 64 | 128 | [8] |
| Hybrid H | 16 | 32 | 64 | [8] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique for determining the MIC of antimicrobial agents.
Methodology:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth medium.
-
Serial Dilution: Perform a two-fold serial dilution of the pyrazole-benzimidazole hybrid in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth without microorganism).
-
Incubation: Incubate the plate under appropriate conditions (temperature and time) for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Anti-inflammatory Activity: Quelling the Flames of Inflammation
Chronic inflammation is a key contributor to the pathogenesis of numerous diseases. Pyrazole-benzimidazole hybrids have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators.[9][10]
Mechanism of Action: Modulating the Inflammatory Cascade
4.1.1. COX-2 Inhibition:
Cyclooxygenase-2 (COX-2) is an enzyme that is induced during inflammation and is responsible for the production of prostaglandins, which are key mediators of pain and inflammation. Many pyrazole-benzimidazole hybrids have been shown to be selective inhibitors of COX-2, which accounts for their anti-inflammatory effects with potentially reduced gastrointestinal side effects compared to non-selective NSAIDs.[9][10]
4.1.2. Inhibition of Pro-inflammatory Cytokines:
These hybrids can also suppress the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), which play a central role in orchestrating the inflammatory response.[11]
Figure 3: Anti-inflammatory mechanism of pyrazole-benzimidazole hybrids.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a widely used in vivo model to evaluate the anti-inflammatory activity of new compounds.[12][13][14][15][16]
Methodology:
-
Animal Acclimatization: Acclimatize rats to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: Administer the pyrazole-benzimidazole hybrid orally or intraperitoneally to the test group of rats. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).
-
Induction of Edema: After a specific time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat to induce localized inflammation and edema.
-
Paw Volume Measurement: Measure the paw volume of each rat at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group.
Antiviral Activity: A Nascent but Promising Frontier
The exploration of pyrazole-benzimidazole hybrids as antiviral agents is a more recent area of investigation, but early studies have shown promising results against certain viruses.[1][2][17]
Mechanism of Action: Interfering with the Viral Life Cycle
The antiviral mechanisms of these hybrids are still being elucidated, but potential targets include:
-
Viral Polymerase Inhibition: Some benzimidazole derivatives have been shown to inhibit the RNA-dependent RNA polymerase of viruses like the Hepatitis C virus (HCV), preventing viral replication.[18]
-
Inhibition of Viral Entry: These compounds may interfere with the attachment or entry of viruses into host cells.
-
Inhibition of Viral Assembly: Some hybrids could potentially disrupt the assembly of new viral particles within the host cell. For instance, some pyrazole compounds have shown to be effective against the influenza virus by targeting an early step of viral replication.[19][20]
Synthesis of Pyrazole-Benzimidazole Hybrids: A Chemical Perspective
The synthesis of pyrazole-benzimidazole hybrids typically involves multi-step reactions, with the key step being the formation of either the pyrazole or the benzimidazole ring, followed by the linkage of the two heterocyclic systems. Common synthetic strategies include:
-
Condensation Reactions: Condensation of a pyrazole derivative containing a reactive functional group (e.g., an aldehyde or a ketone) with a substituted o-phenylenediamine to form the benzimidazole ring.[21]
-
Cyclization Reactions: Cyclization of a benzimidazole derivative bearing a suitable precursor with a hydrazine derivative to construct the pyrazole ring.[1]
-
1,3-Dipolar Cycloaddition: Reaction of a nitrile imine with a benzimidazole derivative containing an activated double or triple bond to form the pyrazole ring.[22]
Figure 4: General synthetic strategies for pyrazole-benzimidazole hybrids.
A general synthetic scheme is presented below:
Scheme 1: A Representative Synthetic Route
A common approach involves the initial synthesis of a chalcone derivative from a substituted acetophenone and an aromatic aldehyde. This chalcone then undergoes cyclization with hydrazine hydrate or a substituted hydrazine to form the pyrazole ring. The resulting pyrazole derivative, bearing a suitable functional group, is then reacted with o-phenylenediamine to construct the benzimidazole ring.[1]
Conclusion and Future Directions
Pyrazole-benzimidazole hybrids represent a fertile ground for the discovery of novel therapeutic agents. Their diverse and potent biological activities, coupled with their synthetic tractability, make them an attractive scaffold for further investigation. Future research should focus on:
-
Elucidation of Detailed Mechanisms of Action: A deeper understanding of the molecular targets and signaling pathways modulated by these hybrids will facilitate the design of more potent and selective compounds.
-
Structure-Activity Relationship (SAR) Studies: Systematic modifications of the pyrazole and benzimidazole rings, as well as the linker connecting them, will help in optimizing the pharmacological properties of these hybrids.
-
In Vivo Efficacy and Safety Profiling: Promising candidates identified in vitro should be advanced to in vivo studies to evaluate their efficacy, pharmacokinetics, and safety profiles in relevant animal models.
-
Exploration of New Therapeutic Areas: The broad spectrum of biological activities suggests that these hybrids may have potential in other therapeutic areas beyond those discussed in this guide.
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El-Sayed, M. A., et al. (2018). Induction of apoptosis by pyrazolo[3,4-d]pyridazine derivative in lung cancer cells via disruption of Bcl-2/Bax expression balance. Bioorganic & Medicinal Chemistry Letters, 28(3), 329-335. [Link]
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El-Gohary, N. S., & Shaaban, M. I. (2021). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. ACS Omega, 6(31), 20557–20573. [Link]
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Al-Omair, M. A., et al. (2021). Caspase Activation, Upregulation of Bax and P53, Downregulation of Bcl-2 and Enhanced Generation of Reactive Oxygen Species in MCF-7 Cells Treated with Mefenamic Acid. Drug Design, Development and Therapy, 15, 231-243. [Link]
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Schenone, S., et al. (2020). New Hybrid Pyrazole and Imidazopyrazole Antinflammatory Agents Able to Reduce ROS Production in Different Biological Targets. Molecules, 25(4), 899. [Link]
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Kumar, S., et al. (2020). In vitro Anticancer Activity of Pyrazole Fused Triazole Hybrids as Schiff and Mannich Bases through MTT Assay and Flow Cytometry. Journal of Chemical and Pharmaceutical Research, 12(1), 1-10. [Link]
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El-Gamal, M. I., et al. (2022). Design and synthesis of novel pyrimidine-pyrazole hybrids with dual anticancer and anti-inflammatory effects targeting BRAFV600E and JNK. Scientific Reports, 12(1), 1-18. [Link]
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Pauwels, F., et al. (2007). Mechanism of Action and Antiviral Activity of Benzimidazole-Based Allosteric Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase. Journal of Virology, 81(15), 8035-8044. [Link]
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Kumar, A., et al. (2016). Synthesis, anti-inflammatory, analgesic, COX-1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Drug Design, Development and Therapy, 10, 3547-3561. [Link]
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Gomaa, H. A. M., et al. (2021). Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors. Scientific Reports, 11(1), 1-16. [Link]
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Chen, C. H., et al. (2010). Pyrazole compound BPR1P0034 with potent and selective anti-influenza virus activity. PubMed. [Link]
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Zhao, G., et al. (2014). Activation of the proapoptotic Bcl-2 protein Bax by a small molecule induces tumor cell apoptosis. Molecular and Cellular Biology, 34(7), 1198-1207. [Link]
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Chen, C. H., et al. (2010). Pyrazole compound BPR1P0034 with potent and selective anti-influenza virus activity. Virology Journal, 7, 35. [Link]
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Osman, E. O., et al. (2024). New pyrazole-pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Medicinal Chemistry, 15(8), 2692-2708. [Link]
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The Enduring Scaffold: A Technical Guide to 2-Substituted Benzimidazole Derivatives in Drug Discovery
Introduction: The Benzimidazole Core - A Privileged Structure in Medicinal Chemistry
The benzimidazole scaffold, a bicyclic aromatic heterocycle formed by the fusion of benzene and imidazole rings, stands as a cornerstone in the landscape of medicinal chemistry. Its structural resemblance to endogenous purines allows it to readily interact with a myriad of biological targets, making it a "privileged scaffold" in the design of novel therapeutic agents.[1] The versatility of the 2-position of the benzimidazole ring system for substitution has given rise to a vast library of derivatives with a remarkable breadth of pharmacological activities. This guide provides an in-depth exploration of the synthesis, mechanisms of action, and therapeutic applications of 2-substituted benzimidazole derivatives, tailored for researchers, scientists, and drug development professionals. We will delve into the causality behind synthetic strategies and the intricate molecular interactions that underpin their diverse biological effects, offering both foundational knowledge and practical insights for the advancement of drug discovery programs.
Part 1: The Art of Synthesis - Crafting 2-Substituted Benzimidazole Derivatives
The synthesis of the 2-substituted benzimidazole core is a well-established yet continually evolving field. The choice of synthetic route is often dictated by the desired substitution pattern, scalability, and, increasingly, the principles of green chemistry. The most prevalent and versatile method involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative, or an aldehyde.
Classical Approach: Phillips-Ladenburg Condensation and its Variants
The traditional Phillips-Ladenburg synthesis involves the condensation of o-phenylenediamine with a carboxylic acid under harsh acidic conditions, often requiring high temperatures and long reaction times.[2] While effective, this method can be limited by the stability of sensitive functional groups on the reactants.
A more common and milder variant of this classical approach utilizes the condensation of o-phenylenediamine with an aldehyde, followed by an oxidative cyclization of the resulting Schiff base intermediate. This two-step, one-pot procedure is highly versatile and accommodates a wide range of aromatic, heteroaromatic, and aliphatic aldehydes.[2][3]
Experimental Protocol: Synthesis of 2-Aryl-Benzimidazoles via Aldehyde Condensation
This protocol provides a general, robust, and reproducible method for the synthesis of 2-aryl-benzimidazoles. The causality behind the choice of a mild oxidant like hydrogen peroxide is to facilitate the cyclization of the Schiff base intermediate to the benzimidazole ring without promoting unwanted side reactions or degradation of sensitive functionalities. The use of acetonitrile as a solvent provides a good balance of solubility for the reactants and a suitable boiling point for the reaction, while the addition of a catalytic amount of acid facilitates the initial condensation to form the Schiff base.
Materials:
-
Substituted o-phenylenediamine (1.0 mmol)
-
Substituted aromatic aldehyde (1.0 mmol)
-
Acetonitrile (10 mL)
-
30% Hydrogen Peroxide (H₂O₂) (2.0 mmol)
-
Concentrated Hydrochloric Acid (HCl) (catalytic amount, ~2-3 drops)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a 50 mL round-bottom flask, dissolve the substituted o-phenylenediamine (1.0 mmol) and the substituted aromatic aldehyde (1.0 mmol) in acetonitrile (10 mL).
-
Add a catalytic amount of concentrated HCl (2-3 drops) to the mixture and stir at room temperature for 15-20 minutes to facilitate the formation of the Schiff base intermediate.
-
To the stirring solution, add 30% hydrogen peroxide (2.0 mmol) dropwise. An exothermic reaction may be observed.
-
Continue stirring the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).
-
Upon completion of the reaction, quench the reaction by adding a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure 2-aryl-benzimidazole derivative.
Characterization:
-
¹H NMR and ¹³C NMR: To confirm the structure of the synthesized compound.
-
FT-IR: To identify the characteristic functional groups (e.g., N-H stretch).
-
Mass Spectrometry: To determine the molecular weight of the product.
Modern Synthetic Methodologies: Embracing Efficiency and Sustainability
In recent years, there has been a significant shift towards the development of more efficient and environmentally benign synthetic protocols. Microwave-assisted synthesis has emerged as a powerful tool, dramatically reducing reaction times from hours to minutes and often improving yields.[4] The use of catalysts such as ethyl acetate in water under microwave irradiation provides a greener alternative to traditional methods.[4]
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Methodological & Application
Application Note & Protocol: Synthesis of 2-(1H-pyrazol-1-yl)-1H-1,3-benzodiazole
Abstract
This document provides a comprehensive, step-by-step protocol for the synthesis of 2-(1H-pyrazol-1-yl)-1H-1,3-benzodiazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Benzimidazole derivatives are foundational scaffolds in drug development, while the pyrazole moiety is also a well-established pharmacophore.[1] The target compound is synthesized via a robust and efficient condensation reaction between o-phenylenediamine and 1H-pyrazole-1-carboxamidine hydrochloride. This guide is intended for researchers, chemists, and drug development professionals, offering detailed procedural instructions, mechanistic insights, safety precautions, and methods for product characterization.
Introduction and Scientific Background
The fusion of benzimidazole and pyrazole rings into a single molecular entity creates a structure with considerable potential for biological activity. Benzimidazoles are known for a wide range of therapeutic properties, including antimicrobial, antiviral, and antitumor activities.[2][3] The synthesis of 2-substituted benzimidazoles is a cornerstone of heterocyclic chemistry, typically achieved by the condensation of o-phenylenediamine with aldehydes, carboxylic acids, or their derivatives.[4][5]
The selected synthetic route involves the reaction of o-phenylenediamine with 1H-pyrazole-1-carboxamidine hydrochloride. This method is advantageous due to the high reactivity of the carboxamidine group, which facilitates the cyclization under relatively mild conditions. 1H-pyrazole-1-carboxamidine hydrochloride serves as an efficient reagent for introducing the pyrazole moiety and promoting the formation of the guanidine-like intermediate necessary for the subsequent intramolecular cyclization.[6][7]
Reaction Scheme:
o-phenylenediamine + 1H-pyrazole-1-carboxamidine hydrochloride → this compound + Ammonium Chloride + Water
The reaction proceeds via a nucleophilic attack of one of the amino groups of o-phenylenediamine on the electrophilic carbon of the carboxamidine. This is followed by an intramolecular cyclization and dehydration to yield the final aromatic benzimidazole product.
Materials and Reagents
Proper preparation and handling of all materials are critical for the success and safety of the synthesis.
| Reagent | CAS No. | Mol. Weight ( g/mol ) | Quantity (per run) | Notes |
| o-Phenylenediamine | 95-54-5 | 108.14 | 1.08 g (10 mmol) | Toxic & Irritant. Handle with care in a fume hood. |
| 1H-Pyrazole-1-carboxamidine HCl | 4023-02-3 | 146.58 | 1.47 g (10 mmol) | Moisture sensitive. Store in a desiccator. |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | 20 mL | Anhydrous grade recommended. |
| Triethylamine (TEA) | 121-44-8 | 101.19 | 2.8 mL (~20 mmol) | Corrosive. Use to neutralize HCl salt. |
| Ethyl Acetate | 141-78-6 | 88.11 | ~200 mL | For extraction. |
| Saturated Sodium Bicarbonate (aq) | N/A | N/A | ~100 mL | For washing. |
| Brine (Saturated NaCl solution) | N/A | N/A | ~50 mL | For washing. |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | As needed | For drying organic layer. |
Experimental Workflow
The overall process can be visualized as a sequence of distinct stages, from initial setup to final product analysis.
Caption: High-level workflow for the synthesis of this compound.
Detailed Synthesis Protocol
This protocol is designed for a 10 mmol scale. Adjust quantities accordingly for scaling up or down.
4.1. Reaction Setup
-
Place a 100 mL round-bottom flask equipped with a magnetic stir bar on a heating mantle.
-
Fit the flask with a reflux condenser. Ensure all glassware is dry.
-
In a chemical fume hood, add o-phenylenediamine (1.08 g, 10 mmol) and 1H-pyrazole-1-carboxamidine hydrochloride (1.47 g, 10 mmol) to the flask.
-
Add 20 mL of N,N-Dimethylformamide (DMF) to the flask to dissolve the solids.
Causality Note: DMF is chosen as the solvent due to its high boiling point and its ability to dissolve the reactants and intermediates effectively.
4.2. Reaction Execution
-
Begin stirring the mixture.
-
Slowly add triethylamine (2.8 mL, 20 mmol) to the mixture using a syringe or dropping funnel. An exothermic reaction and the formation of triethylamine hydrochloride precipitate may be observed.
-
Expert Insight: Triethylamine is added to neutralize the hydrochloride salt of the carboxamidine, liberating the free base which is necessary for the reaction to proceed efficiently. A slight excess ensures complete neutralization.
-
-
Heat the reaction mixture to 100-110 °C and allow it to reflux gently.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 50% Ethyl Acetate in Hexane). The reaction is typically complete within 4-6 hours.
4.3. Product Work-up and Isolation
-
Once the reaction is complete, allow the flask to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing 100 mL of cold water.
-
Extract the aqueous phase three times with ethyl acetate (3 x 50 mL).
-
Trustworthiness Principle: Multiple extractions ensure maximum recovery of the product from the aqueous phase.
-
-
Combine the organic layers.
-
Wash the combined organic phase sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).
-
Causality Note: The bicarbonate wash removes any residual acidic impurities, and the brine wash helps to remove residual water and aids in phase separation.
-
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a solid.
4.4. Purification
-
The crude solid can be purified by recrystallization.
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Characterization and Validation
The identity and purity of the final product, this compound, must be confirmed by spectroscopic analysis.
| Analysis Technique | Expected Results |
| Appearance | Off-white to pale yellow crystalline solid. |
| Melting Point | Literature values should be consulted for comparison. |
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): ~13.0 (s, 1H, NH-benzimidazole), ~8.6 (d, 1H, pyrazole-H), ~7.8 (d, 1H, pyrazole-H), ~7.6-7.2 (m, 4H, Ar-H), ~6.6 (t, 1H, pyrazole-H). Note: The benzimidazole N-H proton is a broad singlet and its chemical shift can be variable.[3][8][9] |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): ~150 (C=N), ~142, ~135 (pyrazole-C), ~140-110 (Ar-C), ~108 (pyrazole-C). |
| Mass Spec (ESI-MS) | m/z: Calculated for C₁₀H₈N₄ [M+H]⁺: 185.08. Found should be within ± 0.01. |
Expert Insight: In ¹H NMR analysis using DMSO-d₆, the benzimidazole N-H proton typically appears as a broad singlet in the far downfield region (12-13 ppm).[3] The specific splitting patterns and chemical shifts of the aromatic and pyrazole protons provide a unique fingerprint for structural confirmation.
Safety and Handling
-
o-Phenylenediamine: Is toxic, a suspected mutagen, and an irritant. Always handle in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Triethylamine: Is corrosive and flammable with a strong odor. Handle exclusively in a fume hood.
-
DMF: Is a skin and eye irritant. Avoid inhalation and skin contact.
-
Always consult the Safety Data Sheet (SDS) for each reagent before beginning the experiment.
References
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ResearchGate. Synthesis of 2-(1,5-diphenyl-1H-pyrazol-3-yl)-1H-benzo[d]imidazole 10. Available at: [Link]
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Journal of Pharmaceutical and Scientific Innovation. Synthesis of newer heterocyclic molecules using combination of Benzimidazole and Pyrazole. Available at: [Link]
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ResearchGate. Transition metal complexes of 2-(substituted-1H-pyrazole-4-yl)-1H-benzo[d]imidazoles: Synthesis and characterization. Available at: [Link]
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ResearchGate. Benzoimidazole synthesis. Available at: [Link]
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National Institutes of Health (PMC). Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. Available at: [Link]
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De Gruyter. New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. Available at: [Link]
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The Royal Society of Chemistry. An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. Available at: [Link]
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MDPI. Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. Available at: [Link]
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Asian Journal of Chemistry. 1-phenyl-1H-pyrazole-4-carboxaldehyde and Its Aldimines Derivatives. Available at: [Link]
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ResearchGate. Synthesis , Characterization and Study the Effect of Benzothiazol-pyrazole Derivatives on the Activity of AST, ALT Enzymes. Available at: [Link]
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CORE. Research Article Regioselective Synthesis of Some Pyrazole Scaffolds Attached to Benzothiazole and Benzimidazole Moieties. Available at: [Link]
-
Ningbo Inno Pharmchem Co., Ltd. Guanylation Reactions Made Efficient with 1H-Pyrazole-1-carboxamidine Hydrochloride. Available at: [Link]
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Iraqi Journal of Science. Microwave-assisted One-Pot Synthesis of 2-Aryl (1H) Benzimidazoles without Catalyst. Available at: [Link]
-
ResearchGate. 1H NMR SPECTRAL CHARACTERISTICS OF PYRIDO[1,2-A]BENZIMIDAZOLE AND ITS DERIVATIVES. Available at: [Link]
-
ResearchGate. O-phenylenediamine is condensed with a carboxylic acid 2... Available at: [Link]
-
National Institutes of Health (PMC). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. Available at: [Link]
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ResearchGate. The Reaction of o-Phenylenediamine with Dicarboxylic Acids in the Presence of AMA under Microwave Irradiation… Available at: [Link]
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ResearchGate. Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Available at: [Link]
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PubMed. 1H-pyrazole-1-carboxamidines: new inhibitors of nitric oxide synthase. Available at: [Link]
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Purification of 2-(1H-pyrazol-1-yl)-1H-1,3-benzodiazole by recrystallization.
Application Note & Protocol
Topic: High-Purity Recovery of 2-(1H-pyrazol-1-yl)-1H-1,3-benzodiazole via Optimized Recrystallization
Abstract
This document provides a comprehensive guide for the purification of this compound (also known as 2-(1H-pyrazol-5-yl)-1H-benzimidazole) using the recrystallization technique.[1] The protocol is designed for researchers, chemists, and drug development professionals who require a high-purity final product, free from starting materials, reaction byproducts, and color impurities. We delve into the rationale behind solvent selection, provide a detailed step-by-step methodology for both solvent screening and the main recrystallization process, and offer a troubleshooting guide to address common challenges. The protocol's design emphasizes scientific integrity, enabling users to achieve consistent and verifiable results.
Part 1: Compound Profile and Purification Rationale
This compound is a heterocyclic compound featuring both benzimidazole and pyrazole moieties. Such hybrid molecules are of significant interest in medicinal chemistry due to the diverse biological activities associated with these core structures.[2][3] Achieving high purity is paramount for accurate biological evaluation and downstream applications.
Compound Properties:
| Property | Value | Source |
| IUPAC Name | 2-(1H-pyrazol-5-yl)-1H-benzimidazole | PubChem[1] |
| Molecular Formula | C₁₀H₈N₄ | PubChem[1] |
| Molecular Weight | 184.20 g/mol | PubChem[1] |
| Appearance | Typically an off-white to light-colored solid | Inferred from related compounds |
The Imperative for Purification:
The synthesis of benzimidazole derivatives often involves the condensation of o-phenylenediamines with various reagents.[3][4][5] Depending on the specific synthetic route, common impurities may include:
-
Unreacted Starting Materials: Residual o-phenylenediamine or pyrazole precursors.
-
Side-Products: Products from incomplete reactions or alternative reaction pathways.
-
Color Impurities: Often arise from oxidation of the diamine starting material or other components during the reaction, leading to a yellow or brown hue in the crude product.[6]
Recrystallization is the method of choice for purifying this solid compound because it is highly effective at separating the desired product from impurities with different solubility profiles, and it can be scaled readily from milligrams to kilograms.
Part 2: The Cornerstone of Success: Solvent System Selection
The selection of an appropriate solvent is the most critical step in developing a successful recrystallization protocol. The ideal solvent should exhibit high solubility for the target compound at an elevated temperature and low solubility at a reduced temperature.
Guiding Principles for Solvent Selection:
-
Solubility Profile: The compound should be sparingly soluble at room temperature but readily soluble at the solvent's boiling point.
-
Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).
-
Boiling Point: The solvent's boiling point should be below the melting point of the compound to prevent "oiling out."
-
Inertness: The solvent must not react with the compound.
-
Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals.
Protocol for Small-Scale Solvent Screening:
Before committing to a bulk purification, a systematic solvent screen is essential. This empirical approach validates the optimal solvent choice for your specific batch of crude product.
Materials:
-
Crude this compound (~20-30 mg per test)
-
Test tubes or small vials
-
A selection of solvents (e.g., Ethanol, Methanol, Isopropanol, Acetone, Ethyl Acetate, Toluene, Water)
-
Heat source (hot plate or water bath)
-
Vortex mixer
Procedure:
-
Place ~20 mg of the crude solid into a test tube.
-
Add the test solvent dropwise at room temperature, vortexing after each addition, until a total of 0.5 mL has been added. Observe the solubility. If the compound dissolves completely, the solvent is unsuitable as a primary recrystallization solvent.
-
If the solid remains, gently heat the mixture to the solvent's boiling point. Continue adding the solvent dropwise until the solid just dissolves.
-
Allow the solution to cool slowly to room temperature.
-
Once at room temperature, place the test tube in an ice-water bath for 15-20 minutes.
-
Observe the quantity and quality of the crystals formed. An ideal solvent will yield a large crop of well-defined crystals.
Data Interpretation:
| Solvent | Solubility at 25°C | Solubility at Boiling | Crystal Formation on Cooling | Assessment |
| Methanol | Sparingly Soluble | Very Soluble | Abundant, well-formed crystals | Excellent Candidate [7][8] |
| Ethanol | Sparingly Soluble | Soluble | Good crystal formation | Good Candidate [2][9] |
| Acetone | Soluble | Very Soluble | Poor recovery | Unsuitable alone, potential co-solvent |
| Water | Insoluble | Insoluble | - | Unsuitable |
| Toluene | Sparingly Soluble | Soluble | May require slow cooling | Possible Candidate |
| Ethyl Acetate | Moderately Soluble | Very Soluble | Fair recovery | Potential co-solvent[10] |
Based on general solubility of benzimidazole and pyrazole derivatives, alcohols like methanol and ethanol are excellent starting points.[2][7][9]
Part 3: Detailed Recrystallization Protocol
This protocol assumes methanol has been identified as a suitable solvent from the screening process.
Materials & Equipment:
-
Crude this compound
-
Methanol (reagent grade or higher)
-
Erlenmeyer flasks (at least two)
-
Hot plate with stirring capability
-
Condenser (optional, but recommended for larger scales)
-
Stemless funnel and fluted filter paper (for hot filtration, if needed)
-
Büchner funnel and flask
-
Vacuum source
-
Watch glass
-
Spatula
Step-by-Step Methodology:
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask with a stir bar.
-
Add a minimal amount of methanol, just enough to create a slurry.
-
Gently heat the mixture on a hot plate with stirring. Add methanol in small portions until the solid completely dissolves. Causality: Using the minimum amount of hot solvent is crucial for maximizing product recovery upon cooling.
-
-
Decolorization (Optional):
-
If the solution is highly colored, remove it from the heat and add a very small amount of activated charcoal (1-2% of the solute mass).[6]
-
Re-heat the mixture to boiling for 5-10 minutes. Causality: Activated charcoal has a high surface area that adsorbs colored polymeric impurities. Adding it to a superheated solution can cause violent bumping.
-
-
Hot Filtration (If charcoal was used or insoluble impurities are present):
-
Place a stemless funnel with fluted filter paper on a pre-heated receiving Erlenmeyer flask.
-
Pour the hot solution quickly through the filter paper. Causality: This step must be performed rapidly to prevent premature crystallization of the product on the funnel. Pre-heating the apparatus minimizes heat loss.
-
-
Crystallization:
-
Cover the flask containing the clear solution with a watch glass and allow it to cool slowly to room temperature on a benchtop. Do not disturb the flask.
-
Once at room temperature, transfer the flask to an ice-water bath for at least 30 minutes to maximize crystal formation. Causality: Slow cooling promotes the growth of larger, purer crystals by allowing the lattice to form correctly, excluding impurities. Rapid cooling can trap impurities within a less-ordered crystal structure.
-
-
Isolation:
-
Set up a Büchner funnel with a piece of filter paper that fits snugly. Wet the paper with a small amount of cold methanol.
-
Turn on the vacuum and pour the crystalline slurry into the funnel.
-
Use a spatula to transfer any remaining crystals.
-
-
Washing:
-
With the vacuum still on, wash the crystals on the filter paper with a minimal amount of ice-cold methanol. Causality: The cold solvent wash removes any residual mother liquor (containing dissolved impurities) from the crystal surfaces without significantly re-dissolving the desired product.
-
-
Drying:
-
Leave the crystals in the funnel with the vacuum on for 15-20 minutes to pull air through and partially dry them.
-
Transfer the purified crystals to a pre-weighed watch glass and dry them to a constant weight, either in a desiccator or a vacuum oven at a moderate temperature.
-
Part 4: Visualization of the Purification Workflow
The following diagram outlines the complete recrystallization process, including optional steps for addressing common issues.
Caption: Workflow for the purification of this compound.
Part 5: Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Oiling Out | 1. Compound's melting point is below the solvent's boiling point.2. Solution is supersaturated with impurities, lowering the melting point.3. Cooling is too rapid. | 1. Re-heat the solution to dissolve the oil, then add a small amount of a co-solvent in which the compound is more soluble to lower the saturation point. 2. Ensure cooling is very slow; insulate the flask. |
| No Crystals Form | 1. Too much solvent was used.2. The compound is very soluble even at low temperatures.3. Solution cooled too quickly, remaining supersaturated. | 1. Boil off some of the solvent to increase concentration and attempt cooling again.2. Try scratching the inside of the flask with a glass rod to induce nucleation.3. Add a "seed crystal" from a previous batch.4. Consider a different solvent or a solvent/anti-solvent system. |
| Low Recovery | 1. Too much solvent was used.2. Premature crystallization during hot filtration.3. Crystals were washed with too much or warm solvent. | 1. Concentrate the mother liquor and cool again to recover a second crop of crystals (may be less pure).2. Ensure filtration apparatus is pre-heated.3. Always use minimal, ice-cold solvent for washing. |
| Product is Still Colored | 1. Activated charcoal treatment was insufficient or skipped.[6]2. Impurity has very similar solubility to the product. | 1. Repeat the recrystallization, ensuring the use of activated charcoal as described in the protocol.2. If color persists, an alternative purification method like column chromatography may be necessary. |
References
- Technical Support Center: Purification of Benzimidazole Deriv
-
SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST - Jetir.Org. [Link]
-
IN-SITU RECRYSTALLIZE SYNTHESIS OF BENZIMIDAZOLE DERIVATIVES BY USING Co-DOPED-Zn AS HETEROGENEOUS CATALYST - IJCRT.org. [Link]
-
2-(1H-Pyrazol-5-yl)-1H-1,3-benzodiazole | C10H8N4 | CID 763936 - PubChem. [Link]
- A process for the preparation of benzimidazole derivatives and their salts - Google P
-
Preparation of benzimidazole derivatives. Benzimidazole was synthesized... - ResearchGate. [Link]
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What solvent should I use to recrystallize pyrazoline? - ResearchGate. [Link]
-
Benzimidazole synthesis - Organic Chemistry Portal. [Link]
-
RESEARCH ON BENZIMIDAZOLE DERIVATIVES - DTIC. [Link]
-
Solvent and Copper Ion-Induced Synthesis of Pyridyl–Pyrazole-3-One Derivatives: Crystal Structure, Cytotoxicity - NIH. [Link]
-
Synthesis of newer heterocyclic molecules using combination of Benzimidazole and Pyrazole - Journal of Pharmaceutical and Scientific Innovation. [Link]
-
Benzimidazole - Wikipedia. [Link]
-
Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity - Beilstein Journals. [Link]
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- 10. researchgate.net [researchgate.net]
Application Note: A Scientist's Guide to High-Purity Isolation of Pyrazolyl-Benzimidazoles using Column Chromatography
Introduction: The Significance of Purity in Pyrazolyl-Benzimidazole Research
Therefore, robust and efficient purification is not merely a procedural step but a cornerstone of reliable research in this field. Column chromatography, particularly flash chromatography, remains the gold standard for purifying these compounds on a laboratory scale due to its versatility, scalability, and cost-effectiveness.[4][5] This guide provides a comprehensive framework for developing and executing column chromatography protocols tailored to the unique physicochemical properties of pyrazolyl-benzimidazoles.
Foundational Principles: Tailoring Chromatography to the Analyte
The success of any chromatographic separation hinges on the differential partitioning of compounds between a stationary phase and a mobile phase. The key is to exploit the specific chemical properties of the target pyrazolyl-benzimidazole molecule to maximize its separation from impurities.[6][7]
Understanding the Analyte: Physicochemical Properties
Pyrazolyl-benzimidazoles are characterized by their fused aromatic ring systems and the presence of multiple nitrogen atoms. These features impart a moderate to high degree of polarity.[8] Key properties influencing chromatographic behavior include:
-
Polarity: Governed by the presence of N-H groups, carbonyls, and other polar substituents. The topological polar surface area (tPSA) is a useful predictor of polarity.[8]
-
Hydrogen Bonding: The imidazole and pyrazole nitrogens can act as both hydrogen bond donors and acceptors, leading to strong interactions with polar stationary phases.[9]
-
Basicity: The nitrogen atoms lend a basic character to the molecule. This can cause undesirable interactions with the acidic silanol groups on standard silica gel, often resulting in peak tailing.
-
Solubility: These compounds typically exhibit good solubility in polar organic solvents like dichloromethane (DCM), ethyl acetate (EtOAc), and methanol (MeOH).
The Strategic Choice: Stationary Phase Selection
The choice of stationary phase is the most critical parameter in determining the selectivity of the separation.[6][9] The fundamental principle is that the polarity of the stationary phase should be matched to the analyte to achieve effective retention and separation.[10]
| Stationary Phase | Separation Mode | Primary Interaction | Best Suited For | Causality & Expert Insights |
| Silica Gel (SiO₂) | Normal Phase | Adsorption (Polar) | General purpose purification of moderately polar to polar pyrazolyl-benzimidazoles.[11] | This is the most common and cost-effective choice. The acidic silanol groups (Si-OH) interact strongly with the basic nitrogen atoms and other polar functional groups on the analyte. This strong interaction allows for separation based on subtle differences in polarity.[11] |
| Alumina (Al₂O₃) | Normal Phase | Adsorption (Polar) | Purification of acid-sensitive compounds. | Alumina is more polar than silica and is available in acidic, neutral, and basic forms. Basic alumina can be particularly useful for preventing the degradation of compounds that are unstable on acidic silica gel. |
| Amino-propylated Silica | Normal Phase | Adsorption (Medium Polar) | Nitrogen-containing heterocycles, amines, and carbohydrates.[6] | The amino groups on the stationary phase are less acidic than silica's silanol groups, which significantly reduces peak tailing for basic compounds like pyrazolyl-benzimidazoles. It provides alternative selectivity compared to standard silica. |
| C18-functionalized Silica | Reversed-Phase | Partitioning (Non-polar) | Highly polar pyrazolyl-benzimidazoles or for separating compounds with minor differences in hydrophobicity.[12] | In this mode, a polar mobile phase (e.g., water/acetonitrile) is used. Non-polar compounds are retained more strongly. This is an excellent alternative when normal-phase chromatography fails to provide adequate separation or when compounds are too polar and elute at the solvent front on silica.[7] |
Workflow & Protocols: From Crude Mixture to Pure Compound
This section details the self-validating workflow for purifying pyrazolyl-benzimidazoles. The process is designed to be systematic, ensuring reproducibility and high purity of the final compound.
Caption: Purification workflow for pyrazolyl-benzimidazoles.
Protocol 1: Method Development using Thin-Layer Chromatography (TLC)
Rationale: TLC is a rapid, small-scale version of column chromatography used to determine the optimal mobile phase for separation. The goal is to find a solvent system that gives the target compound a retention factor (Rf) of approximately 0.2-0.4, ensuring good separation from impurities.[12]
Procedure:
-
Prepare several developing chambers with different solvent systems. Common starting systems for pyrazolyl-benzimidazoles are mixtures of a non-polar solvent (Hexane or Heptane) and a more polar solvent (Ethyl Acetate or Dichloromethane).
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., DCM or Methanol).
-
Spot the solution onto silica gel TLC plates.
-
Place the plates in the developing chambers and allow the solvent to ascend.
-
Visualize the separated spots using a UV lamp (254 nm).
-
Calculate the Rf value for your target compound and impurities: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
Optimization:
-
If the Rf is too high (>0.5), decrease the polarity of the mobile phase (increase the percentage of Hexane).
-
If the Rf is too low (<0.1), increase the polarity of the mobile phase (increase the percentage of Ethyl Acetate).
-
If spots are tailing, add a small amount (0.1-1%) of triethylamine (TEA) or ammonia to the mobile phase to neutralize the acidic silica gel.[12]
-
| Example TLC Solvent Systems | Target Compound Polarity |
| Hexane:Ethyl Acetate (9:1 to 1:1) | Low to Medium |
| Dichloromethane:Methanol (99:1 to 9:1) | Medium to High |
| Ethyl Acetate:Methanol (98:2 to 9:1) | High |
Protocol 2: Flash Column Chromatography (Normal Phase)
Rationale: Flash chromatography uses pressure (air or nitrogen) to force the mobile phase through the column more quickly, leading to a faster and more efficient separation compared to gravity chromatography.[4][13]
Materials:
-
Crude pyrazolyl-benzimidazole product
-
Silica gel (flash grade, 230-400 mesh)
-
Chromatography column
-
Solvents for mobile phase (HPLC grade)
-
Triethylamine (if needed)
-
Collection tubes
Step-by-Step Procedure:
-
Column Packing:
-
Secure the column vertically. Add a small plug of glass wool and a thin layer of sand to the bottom.[11]
-
Prepare a slurry of silica gel in the initial, least polar mobile phase determined by TLC (e.g., 10% EtOAc in Hexane).[14]
-
Pour the slurry into the column and use gentle pressure to pack the bed, ensuring no air bubbles are trapped. Drain the excess solvent until it is level with the top of the silica bed.[14]
-
-
Sample Loading (Dry Loading Recommended):
-
Why Dry Load? Wet loading with a strong solvent can disrupt the top of the column and lead to poor separation. Dry loading is superior for ensuring sharp bands.[15]
-
Dissolve the crude product in a minimal amount of a polar solvent (e.g., DCM or MeOH).
-
Add a small amount of silica gel (approx. 2-3 times the mass of the crude product) to this solution.
-
Evaporate the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column, creating a uniform layer.
-
-
Elution:
-
Carefully add the initial mobile phase to the column.
-
Apply pressure and begin collecting fractions.
-
Run the column with the initial low-polarity solvent for several column volumes.
-
Gradually increase the polarity of the mobile phase (gradient elution) according to the separation seen on TLC. For example, move from 10% EtOAc/Hexane to 20%, then 30%, and so on. This allows less polar impurities to elute first, followed by your target compound, and finally the more polar impurities.
-
-
Fraction Monitoring & Isolation:
-
Collect fractions of a consistent volume (e.g., 10-20 mL).
-
Spot every few fractions onto a TLC plate and develop it to track the elution of your compound.[11]
-
Combine the fractions that contain the pure product.
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified pyrazolyl-benzimidazole.
-
Troubleshooting Common Issues
| Problem | Potential Cause | Solution |
| Peak Tailing | Strong interaction of basic nitrogen atoms with acidic silica gel. | Add 0.1-1% triethylamine or ammonia to the mobile phase to compete for the acidic sites. Alternatively, use an amino-propylated or alumina stationary phase. |
| Poor Separation | Incorrect mobile phase polarity; column overloaded. | Re-optimize the mobile phase using TLC. Ensure the crude sample mass is no more than 1-5% of the silica gel mass.[10] |
| Compound Won't Elute | Compound is too polar for the selected mobile phase system. | Switch to a more polar mobile phase system (e.g., from EtOAc/Hexane to MeOH/DCM). If the compound is very polar, consider reversed-phase chromatography. |
| Cracked Column Bed | Column ran dry during packing or running. | Ensure the solvent level never drops below the top of the stationary phase. Pack the column carefully as a uniform slurry. |
Conclusion
The purification of pyrazolyl-benzimidazoles by column chromatography is a highly effective technique when approached systematically. By understanding the fundamental physicochemical properties of the target molecule and methodically developing the separation parameters starting with TLC, researchers can confidently achieve the high levels of purity required for drug discovery and development. This guide provides the foundational knowledge and practical protocols to overcome common challenges and ensure the successful isolation of these valuable compounds.
References
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Buchi. (n.d.). How to choose a stationary phase, optimize selectivity and get better resolution in chromatography. Buchi.com. Retrieved from [Link]
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El-Sayed, M. F., et al. (2023). Design, Synthesis, Molecular Modeling and Biological Evaluation of Novel Pyrazole Benzimidazolone Derivatives as Potent Antioxidants. Molecules, 28(23), 7779. Retrieved from [Link]
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da Silva, C. F., et al. (2022). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. Pharmaceuticals, 15(11), 1365. Retrieved from [Link]
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Marinescu, M., et al. (2021). Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities. Antibiotics, 10(8), 1002. Retrieved from [Link]
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Sorbtech. (2026). Mastering Stationary Phases: Selection Criteria and Method Development. Sorbtech.com. Retrieved from [Link]
-
Phenomenex. (n.d.). GC Technical Tip. Phenomenex.com. Retrieved from [Link]
-
ResearchGate. (n.d.). General structure of synthesized pyrazolyl-benzimidazolones. ResearchGate. Retrieved from [Link]
-
Waters Corporation. (n.d.). HPLC Separation Modes - Stationary Phase in HPLC. Waters.com. Retrieved from [Link]
-
Shishov, A., et al. (2022). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. Molecules, 27(19), 6667. Retrieved from [Link]
-
ResearchGate. (2021). (PDF) Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities. ResearchGate. Retrieved from [Link]
-
Marinescu, M., et al. (2021). Synthesis of Antimicrobial Benzimidazole-Pyrazole Compounds and Their Biological Activities. Antibiotics (Basel), 10(8), 1002. Retrieved from [Link]
-
Al-Mulla, A. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Advances, 10(72), 44431-44455. Retrieved from [Link]
-
Al-Mulla, A. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Advances, 10(72), 44431-44455. Retrieved from [Link]
-
Restek Corporation. (2019, June 18). Choosing Your LC Stationary Phase [Video]. YouTube. Retrieved from [Link]
-
Request PDF. (2025). Isolation And Purification Of Substance By Column Chromatography. ResearchGate. Retrieved from [Link]
-
Revel, G. D., & Bertrand, A. (2002). Method for Determining Nitrogenous Heterocycle Compounds in Wine. Journal of Agricultural and Food Chemistry, 50(2), 270-274. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography Procedures. Retrieved from [Link]
-
Wang, Z., et al. (2016). Synthesis of Benzimidazoles Containing Pyrazole Group and Quantum Chemistry Calculation of Their Spectroscopic Properties and Electronic Structure. Chinese Journal of Applied Chemistry. Retrieved from [Link]
-
Al-Ghorbani, M., et al. (2022). Molecular Hybrids Integrated with Benzimidazole and Pyrazole Structural Motifs: Design, Synthesis, Biological Evaluation, and Molecular Docking Studies. Molecules, 27(13), 4241. Retrieved from [Link]
-
Jiskra, J., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry, 412, 5169-5178. Retrieved from [Link]
-
Yamani, A., et al. (2021). Discovery and optimization of novel pyrazole-benzimidazole CPL304110, as a potent and selective inhibitor of fibroblast growth factor receptors FGFR (1-3). European Journal of Medicinal Chemistry, 210, 112990. Retrieved from [Link]
-
Tsefaye, M. S., et al. (2022). Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. Scientific Reports, 12, 18567. Retrieved from [Link]
-
Nakov, N. (2021). Chromatographic Approaches for Physicochemical Characterization of Compounds. Chromatography At a Glance, 1, 1-22. Retrieved from [Link]
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Application Note & Protocol: A Comprehensive Guide to the Antimicrobial Screening of 2-(1H-pyrazol-1-yl)-1H-1,3-benzodiazole
Introduction: The Therapeutic Potential of Benzimidazole-Pyrazole Hybrids
The rise of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the urgent discovery of novel antimicrobial agents.[1][2] Hybrid molecules, which combine two or more pharmacologically active scaffolds, represent a promising strategy in drug discovery. The benzimidazole and pyrazole nuclei are well-established pharmacophores, each exhibiting a broad spectrum of biological activities, including antimicrobial, antiviral, and antitumor properties.[1][3][4] The fusion of these two heterocyclic systems into a single molecular entity, such as 2-(1H-pyrazol-1-yl)-1H-1,3-benzodiazole, may lead to synergistic effects and novel mechanisms of action.[1] This document provides a detailed protocol for the comprehensive antimicrobial screening of this compound, designed for researchers, scientists, and drug development professionals. Our approach is grounded in established methodologies to ensure scientific rigor and reproducibility.
Part 1: Initial Qualitative Screening - The Disk Diffusion Assay
The initial phase of antimicrobial screening aims to qualitatively assess the potential of a novel compound to inhibit microbial growth. The Kirby-Bauer disk diffusion method is a widely used, simple, and cost-effective technique for this purpose.[5][6] This assay relies on the diffusion of the test compound from a paper disk into an agar medium inoculated with a specific microorganism, creating a concentration gradient.[5][7][8] The presence of a clear zone of inhibition around the disk indicates antimicrobial activity.[5]
Rationale for Experimental Choices
-
Media Selection: Mueller-Hinton Agar (MHA) is the recommended medium for its consistency and because it supports the growth of most common pathogens without interfering with the activity of many antibiotics.[5]
-
Inoculum Standardization: The turbidity of the microbial suspension is adjusted to a 0.5 McFarland standard to ensure a uniform and reproducible bacterial lawn, which is crucial for accurate interpretation of the zone of inhibition.[5][9] This standard corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.[5][9]
-
Disk Potency: A standardized amount of the test compound is impregnated onto the disks to ensure that the resulting zone of inhibition is a function of the compound's antimicrobial activity and not variations in concentration.
Experimental Workflow: Disk Diffusion Assay
Caption: Workflow for the Broth Microdilution MIC Assay.
Step-by-Step Protocol: Broth Microdilution
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Note that for some substances, solubility in the Mueller-Hinton Broth medium should be pre-checked to avoid precipitation. [10]2. Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired concentration range. [9]3. Inoculum Preparation: Prepare a standardized inoculum of the test microorganism as described for the disk diffusion assay (0.5 McFarland standard). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well. [9]4. Inoculation: Add the prepared inoculum to each well containing the compound dilutions. Include a positive control (broth with inoculum and a standard antibiotic), a growth control (broth with inoculum but no compound), and a sterility control (broth only). [11][12]5. Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air. [9][13]6. MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. [11]This can be assessed visually or by using a microplate reader to measure optical density.
Data Presentation: Summarizing MIC Values
Quantitative data should be presented in a clear and organized manner to facilitate comparison.
| Microorganism | Gram Stain | MIC of this compound (µg/mL) | Positive Control (Ciprofloxacin) MIC (µg/mL) |
| Staphylococcus aureus ATCC 25923 | Gram-positive | [Insert Value] | [Insert Value] |
| Escherichia coli ATCC 25922 | Gram-negative | [Insert Value] | [Insert Value] |
| Pseudomonas aeruginosa ATCC 27853 | Gram-negative | [Insert Value] | [Insert Value] |
| Candida albicans ATCC 90028 | Fungi | [Insert Value] | [Insert Value] |
Part 3: Preliminary Mechanism of Action (MoA) Investigation
Identifying the cellular target or pathway disrupted by a novel antimicrobial is a critical step in its development. [14]While a full elucidation of the MoA is a complex process, preliminary studies can provide valuable insights. The primary mechanisms of antibiotic action include interference with cell wall synthesis, inhibition of protein synthesis, interference with nucleic acid synthesis, inhibition of metabolic pathways, and disruption of membrane function. [15][16]
Hypothetical Bacterial Signaling Pathway Inhibition
Caption: Hypothetical Inhibition of a Bacterial Signaling Pathway.
Suggested Preliminary MoA Assays
-
Macromolecular Synthesis Assays: These assays measure the incorporation of radiolabeled precursors into DNA, RNA, protein, and peptidoglycan to determine which of these key biosynthetic processes are inhibited by the compound. [14]* Membrane Permeability Assays: The integrity of the bacterial cell membrane can be assessed using fluorescent dyes that are excluded from cells with intact membranes but can enter and fluoresce in cells with compromised membranes.
-
Time-Kill Kinetic Assays: This assay determines the rate at which a compound kills a bacterial population, providing information on whether the compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth). [17]
Conclusion
The protocols outlined in this application note provide a robust framework for the initial antimicrobial screening of this compound. By following these standardized and validated methods, researchers can obtain reliable and reproducible data on the antimicrobial potential of this and other novel compounds. The systematic progression from qualitative screening to quantitative analysis and preliminary mechanism of action studies is essential for the successful identification and development of new therapeutic agents to combat the growing threat of antimicrobial resistance.
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Marinescu, M., et al. (2021). Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities. Molecules, 26(16), 5003. Retrieved from [Link]
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Gudipati, R., et al. (2015). Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives. Journal of Chemical and Pharmaceutical Research, 7(3), 1224-1231. Retrieved from [Link]
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American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. ASM.org. Retrieved from [Link]
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de-Souza-Silva, C. M., et al. (2022). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. JoVE. Retrieved from [Link]
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Singh, P., et al. (2014). Synthesis, characterization and antimicrobial screening of hybrid molecules containing benzimidazole-pyrazole and pyridine nucleus. Bioorganic & Medicinal Chemistry Letters, 24(15), 3464-3468. Retrieved from [Link]
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Al-Shabib, N. A., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Saudi Journal of Biological Sciences, 30(4), 103598. Retrieved from [Link]
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Waclaw, B., et al. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. Retrieved from [Link]
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Aryal, S. (2013). Broth Dilution Method for MIC Determination. Microbe Online. Retrieved from [Link]
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Wist, M., et al. (2022). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Frontiers in Microbiology, 13, 1030588. Retrieved from [Link]
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Clinical and Laboratory Standards Institute. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. CLSI. Retrieved from [Link]
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Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Hardy Diagnostics. Retrieved from [Link]
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ResearchGate. (2021). (PDF) Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities. ResearchGate. Retrieved from [Link]
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Li, Y., et al. (2021). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. Frontiers in Pharmacology, 12, 730620. Retrieved from [Link]
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ASM Journals. (2023). A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study. Antimicrobial Agents and Chemotherapy, 67(4), e0137322. Retrieved from [Link]
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Culp, E. J., et al. (2022). Elucidating the Mechanisms of Action of Antimicrobial Agents. mBio, 13(2), e00055-22. Retrieved from [Link]
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Marinescu, M., & Zalaru, C. M. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. MedDocs Publishers. Retrieved from [Link]
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Jenks, J. D., & Salzer, H. J. (2022). A Practical Guide to Antifungal Susceptibility Testing. Journal of Fungi, 8(11), 1199. Retrieved from [Link]
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Al-Mijalli, S. H., et al. (2023). Antimicrobial Action Mechanisms of Natural Compounds Isolated from Endophytic Microorganisms. Molecules, 28(19), 6817. Retrieved from [Link]
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Abdel-Aziz, M., et al. (2010). Synthesis and antimicrobial activity of some new thiazole, thiophene and pyrazole derivatives containing benzothiazole moiety. European Journal of Medicinal Chemistry, 45(8), 3379-3385. Retrieved from [Link]
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Iqbal, M. A., et al. (2020). Synthesis, characterization, antimicrobial, cytotoxic and carbonic anhydrase inhibition activities of multifunctional pyrazolo-1,2-benzothiazine acetamides. Beilstein Journal of Organic Chemistry, 16, 2197-2209. Retrieved from [Link]
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In vitro anticancer evaluation of 2-(1H-pyrazol-1-yl)-1H-1,3-benzodiazole.
An In-Depth Guide to the In Vitro Anticancer Evaluation of 2-(1H-pyrazol-1-yl)-1H-1,3-benzodiazole
Introduction: Unveiling the Potential of Benzimidazole-Pyrazole Hybrids
The fusion of distinct pharmacophores into hybrid molecules is a cornerstone of modern medicinal chemistry, aimed at creating novel therapeutic agents with enhanced potency and unique mechanisms of action. Within this paradigm, hybrids integrating the benzimidazole and pyrazole scaffolds have emerged as a particularly promising class of compounds in oncology research.[1][2][3] Benzimidazoles are privileged structures known for a wide array of biological activities, including their role as tubulin polymerization inhibitors, while pyrazoles are recognized for their diverse pharmacological properties.[3][4][5]
This guide focuses on a specific member of this class, This compound , providing a comprehensive framework for its in vitro evaluation as a potential anticancer agent. The protocols and application notes detailed herein are designed for researchers, scientists, and drug development professionals, offering a logical, step-by-step progression from initial cytotoxicity screening to in-depth mechanistic studies. The underlying scientific rationale for each experimental choice is explained, ensuring that the described workflow serves as a self-validating system for generating robust and reproducible data.
The potential anticancer mechanisms of this compound class are multifaceted, including the disruption of microtubule dynamics leading to cell cycle arrest, the induction of programmed cell death (apoptosis), and the inhibition of key signaling proteins like kinases.[4][5][6] The following protocols will systematically investigate these possibilities.
Strategic Workflow for In Vitro Evaluation
A tiered approach is the most efficient strategy for characterizing a novel compound. This begins with broad screening to assess general cytotoxicity against a panel of cancer cells, followed by more focused assays to elucidate the specific mechanism by which the compound exerts its effects. This logical progression ensures that resources are directed toward the most promising avenues of investigation.
Caption: Experimental workflow for anticancer evaluation.
Part 1: Primary Cytotoxicity Screening via MTT Assay
Application Notes & Rationale
The initial step in evaluating any potential anticancer compound is to determine its cytotoxicity—its ability to kill cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, cost-effective, and high-throughput colorimetric method ideal for this purpose.[7] Its principle is based on the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow MTT salt to a purple formazan product, the amount of which is directly proportional to the number of living cells.[8][9]
Causality Behind Experimental Choices:
-
Cell Line Panel: It is crucial to test the compound against a panel of cancer cell lines from different tissue origins (e.g., breast: MCF-7; lung: A549; colon: HCT-116) to assess the breadth of its activity.[5][6]
-
Normal Cell Line Control: Including a non-cancerous cell line (e.g., human dermal fibroblasts or MRC-5 lung fibroblasts) is essential to determine the compound's selectivity.[1] A promising candidate should exhibit significantly higher potency against cancer cells than normal cells.
-
Dose-Response and Time Course: Testing a range of concentrations (e.g., from 0.01 µM to 100 µM) over different time points (e.g., 24, 48, 72 hours) allows for the determination of the half-maximal inhibitory concentration (IC50), a key measure of a drug's potency.[7]
Detailed Protocol: MTT Assay
Materials:
-
Selected cancer and normal cell lines
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well flat-bottom sterile microplates
-
MTT reagent (5 mg/mL in sterile PBS)[7]
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.[10]
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (medium with DMSO) and blank control (medium only) wells.[7]
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).[10]
-
MTT Addition: After incubation, add 10 µL of MTT reagent (5 mg/mL) to each well for a final concentration of 0.5 mg/mL.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple formazan crystals.[7]
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently on an orbital shaker for 15 minutes to ensure complete solubilization.[7][8]
-
Absorbance Measurement: Read the absorbance at 570 nm (with an optional reference wavelength of >650 nm) using a microplate reader.[8]
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) × 100
-
-
Plot % Viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response) to calculate the IC50 value.
Part 2: Elucidating the Mechanism of Action
Once the compound's cytotoxic potency is established, the next critical phase is to understand how it kills cancer cells. Based on the known activities of benzimidazole derivatives, the primary hypotheses to investigate are the induction of apoptosis, arrest of the cell cycle, and direct inhibition of tubulin polymerization.[5][6]
A. Investigating Apoptosis Induction
Apoptosis, or programmed cell death, is a clean and controlled form of cell suicide that is a preferred mechanism for anticancer drugs. Two key assays can confirm its induction.
Rationale & Principle: This flow cytometry-based assay is a gold standard for detecting apoptosis.[11] It relies on identifying one of the earliest hallmarks of apoptosis: the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[12]
-
Annexin V-FITC: A fluorescently labeled protein that binds with high affinity to the exposed PS on the surface of early apoptotic cells.[11][13]
-
Propidium Iodide (PI): A fluorescent nuclear stain that is excluded by cells with an intact membrane (live and early apoptotic cells). It can only enter late apoptotic or necrotic cells where membrane integrity is compromised.[11] This dual staining allows for the differentiation of cell populations: Live (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), and Late Apoptotic/Necrotic (Annexin V+/PI+).[14]
Detailed Protocol: Annexin V/PI Staining Materials:
-
Cells treated with the test compound at its IC50 and 2x IC50 concentrations.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and 1X Binding Buffer).[14]
-
Cold PBS.
-
Flow cytometer.
Procedure:
-
Cell Treatment & Harvesting: Treat cells in 6-well plates for a relevant time period (e.g., 24 hours). Harvest both adherent and floating cells. For adherent cells, use gentle trypsinization.[13]
-
Washing: Centrifuge the cell suspension (e.g., at 300 x g for 5 minutes), discard the supernatant, and wash the cells once with cold PBS.[12]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[14]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[13][14]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube.[14] Analyze the samples immediately by flow cytometry, using FITC (Ex = 488 nm; Em = 530 nm) and phycoerythrin or equivalent red channels for PI detection.[13]
Rationale & Principle: Caspases are the executioners of apoptosis. Caspase-3 and Caspase-7 are key effector caspases that, once activated, cleave numerous cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis. Measuring their activity provides direct evidence of apoptosis execution. This assay utilizes a synthetic tetrapeptide substrate, commonly DEVD, which is recognized and cleaved by active caspase-3/7.[15][16] The substrate is linked to a reporter molecule—either a chromophore (pNA) or a fluorophore (AMC)—that is released upon cleavage, generating a measurable colorimetric or fluorescent signal proportional to the enzymatic activity.[17][18]
Detailed Protocol: Caspase-3/7 Activity Assay (Fluorometric) Materials:
-
Cell lysates from treated and untreated cells.
-
Caspase-3 Assay Kit (Fluorometric), containing cell lysis buffer, reaction buffer, DTT, and DEVD-AMC substrate.[17]
-
96-well black microplate, suitable for fluorescence.
-
Fluorometric plate reader (Ex = 380 nm, Em = 420-460 nm).[17]
Procedure:
-
Induce Apoptosis: Treat cells with the test compound as previously described.
-
Prepare Cell Lysates: Collect ~2 x 10^6 cells per sample. Resuspend in 50 µL of chilled cell lysis buffer and incubate on ice for 10 minutes.[17] Centrifuge at 10,000 x g for 1 minute and transfer the supernatant (lysate) to a fresh tube.
-
Set up Reaction: To each well of a 96-well plate, add 50 µL of cell lysate. Prepare the reaction mix by adding reaction buffer and DTT.
-
Add Substrate: Add 5 µL of the DEVD-AMC substrate (final concentration 50 µM) to each sample well.[17]
-
Incubate: Incubate the plate at 37°C for 1-2 hours, protected from light.[17]
-
Measure Fluorescence: Read the samples in a fluorometer with an excitation wavelength of 380 nm and an emission wavelength between 420-460 nm.[17] The fold-increase in caspase-3/7 activity can be determined by comparing the results from treated samples to the untreated control.
B. Cell Cycle Analysis
Rationale & Principle: Disruption of the cell cycle is a hallmark of many anticancer drugs.[19] Compounds that interfere with microtubule formation, like many benzimidazoles, typically cause cells to arrest in the G2/M phase of the cell cycle because a functional mitotic spindle is required for cell division.[20] This assay quantifies the distribution of cells across the different phases of the cell cycle (G0/G1, S, and G2/M). The method involves staining the cellular DNA with a fluorescent dye that binds stoichiometrically, such as propidium iodide (PI).[21][22] The fluorescence intensity of each cell is therefore directly proportional to its DNA content. A flow cytometer measures this intensity, allowing for the generation of a histogram that reveals the percentage of the cell population in each phase.[23]
Caption: The cell cycle and potential G2/M arrest point.
Detailed Protocol: Cell Cycle Analysis by PI Staining Materials:
-
Treated and untreated cells.
-
Cold 70% ethanol.
-
PBS.
-
Staining buffer: PBS containing 100 µg/mL RNase A and 50 µg/mL Propidium Iodide.[22]
-
Flow cytometer.
Procedure:
-
Cell Harvesting: Collect approximately 1 x 10^6 cells per sample.
-
Fixation: Centrifuge cells, discard supernatant, and resuspend the pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 2 hours or overnight at -20°C.[22] Ethanol fixation permeabilizes the cells and preserves DNA integrity.[21]
-
Washing: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of the PI/RNase A staining buffer. The RNase A is critical to degrade any RNA, ensuring that PI only stains DNA.[22]
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer, collecting data on a linear scale to resolve the 2n (G0/G1) and 4n (G2/M) DNA content peaks.[22] The data is typically displayed as a histogram of cell count versus fluorescence intensity.
C. Direct Target Assay: In Vitro Tubulin Polymerization
Rationale & Principle: Given that the benzimidazole scaffold is a known tubulin-binding pharmacophore, a direct biochemical assay is necessary to confirm if the compound's cytotoxic effects stem from the inhibition of microtubule formation.[4][5] This in vitro assay uses purified tubulin protein to directly measure the effect of the compound on the polymerization process. The assembly of α- and β-tubulin heterodimers into microtubules can be monitored by measuring the increase in light scattering (turbidity) at 340 nm.[24][25] The reaction is initiated by GTP and an increase in temperature to 37°C.[26] An inhibitor will reduce the rate and extent of this increase in absorbance.[24]
Detailed Protocol: Tubulin Polymerization Inhibition Assay Materials:
-
Tubulin Polymerization Assay Kit (e.g., from Cytoskeleton, Inc.), containing >99% pure tubulin, general tubulin buffer, GTP, and control compounds.[27]
-
Test compound and controls (e.g., Nocodazole or Colchicine as an inhibitor, Paclitaxel as an enhancer).[26]
-
Pre-warmed 96-well clear microplate.
-
Temperature-controlled microplate reader capable of reading absorbance at 340 nm.[25]
Procedure:
-
Reagent Preparation: Prepare the tubulin reaction mix on ice according to the kit manufacturer's instructions. A typical final tubulin concentration is 2-3 mg/mL in a GTP-supplemented buffer.[25][26]
-
Compound Addition: Add 5 µL of the test compound, positive controls, or vehicle control to the appropriate wells of the pre-warmed (37°C) 96-well plate.[26]
-
Initiate Polymerization: To start the reaction, add 45-50 µL of the ice-cold tubulin reaction mix to each well.[26]
-
Monitor Polymerization: Immediately place the plate in the microplate reader pre-warmed to 37°C. Measure the absorbance at 340 nm every 60 seconds for 60 minutes.[25]
Data Analysis:
-
Plot the absorbance at 340 nm as a function of time for each concentration.
-
From the resulting sigmoidal curves, determine key parameters such as the maximum polymerization rate (Vmax) and the maximum polymer mass (Amax at the plateau).[24]
-
Plot the Vmax or Amax as a function of the logarithm of the compound concentration and fit to a dose-response curve to determine the IC50 for tubulin polymerization inhibition.[24]
Data Presentation and Synthesis
The quantitative data gathered from these experiments should be summarized in clear, structured tables to facilitate comparison and interpretation.
Table 1: Cytotoxicity (IC50) of this compound
| Cell Line | Tissue of Origin | IC50 (µM) after 48h |
|---|---|---|
| MCF-7 | Breast Cancer | Value |
| A549 | Lung Cancer | Value |
| HCT-116 | Colon Cancer | Value |
| Fibroblasts | Normal Lung | Value |
Table 2: Mechanistic Assay Summary (at IC50 concentration, 24h treatment)
| Assay | Parameter | Vehicle Control (%) | Treated (%) |
|---|---|---|---|
| Apoptosis | Early Apoptotic (Annexin V+) | 2.1 ± 0.5 | Value |
| Late Apoptotic (Annexin V+/PI+) | 3.5 ± 0.7 | Value | |
| Cell Cycle | G0/G1 Phase | 55.2 ± 3.1 | Value |
| S Phase | 25.6 ± 2.5 | Value | |
| G2/M Phase | 19.2 ± 1.8 | Value | |
| Caspase Activity | Fold Increase vs. Control | 1.0 | Value |
| Tubulin Assay | % Polymerization Inhibition | 0 | Value |
Conclusion
This guide provides a robust, multi-faceted strategy for the comprehensive in vitro evaluation of this compound. By systematically progressing from broad cytotoxicity screening to specific mechanistic and target-based assays, researchers can build a detailed profile of the compound's anticancer properties. The integration of data from cell viability, apoptosis, cell cycle, and tubulin polymerization assays will provide a clear picture of the compound's potency, its mechanism of cell killing, and its molecular target. This foundational knowledge is indispensable for guiding further preclinical development and establishing its potential as a novel therapeutic agent in oncology.
References
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Application Notes and Protocols for Molecular Docking Studies of Pyrazole-Benzimidazole Derivatives
Introduction: Unlocking the Therapeutic Potential of Pyrazole-Benzimidazole Hybrids
The fusion of pyrazole and benzimidazole scaffolds into hybrid molecules has emerged as a promising strategy in modern drug discovery.[1][2][3] These heterocyclic moieties are privileged structures, each contributing unique pharmacophoric features that result in a broad spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[2][3][4][5] Pyrazole-benzimidazole derivatives have shown particular promise as inhibitors of various protein kinases and other key enzymes implicated in disease progression.[4][6]
Molecular docking, a powerful computational technique, plays a pivotal role in elucidating the binding mechanisms of these derivatives at the molecular level.[7] By predicting the preferred orientation and binding affinity of a ligand to its macromolecular target, docking studies provide invaluable insights that guide the rational design and optimization of novel therapeutic agents.[7][8] This guide offers a comprehensive overview and detailed protocols for conducting molecular docking studies on pyrazole-benzimidazole derivatives, tailored for researchers, scientists, and drug development professionals.
The "Why": Causality in Experimental Design
A successful molecular docking study is more than a mere computational exercise; it is a hypothesis-driven investigation into molecular recognition. The choices made at each stage—from target selection to results interpretation—are critical for generating meaningful and reproducible data.[9] This guide emphasizes the rationale behind each protocol, ensuring a deep understanding of the underlying principles.
Part 1: Target Selection and Preparation
The foundation of any docking study is a high-quality three-dimensional structure of the target protein. The choice of protein and its preparation are paramount for obtaining accurate results.
Selecting the Target Protein
The selection of a target protein should be based on its biological relevance to the disease of interest. For pyrazole-benzimidazole derivatives, common targets include protein kinases (e.g., VEGFR-2, Aurora A, CDK2), B-cell lymphoma (BCL-2), and 4-Hydroxyphenylpyruvate dioxygenase (HPPD).[1][2][3][6]
Authoritative Insight: When multiple crystal structures are available for a target, select a high-resolution structure (ideally < 2.5 Å) with a co-crystallized ligand in the active site. This provides a valuable reference for validating the docking protocol.[9][10]
Protein Preparation Protocol
Raw Protein Data Bank (PDB) files are not suitable for direct use in docking simulations.[11] They often contain experimental artifacts such as water molecules, co-solvents, and missing atoms that must be addressed.
Protocol 1: Protein Preparation using Schrödinger Maestro
-
Import Structure: Load the desired PDB file into Maestro.[12]
-
Protein Preparation Wizard: Navigate to Workflows > Protein Preparation Wizard.[12]
-
Pre-processing:
-
Assign bond orders, add hydrogens, and create zero-order bonds to metals.
-
Delete water molecules beyond a 5 Å radius from the co-crystallized ligand or active site residues. The role of specific water molecules in ligand binding should be carefully considered; some may be crucial for interactions and should be retained.
-
-
Review and Modify:
-
Inspect the structure for missing side chains or loops. The wizard can often rebuild these.
-
Ensure the correct protonation states for titratable residues (e.g., His, Asp, Glu) at a physiological pH (typically 7.4).
-
-
Refinement:
-
Perform a restrained minimization of the protein structure to relieve steric clashes and optimize the hydrogen-bonding network. A common choice is the OPLS force field.
-
Causality: This meticulous preparation ensures a chemically correct and energetically favorable receptor model, which is crucial for accurate docking calculations. Improper protonation states or steric clashes can lead to erroneous binding predictions.
Part 2: Ligand Preparation
The pyrazole-benzimidazole derivatives must also be prepared to generate their correct 3D conformations and protonation states.
Protocol 2: Ligand Preparation using LigPrep in Schrödinger Maestro
-
Import Ligand Structures: Import the 2D or 3D structures of the pyrazole-benzimidazole derivatives into Maestro.
-
Launch LigPrep: Go to Applications > LigPrep.[13]
-
Set Parameters:
-
Ionization: Generate possible ionization states at a target pH of 7.4 ± 1.0. This is critical as the charge of a molecule influences its interactions.
-
Tautomers: Generate credible tautomers, as different tautomeric forms can have distinct binding modes.
-
Stereoisomers: If the molecules have chiral centers, generate all possible stereoisomers.
-
Energy Minimization: Perform a conformational search and energy minimization for each generated ligand state.
-
-
Output: The output will be a file containing the prepared, low-energy 3D conformations of the ligands.
Causality: Ligands exist as an ensemble of conformations, tautomers, and ionization states in solution. Preparing a comprehensive set of these possibilities increases the likelihood of identifying the bioactive conformation during docking.
Part 3: The Docking Workflow
With the prepared protein and ligands, the docking simulation can be performed. This section details the process using Glide, a widely used docking program within the Schrödinger suite.
Receptor Grid Generation
The docking program pre-calculates a grid of interaction potentials within the defined active site. This speeds up the docking process significantly.
Protocol 3: Receptor Grid Generation in Glide
-
Open Receptor Grid Generation: In Maestro, navigate to Applications > Glide > Receptor Grid Generation.[13]
-
Define the Binding Site:
-
If a co-crystallized ligand is present, select it to define the center of the grid.
-
Alternatively, select key active site residues to define the binding pocket.[9]
-
-
Set Box Size: The grid box should be large enough to accommodate the pyrazole-benzimidazole derivatives and allow for some rotational and translational freedom. A common starting point is a 20x20x20 Å box.
-
Generate Grid: Start the grid generation job. The output will be a .zip file containing the grid information.
Ligand Docking
Protocol 4: Ligand Docking with Glide
-
Open Ligand Docking Panel: Go to Applications > Glide > Ligand Docking.[13]
-
Select Grid: Choose the previously generated receptor grid file.
-
Select Ligands: Select the prepared ligand file from Protocol 2.
-
Choose Docking Precision:
-
High-Throughput Virtual Screening (HTVS): Suitable for screening large libraries.
-
Standard Precision (SP): A good balance of speed and accuracy for general docking.
-
Extra Precision (XP): More rigorous scoring and sampling, ideal for refining the results for a smaller set of promising compounds.
-
-
Output Settings: Define the number of poses to be generated for each ligand.
-
Run Docking: Start the docking job.
Part 4: Validation and Analysis of Results
The final and most critical phase is the validation of the docking protocol and the interpretation of the results.
Docking Protocol Validation
A docking protocol must be validated to ensure its reliability.[14] The most common method is re-docking the co-crystallized ligand into the active site.[10][15]
Protocol 5: Re-docking and RMSD Calculation
-
Extract Co-crystallized Ligand: Save the co-crystallized ligand from the original PDB file as a separate file.
-
Prepare and Re-dock: Prepare this ligand using Protocol 2 and dock it into the prepared protein using the same settings as in Protocol 4.
-
Calculate RMSD: Superimpose the top-ranked docked pose of the ligand with its original crystallographic position. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms.
Trustworthiness: An RMSD value of less than 2.0 Å is generally considered an acceptable validation, indicating that the docking protocol can accurately reproduce the experimental binding mode.[10][14]
Analysis of Docking Poses and Scores
The output of a docking simulation provides a wealth of information:
-
Docking Score: This value estimates the binding affinity (e.g., in kcal/mol). More negative values typically indicate stronger binding.[8]
-
Ligand Poses: These are the predicted 3D orientations of the ligand in the binding site.
-
Interactions: The specific hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the ligand and the protein.
Data Presentation: Example Docking Results
| Compound ID | Docking Score (kcal/mol) | Key Interacting Residues | Hydrogen Bonds |
| PBI-1 | -9.5 | Lys273, Asp27 | 2 |
| PBI-2 | -8.8 | Gln307, Asn423, Phe392 | 3 |
| PBI-3 | -7.2 | Tyr250, Met290 | 1 |
This is a representative table. Actual results will vary based on the specific system.
Visualization of the Docking Workflow
Caption: A generalized workflow for molecular docking studies.
Authoritative Insight: Do not rely solely on the docking score. A compound with a very favorable score might have a chemically unreasonable binding pose or lack key interactions known to be important for activity. Always visually inspect the top-ranked poses and analyze the specific interactions.
Conclusion and Future Directions
Molecular docking is an indispensable tool in the study of pyrazole-benzimidazole derivatives. By following rigorous and validated protocols, researchers can gain significant insights into the structure-activity relationships of these compounds, accelerating the discovery of new drug candidates. The results from these in silico studies provide a strong foundation for further experimental validation through biochemical assays and biophysical methods.
References
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- Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC - NIH. (n.d.).
- Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced - YouTube. (2020).
- Basic docking — Autodock Vina 1.2.0 documentation - Read the Docs. (n.d.).
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- PyRx Tutorial - Prepare Proteins & Ligands for Docking - YouTube. (2025).
- Vina Docking Tutorial - Eagon Research Group. (n.d.).
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- Validation of a computational docking methodology to identify the non-covalent binding site of ligands to DNA - Molecular BioSystems (RSC Publishing). (n.d.).
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- Covalent Docking Using Schrödinger | Step-by-Step Workflow for Covalent Inhibitors (Glide & Maestro) - YouTube. (2025).
- Validation Studies of the Site-Directed Docking Program LibDock - ACS Publications. (n.d.).
- Proteins and ligand preparation for docking. (a) Structure of a model... | Download Scientific Diagram - ResearchGate. (n.d.).
- Preparing the protein and ligand for docking - ScotChem. (n.d.).
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- Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC - NIH. (2014).
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- Molecular Hybrids Integrated with Benzimidazole and Pyrazole Structural Motifs: Design, Synthesis, Biological Evaluation, and Molecular Docking Studies - NIH. (n.d.).
- Design, Synthesis and Molecular Docking Studies of Novel Pyrazole Benzimidazole Derivatives as Potent Antibacterial Agents - ResearchGate. (n.d.).
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- Tutorial: Docking with Glide - UC Santa Barbara. (n.d.).
- Virtual Screening With GLIDE. (n.d.).
- (PDF) Synthesis, Molecular Docking, and Investigation of Enzyme Inhibition Activities of Benzimidazole-Pyrazole Hybrids Corresponding Author Citation Date Published - ResearchGate. (2025).
- Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives - PubMed. (n.d.).
- Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - ResearchGate. (2014).
- Schrödinger Docking Tutorial - CD ComputaBio. (n.d.).
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- Molecular Docking Tutorial: A Step-by-Step Guide for Beginners - ChemCopilot. (2025).
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Application Notes and Protocols: The Use of 2-(1H-pyrazol-1-yl)-1H-1,3-benzodiazole in the Development of Cyclin-Dependent Kinase Inhibitors
Introduction: A Privileged Scaffold for Kinase Inhibition
The intersection of pyrazole and benzimidazole heterocycles has yielded a plethora of bioactive molecules, with a significant number demonstrating potent inhibitory effects against various enzyme families. The compound 2-(1H-pyrazol-1-yl)-1H-1,3-benzodiazole represents a strategic amalgamation of these two pharmacophores. The pyrazole ring is a cornerstone in the design of numerous kinase inhibitors, while the benzimidazole moiety is a recognized scaffold in the development of anti-cancer agents, including those targeting poly(ADP-ribose) polymerase (PARP) and cyclin-dependent kinases (CDKs).[1][2] This document provides a detailed guide for researchers exploring the potential of this compound and its derivatives as inhibitors of CDKs, a family of enzymes crucial to cell cycle regulation and a prominent target in oncology research.[2]
Dysregulation of CDK activity is a hallmark of many cancers, making the development of specific and potent CDK inhibitors a key therapeutic strategy.[3] This guide will focus on the application of this compound as a putative inhibitor of CDK2, a pivotal regulator of the G1/S phase transition of the cell cycle.[4][5] We will provide protocols for its synthesis, in vitro enzyme inhibition assays, and cell-based functional assays to characterize its biological activity.
Proposed Mechanism of Action: Targeting the ATP-Binding Pocket of CDK2
Based on extensive research into pyrazole-based CDK inhibitors, it is hypothesized that this compound acts as an ATP-competitive inhibitor of CDK2.[6] The planar benzimidazole ring likely anchors the molecule within the hydrophobic ATP-binding pocket of the kinase, while the pyrazole moiety can form crucial hydrogen bonds with the hinge region of the enzyme, mimicking the interactions of the adenine base of ATP. This competitive binding prevents the phosphorylation of CDK2 substrates, such as retinoblastoma protein (Rb), leading to cell cycle arrest at the G1/S checkpoint and subsequent apoptosis in cancer cells.[4][6]
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Troubleshooting & Optimization
Common side products in the synthesis of pyrazolyl-benzimidazoles.
Technical Support Center: Synthesis of Pyrazolyl-Benzimidazoles
Welcome to the technical support center for the synthesis of pyrazolyl-benzimidazole derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are actively working with these important heterocyclic scaffolds. We understand that synthetic roadblocks can be a significant impediment to discovery. Therefore, this document provides in-depth, field-proven insights into common challenges, with a focus on identifying and mitigating the formation of unwanted side products.
Frequently Asked Questions (FAQs): Understanding the Chemistry
This section addresses the fundamental chemical principles that govern the formation of common side products. Understanding the "why" is the first step toward effective troubleshooting.
Q1: What are the most common synthetic routes to pyrazolyl-benzimidazoles, and what are the key challenges for each?
There are three primary strategies for constructing the pyrazolyl-benzimidazole core, each with its own set of potential side reactions:
-
Route A: Condensation of an o-phenylenediamine with a pyrazole-carboxaldehyde or -carboxylic acid. This is one of the most direct methods for forming the benzimidazole ring. The main challenge is controlling the stoichiometry and reaction conditions to prevent over-reaction.[1][2]
-
Route B: Cyclization of a chalcone intermediate. This involves first synthesizing a benzimidazolyl chalcone, which is an α,β-unsaturated ketone. This intermediate is then cyclized with hydrazine (or a derivative) to form the pyrazole ring.[3][4] The primary difficulty lies in ensuring complete cyclization and avoiding Michael addition side products.
-
Route C: Metal-catalyzed N-arylation. This involves coupling a pre-formed pyrazole with a benzimidazole halide (or vice-versa) using a palladium or copper catalyst.[5][6] The key challenge here is achieving regioselectivity, especially when using an unsymmetrical pyrazole.[7]
Q2: In the condensation of o-phenylenediamine with a pyrazole-carboxaldehyde (Route A), I often get a higher molecular weight byproduct. What is it and why does it form?
This is the most frequently encountered issue. The byproduct is almost certainly the 1,2-disubstituted benzimidazole .[2]
-
Causality: The reaction proceeds in two stages. First, one amino group of the o-phenylenediamine condenses with the aldehyde to form a Schiff base (imine), which then cyclizes and aromatizes to give the desired 2-substituted benzimidazole. However, the secondary amine (-NH-) in the newly formed benzimidazole ring is also nucleophilic. It can react with a second molecule of the aldehyde to form a hemiaminal, which then dehydrates to yield the 1,2-disubstituted product.[8] This side reaction is often promoted by harsh acidic conditions or high temperatures.
Q3: When performing an N-arylation with an unsymmetrical pyrazole (e.g., 3-methylpyrazole), I get two distinct products that are difficult to separate. What's happening?
You are observing a lack of regioselectivity . An unsymmetrical pyrazole has two different nitrogen atoms (N1 and N2) available for arylation.
-
Causality: Both nitrogen atoms can act as nucleophiles in the catalytic cycle. The ratio of the resulting isomers is determined by a combination of electronic and steric factors.[7] For example, a bulky substituent at the 3-position of the pyrazole will sterically hinder arylation at the adjacent N2 position, favoring substitution at the more accessible N1 position. Conversely, the electronic nature of substituents on both the pyrazole and the aryl halide can influence the nucleophilicity of the respective nitrogen atoms, altering the product ratio.[7]
Troubleshooting Guide: From Problem to Solution
This section is formatted to address specific experimental observations and provide actionable solutions.
Problem 1: My TLC plate shows a persistent spot close to the baseline, and my overall yield of the desired 2-(pyrazolyl)-1H-benzimidazole is low.
-
Likely Cause: You are likely forming a significant amount of the 1,2-disubstituted benzimidazole side product, as described in FAQ Q2. This product is typically less polar than the desired product (due to the absence of the N-H proton) and may run higher on the TLC, but if it is significantly larger, it could also have lower mobility. More likely, the baseline spot is unreacted, polar o-phenylenediamine. The low yield is a direct result of your starting material being consumed in the side reaction.
-
Troubleshooting Protocol:
-
Verify Stoichiometry: Use a slight excess (1.05 to 1.1 equivalents) of the o-phenylenediamine relative to the aldehyde. Do NOT use an excess of the aldehyde, as this will strongly favor the formation of the 1,2-disubstituted product.[2]
-
Modify Reaction Conditions: Switch to a milder, selective catalyst system. For example, fluorous alcohols like trifluoroethanol (TFE) have been shown to promote the selective formation of 1,2-disubstituted products, so these should be avoided if the 2-substituted product is desired.[2] Conversely, catalysts like L-proline or supported gold nanoparticles under aerobic conditions have been reported to favor the 2-substituted product.[1][9]
-
Control Temperature: Run the reaction at room temperature or the lowest effective temperature. High heat often drives the reaction towards the thermodynamically stable (but undesired) 1,2-disubstituted product.[8]
-
Characterize the Byproduct: Isolate the byproduct by column chromatography. Its mass spectrum should correspond to [M + pyrazole-carboxaldehyde moiety - H₂O]. The ¹H NMR will lack the characteristic broad N-H singlet of the benzimidazole ring and will show signals corresponding to the second pyrazolyl-methyl group attached to N1.
-
Problem 2: After an N-arylation reaction (Route C), my ¹H NMR shows two sets of peaks for the pyrazole and benzimidazole protons.
-
Likely Cause: You have formed a mixture of N1 and N2 regioisomers of the pyrazole ring, as explained in FAQ Q3.
-
Troubleshooting Protocol:
-
Ligand and Catalyst Screening: The choice of ligand in metal-catalyzed reactions is critical for controlling regioselectivity. For palladium-catalyzed couplings, bulky phosphine ligands like tBuBrettPhos can influence the steric environment around the metal center, potentially favoring one isomer.[6] For copper-catalyzed reactions, the diamine ligand can play a similar role.[10] A systematic screen of different ligands is recommended.
-
Blocking Groups: If regioselectivity remains poor, consider a strategy involving a removable blocking group. For example, a 3-trimethylsilylpyrazole can be used as the substrate. The bulky TMS group directs arylation to the N1 position. The TMS group can then be selectively removed post-coupling to yield the desired 1-aryl-pyrazole derivative.[6]
-
Solvent Effects: The polarity of the solvent can influence which tautomer of the pyrazole is present in solution, which in turn can affect the site of arylation. Experiment with a range of solvents from polar aprotic (e.g., DMF, DMSO) to non-polar (e.g., Toluene, Dioxane).
-
Summary of Common Side Products and Mitigation Strategies
| Side Product | Synthetic Route | Identifying Feature | Recommended Mitigation Strategy |
| 1,2-Disubstituted Benzimidazole | Route A | ¹H NMR: Absence of benzimidazole N-H signal; MS: M + RCHO - H₂O | Use slight excess of o-phenylenediamine; avoid excess aldehyde; use selective catalysts (e.g., supported AuNP); maintain lower reaction temperatures.[1][2] |
| Regioisomers (N1 vs. N2) | Route C | ¹H NMR: Two distinct sets of signals for pyrazole protons. | Screen metal catalyst ligands (e.g., tBuBrettPhos); employ removable blocking groups (e.g., TMS); screen different solvents.[6][7] |
| Unreacted Chalcone | Route B | TLC: Spot corresponding to starting chalcone. | Increase reaction time or temperature for the cyclization step; ensure sufficient hydrazine is used.[3] |
| Schiff Base Intermediate | Route A | ¹H NMR: Presence of imine C-H proton signal (~8-9 ppm). | Ensure cyclization conditions are effective (e.g., presence of a mild acid or oxidant if required by the specific mechanism).[1] |
Visualized Workflows and Mechanisms
Formation of 1,2-Disubstituted Side Product
The following diagram illustrates the critical branch point in the condensation reaction where the synthesis can proceed to the desired product or the common side product.
Caption: Divergent pathways in the synthesis of 2-(pyrazolyl)-benzimidazoles.
Troubleshooting Workflow for Unexpected Products
This workflow provides a logical sequence of steps to diagnose issues encountered during synthesis.
Caption: Logical workflow for identifying unknown products in synthesis.
Appendix: Reference Protocols
Protocol: Selective Synthesis of 2-(Pyrazolyl)-1H-benzimidazole
This protocol is adapted from methodologies that favor the formation of the 2-substituted product by using aerobic oxidation with a supported gold catalyst.[1]
-
Catalyst Preparation: Prepare Au/CeO₂ catalyst as described in the reference literature.
-
Reaction Setup: To a round-bottom flask, add o-phenylenediamine (1.0 mmol), the desired pyrazole-carboxaldehyde (1.05 mmol), the Au/CeO₂ catalyst (1 mol% Au), and a suitable solvent (e.g., toluene, 5 mL).
-
Reaction Execution: Equip the flask with a reflux condenser and stir the mixture vigorously at 100 °C under an air atmosphere (using a balloon or an air pump).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-12 hours.
-
Workup: After completion, cool the reaction mixture to room temperature. Filter off the heterogeneous catalyst and wash it with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 2-(pyrazolyl)-1H-benzimidazole.
References
-
Research and Reviews. (2018). Synthesis of Some Benzimidazolyl Pyrazole Derivatives Under Microwave Irradiation and their Antimicrobial Activities. Available at: [Link]
-
Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry, 69(17), 5578–5587. Available at: [Link]
-
Ghotas, H., et al. (2021). Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities. Antibiotics, 10(8), 1002. Available at: [Link]
-
Grimmett, M. R., Lim, K. H. R., & Weavers, R. T. (1979). The N-Alkylation and N-Arylation of Unsymmetrical Pyrazoles. Australian Journal of Chemistry, 32(10), 2203-2213. Available at: [Link]
-
Organic Chemistry Portal. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Available at: [Link]
-
Seo, S., Slater, M., & Hartwig, J. F. (2019). Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives. The Journal of Organic Chemistry, 84(9), 5769–5775. Available at: [Link]
-
Lykakis, I. N., et al. (2018). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. Molecules, 23(1), 188. Available at: [Link]
-
IOSR Journal. (2020). Selective Synthesis of 1,2-Disubstituted Benzimidazoles from the Condensation of o-Phenylenediamines with Aldehydes: A review. Available at: [Link]
-
Azarifar, D., et al. (2009). Acetic acid-promoted condensation of o-phenylenediamine with aldehydes into 2-aryl-1-(arylmethyl)-1H-benzimidazoles under microwave irradiation. Journal of the Serbian Chemical Society. Available at: [Link]
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- 3. Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Optimizing Pyrazole-Benzimidazole Coupling Reactions
Welcome to the Technical Support Center for optimizing reaction conditions for pyrazole-benzimidazole coupling. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic transformation. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to enhance the success of your experiments. The benzimidazole-pyrazole scaffold is a key structural motif in many biologically active compounds, and mastering its synthesis is crucial for advancing medicinal chemistry and related fields.[1][2][3][4][5]
I. Frequently Asked Questions (FAQs)
This section addresses common questions that arise when planning and executing pyrazole-benzimidazole coupling reactions.
Q1: What are the primary methods for coupling pyrazoles and benzimidazoles?
The two most prevalent methods for forming the N-aryl bond between a pyrazole and a benzimidazole are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.[6][7][8][9][10][11][12] Both reactions have their merits and challenges, and the choice often depends on the specific substrates, functional group tolerance, and available laboratory resources.
Q2: Which catalytic system—Palladium or Copper—is generally preferred?
The choice of catalyst is substrate-dependent. Palladium catalysts, particularly with bulky, electron-rich phosphine ligands, are often more versatile and effective for a wider range of substrates, including those with steric hindrance.[10][12][13][14] Copper-catalyzed systems, often employing diamine or phenanthroline-based ligands, can be a cost-effective alternative and may be advantageous for specific substrate combinations.[6][7][9][15] For complex heterocyclic couplings, it is often advisable to screen both palladium and copper catalysts to identify the optimal system.
Q3: How do I choose the right starting materials? Should the halogen be on the pyrazole or the benzimidazole?
Either arrangement is feasible. The decision often rests on the commercial availability and ease of synthesis of the halogenated and N-H starting materials. Generally, aryl bromides and iodides are more reactive than chlorides in both Buchwald-Hartwig and Ullmann couplings.[7][16] It is often beneficial to have the more electron-poor heterocycle as the halide partner.
Q4: What is the role of the base in these coupling reactions, and how do I select the appropriate one?
The base plays a crucial role in deprotonating the N-H of the pyrazole or benzimidazole, which is necessary for the catalytic cycle to proceed.[17][18][19] Common bases include alkali metal carbonates (e.g., Cs₂CO₃, K₂CO₃), phosphates (e.g., K₃PO₄), and alkoxides (e.g., NaOtBu).[13][20] Stronger bases like sodium tert-butoxide are often used in Buchwald-Hartwig reactions, while weaker bases like potassium carbonate are more common in Ullmann couplings.[20][21] The choice of base should be carefully considered, as strong bases can lead to side reactions or decomposition of sensitive functional groups.[13][20]
Q5: Can I run the reaction open to the air?
No, it is highly recommended to perform these reactions under an inert atmosphere (e.g., nitrogen or argon).[13] The palladium and copper catalysts, as well as some phosphine ligands, are sensitive to oxygen and moisture, which can lead to catalyst deactivation and lower yields.[13] Solvents should be anhydrous and degassed prior to use.[13]
II. Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during pyrazole-benzimidazole coupling experiments.
Issue 1: Low or No Product Yield
| Possible Cause | Diagnostic Step | Proposed Solution |
| Inactive Catalyst | Verify the age and storage conditions of the catalyst and ligands. Run a control reaction with known reactive substrates. | Use a fresh batch of catalyst and ligand. Consider using a more robust pre-catalyst.[13] |
| Incorrect Base | The chosen base may not be strong enough to deprotonate the N-H group. | Screen a range of bases with varying strengths, such as K₂CO₃, K₃PO₄, and NaOtBu.[13][20] |
| Insufficient Reaction Temperature | Monitor the reaction at a lower temperature and observe for any conversion. | Gradually increase the reaction temperature in increments of 10-20 °C. Typical temperatures range from 80-150 °C.[8][13] |
| Poor Solvent Choice | The reactants may not be fully soluble in the chosen solvent. | Screen alternative anhydrous and degassed solvents like toluene, dioxane, or DMF.[20][22] |
| Ligand Incompatibility | The ligand may not be suitable for the specific substrates. | Screen a variety of ligands, such as Xantphos or BrettPhos for palladium catalysis, or 1,10-phenanthroline for copper catalysis.[8][13] |
Issue 2: Formation of Significant Side Products
| Possible Cause | Diagnostic Step | Proposed Solution |
| Hydrodehalogenation | Analyze the crude reaction mixture by LC-MS or GC-MS to identify the dehalogenated starting material. | Lower the reaction temperature and consider a milder base. Ensure the reaction is strictly anaerobic. |
| Homocoupling of the Halide | Check for the presence of a symmetrical bi-aryl product. | This is often due to catalyst decomposition. Use a more stable catalyst or ligand, and ensure rigorous inert conditions. |
| Reaction at Multiple Nitrogen Sites | If the pyrazole or benzimidazole has multiple N-H protons, analyze the product mixture for isomers. | Protect one of the nitrogen atoms with a suitable protecting group (e.g., Boc) before the coupling reaction. |
Issue 3: Decomposition of Starting Materials or Product
| Possible Cause | Diagnostic Step | Proposed Solution |
| Harsh Reaction Conditions | Observe for charring or the formation of insoluble materials in the reaction mixture. | Reduce the reaction temperature and/or use a milder base (e.g., switch from NaOtBu to Cs₂CO₃).[13] |
| Base-Sensitive Functional Groups | If your substrates contain sensitive functional groups (e.g., esters, ketones), they may be degrading. | Use a weaker base and lower the reaction temperature. Consider a copper-catalyzed approach which often uses milder bases.[7] |
III. Experimental Protocols
The following are generalized starting protocols. Optimization will likely be necessary for your specific substrates.
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Coupling
Caption: A typical workflow for a Buchwald-Hartwig coupling reaction.
Protocol 2: Copper-Catalyzed Ullmann Coupling
Caption: A general procedure for a Copper-catalyzed Ullmann coupling.
IV. Mechanistic Overview and Troubleshooting Logic
A fundamental understanding of the reaction mechanism is invaluable for effective troubleshooting. The following diagram illustrates the catalytic cycle for the Buchwald-Hartwig amination and a corresponding troubleshooting flowchart.
Caption: Catalytic cycle and a logical troubleshooting guide.
V. References
-
Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry, 69(17), 5578–5587. Available from: [Link]
-
Bagle, S. D., et al. (2020). Molecular Hybrids Integrated with Benzimidazole and Pyrazole Structural Motifs: Design, Synthesis, Biological Evaluation, and Molecular Docking Studies. ACS Omega, 5(16), 9387–9398. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Available from: [Link]
-
Scilit. (n.d.). Copper−Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. Available from: [Link]
-
Gayo, L. M., et al. (n.d.). Catalytic Ullmann-Type N-Arylation to Access Medicinally Important SuFEx-able Pyrazolo[1,5-a]Quinoxalinones. Available from: [Link]
-
MDPI. (2021). Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities. Antibiotics, 10(8), 1002. Available from: [Link]
-
Zalaru, C., et al. (2023). Design, Synthesis, Molecular Modeling and Biological Evaluation of Novel Pyrazole Benzimidazolone Derivatives as Potent Antioxidants. Molecules, 28(23), 7809. Available from: [Link]
-
Research and Reviews: Journal of Chemistry. (2018). Synthesis of Some Benzimidazolyl Pyrazole Derivatives Under Microwave Irradiation and their Antimicrobial Activities. Available from: [Link]
-
PubMed. (2004). Copper-diamine-catalyzed N-arylation of pyrroles, pyrazoles, indazoles, imidazoles, and triazoles. The Journal of Organic Chemistry, 69(17), 5578–5587. Available from: [Link]
-
PubMed. (2014). Role of the base in Buchwald-Hartwig amination. The Journal of Organic Chemistry, 79(24), 12175–12184. Available from: [Link]
-
PubMed. (2021). Synthesis of Antimicrobial Benzimidazole-Pyrazole Compounds and Their Biological Activities. Antibiotics, 10(8), 1002. Available from: [Link]
-
ResearchGate. (n.d.). Synthesis of Mercatobenzimidazole-Pyrazole-hybrid derivatives. Available from: [Link]
-
The Journal of Organic Chemistry. (2014). Role of the Base in Buchwald–Hartwig Amination. Available from: [Link]
-
Royal Society of Chemistry. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Available from: [Link]
-
National Institutes of Health. (n.d.). Palladium Catalyzed Cross-Coupling of Five-Membered Heterocyclic Silanolates. Available from: [Link]
-
ResearchGate. (2021). Ullmann‐Goldberg and Buchwald‐Hartwig C−N Cross Couplings: Synthetic Methods to Pharmaceutically Potential N‐Heterocycles. Available from: [Link]
-
National Institutes of Health. (n.d.). Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles. Available from: [Link]
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? Available from: [Link]
-
ResearchGate. (n.d.). Unveiling the Role of Base and Additive in the Ullmann-Type of Arene-Aryl C–C Coupling Reaction. Available from: [Link]
-
MDPI. (2023). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. Inorganics, 11(7), 276. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Available from: [Link]
-
Korean Chemical Society. (n.d.). An Effective N-Ligand for Copper-Catalyzed N-Arylation of Triazole. Available from: [Link]
-
ACS Publications. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 18021–18032. Available from: [Link]
-
ACS Publications. (2020). Molecular Hybrids Integrated with Benzimidazole and Pyrazole Structural Motifs: Design, Synthesis, Biological Evaluation, and Molecular Docking Studies. ACS Omega, 5(16), 9387–9398. Available from: [Link]
-
Dalton Transactions. (2024). Mechanistic study of pyrazole synthesis via oxidation-induced N–N coupling of diazatitanacycles. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). buchwald-hartwig coupling. Available from: [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Available from: [Link]
-
ResearchGate. (n.d.). Buchwald–Hartwig coupling involving boc-protected benzimidazole (3a), and subsequent deprotection. Available from: [Link]
-
PubMed. (2010). Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective. Angewandte Chemie International Edition, 49(35), 6068–6108. Available from: [Link]
-
ARKAT USA. (n.d.). Pyrazole-based P,N-ligand for palladium catalyst : applications in Suzuki coupling and amination reactions. Available from: [Link]
-
Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Available from: [Link]
-
University of Leeds. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. Available from: [Link]
-
ResearchGate. (n.d.). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. Available from: [Link]
-
Amazon S3. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Available from: [Link]
-
University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Available from: [Link]
-
Semantic Scholar. (n.d.). Catalytic Ullmann-Type N-Arylation to Access Medicinally Important SuFEx-able Pyrazolo[1,5-a]Quinoxalinones. Available from: [Link]
-
ACS Publications. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(2), 500–503. Available from: [Link]
-
National Institutes of Health. (2023). Palladium-Catalyzed [5 + 2] Rollover Annulation of 1-Benzylpyrazoles with Alkynes: A Direct Entry to Tricyclic 2-Benzazepines. Available from: [Link]
-
ResearchGate. (n.d.). Catalytic Cross-Coupling Reactions Mediated by Palladium/Nucleophilic Carbene Systems. Available from: [Link]
-
Beilstein Journals. (n.d.). Palladium-catalyzed regioselective C1-selective nitration of carbazoles. Available from: [Link]
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- 3. Design, Synthesis, Molecular Modeling and Biological Evaluation of Novel Pyrazole Benzimidazolone Derivatives as Potent Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Antimicrobial Benzimidazole-Pyrazole Compounds and Their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: A Troubleshooting Guide for the Synthesis of 2-Substituted Benzimidazoles
Welcome to our dedicated technical support center for the synthesis of 2-substituted benzimidazoles. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of this critical heterocyclic scaffold. Here, we address common challenges encountered in the laboratory with in-depth, scientifically grounded solutions. Our aim is to move beyond simple procedural instructions to provide a deeper understanding of the underlying chemical principles, empowering you to troubleshoot effectively and optimize your synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 2-substituted benzimidazoles, and what are their primary limitations?
The two most classical and widely employed methods for synthesizing 2-substituted benzimidazoles are the Phillips-Ladenburg and Weidenhagen reactions.[1][2][3][4]
-
Phillips-Ladenburg Reaction: This method involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivatives (such as esters, nitriles, or amides).[1][2][5][6][7] A significant limitation of this approach is the often harsh reaction conditions required, such as high temperatures (sometimes exceeding 180-300°C) and the use of strong acids, which can lead to side reactions and may not be suitable for sensitive substrates.[3][4][7][8]
-
Weidenhagen Reaction: This route utilizes the condensation of an o-phenylenediamine with an aldehyde.[1][2][9] While often proceeding under milder conditions than the Phillips-Ladenburg reaction, a key challenge is controlling selectivity, as the reaction can sometimes yield a mixture of the desired 2-substituted benzimidazole and the undesired 1,2-disubstituted side product.[10][11]
Modern approaches often incorporate catalysts to improve reaction efficiency and selectivity under milder conditions.[1][12]
Troubleshooting Common Synthesis Issues
This section provides a structured approach to diagnosing and resolving common problems encountered during the synthesis of 2-substituted benzimidazoles.
Issue 1: Consistently Low Reaction Yield
Q2: My reaction yield is disappointingly low. What are the likely causes and how can I improve it?
Low yields are a frequent hurdle in benzimidazole synthesis. The root cause often lies in suboptimal reaction conditions, the purity of starting materials, or the choice of catalyst.[8]
Possible Causes & Recommended Solutions:
| Potential Cause | Underlying Rationale | Recommended Action |
| Suboptimal Reaction Conditions | The reaction kinetics are highly sensitive to temperature, solvent polarity, and reaction time. For instance, some reactions that yield poorly at room temperature can be significantly improved with heating.[8] | 1. Temperature Optimization: Gradually increase the reaction temperature while monitoring the progress by Thin Layer Chromatography (TLC).[1] 2. Solvent Screening: The choice of solvent can dramatically impact yield.[1] Screen a range of solvents with varying polarities (e.g., ethanol, methanol, chloroform, DMF).[13] For example, a switch from a solvent-free condition to chloroform has been shown to double the yield in certain cases.[8] |
| Inactive or Inefficient Catalyst | Many modern benzimidazole syntheses rely on a catalyst to proceed efficiently. An inactive or insufficient amount of catalyst will result in poor conversion.[1][10] | 1. Verify Catalyst Activity: Ensure your catalyst is from a reliable source and has been stored correctly. 2. Optimize Catalyst Loading: Systematically vary the catalyst loading (e.g., from 5 mol% to 20 mol%) to find the optimal concentration.[2][10] Be aware that excess catalyst can sometimes promote side reactions.[10] |
| Purity of Starting Materials | Impurities in the o-phenylenediamine or the aldehyde/carboxylic acid can inhibit the reaction or lead to the formation of side products, thereby reducing the yield of the desired product.[8][10] o-Phenylenediamine is particularly susceptible to oxidation, which can introduce colored impurities.[10] | 1. Purify Starting Materials: If the purity is questionable, consider recrystallizing or distilling the starting materials before use.[10] 2. Use an Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the oxidation of sensitive reagents like o-phenylenediamine.[10] |
| Incomplete Reaction | The reaction may simply not have been allowed to run to completion. | Monitor Reaction Progress: Use TLC to track the consumption of starting materials and the formation of the product over time to determine the optimal reaction duration.[10][13] |
Below is a troubleshooting workflow for addressing low yields:
Caption: Troubleshooting workflow for low reaction yields.
Issue 2: Formation of Multiple Products/Side Products
Q3: My reaction is producing a mixture of products, making purification difficult. How can I improve the selectivity?
The formation of multiple products is a common issue, particularly the co-formation of 1,2-disubstituted benzimidazoles when using aldehydes.[10]
A. Formation of 1,2-Disubstituted Benzimidazoles
This side product arises from the reaction of two molecules of the aldehyde with one molecule of o-phenylenediamine.[10]
Recommended Solutions:
-
Control Stoichiometry: To favor the formation of the 2-substituted product, use a 1:1 molar ratio of o-phenylenediamine to aldehyde, or even a slight excess of the diamine.[10]
-
Solvent Choice: The polarity of the solvent can influence selectivity. Non-polar solvents like toluene may favor the desired 2-substituted product, whereas protic solvents like water-ethanol mixtures can sometimes promote the formation of the 1,2-disubstituted side product.[10]
-
Catalyst Selection: Certain catalysts can enhance selectivity. For example, Erbium(III) triflate (Er(OTf)₃) has been shown to selectively produce 1,2-disubstituted products with electron-rich aldehydes, while its absence favors the 2-substituted product.[11] This highlights the importance of catalyst screening for your specific substrates.
B. Formation of Stable Schiff Base Intermediate
The intermediate Schiff base may be stable under your reaction conditions and fail to cyclize completely.[10]
Recommended Solution:
-
Promote Cyclization: The cyclization step is often acid-catalyzed. Ensure your catalytic system is appropriate for this transformation. In some cases, the addition of a stronger acid or an oxidizing agent might be necessary to facilitate the final ring-closure and aromatization.[14]
The general mechanism for the formation of 2-substituted benzimidazoles from o-phenylenediamine and an aldehyde is depicted below:
Caption: General reaction pathway for benzimidazole synthesis.
Issue 3: Difficulty in Product Purification
Q4: I'm struggling to purify my final product. What are some effective purification strategies?
Purification can be challenging due to the presence of colored impurities from starting material oxidation or side products with similar polarity to the desired compound.[10]
Recommended Purification Techniques:
| Problem | Recommended Solution | Protocol |
| Colored Impurities | Activated Carbon Treatment: This is effective for removing highly colored impurities.[10] | 1. Dissolve the crude product in a suitable hot solvent. 2. Add a small amount of activated carbon (charcoal). 3. Heat the mixture for a short period. 4. Filter the hot solution to remove the carbon. 5. Allow the filtrate to cool and crystallize.[15] |
| Non-Basic Impurities | Acid-Base Extraction: This technique leverages the basicity of the benzimidazole nitrogen atom.[10] | 1. Dissolve the crude product in an organic solvent (e.g., ethyl acetate). 2. Extract the organic layer with an acidic aqueous solution (e.g., 1M HCl). The benzimidazole will move to the aqueous layer as a salt. 3. Separate the layers. 4. Neutralize the aqueous layer with a base (e.g., NaOH) to precipitate the purified benzimidazole. 5. Filter the precipitate and wash with water.[10] |
| Impurities with Similar Polarity | Recrystallization/Column Chromatography: These are standard techniques for separating compounds with different polarities. | Recrystallization: Carefully select a solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures. Column Chromatography: If recrystallization is ineffective, column chromatography with a carefully chosen eluent system is the next step. Monitor fractions by TLC. |
Experimental Protocols
Protocol 1: General Procedure for Catalyst Screening in the Synthesis of 2-Phenyl-1H-benzo[d]imidazole
This protocol provides a framework for optimizing the synthesis of a model 2-substituted benzimidazole.
Materials:
-
o-Phenylenediamine
-
Benzaldehyde
-
Solvent (e.g., Chloroform, Ethanol)[1]
-
Round-bottom flask, magnetic stirrer, TLC plates
Procedure:
-
In a round-bottom flask, dissolve o-phenylenediamine (1 mmol) in the chosen solvent (5-10 mL).
-
Add the selected catalyst (e.g., 10 mol%).[10]
-
Add benzaldehyde (1 mmol) to the mixture.[13]
-
Stir the reaction mixture at the desired temperature (e.g., room temperature or reflux).
-
Monitor the reaction progress by TLC (e.g., using a hexane/ethyl acetate eluent system).[10][13]
-
Upon completion (disappearance of starting materials), quench the reaction (e.g., with water) and extract the product with an organic solvent.[1]
-
Dry the organic layer, concentrate it under reduced pressure, and purify the crude product.[1]
Protocol 2: Monitoring Reaction Progress by Thin Layer Chromatography (TLC)
Procedure:
-
Prepare a TLC plate by drawing a baseline in pencil.
-
Spot the plate with solutions of your starting materials (o-phenylenediamine and aldehyde) and a small aliquot of the reaction mixture.
-
Develop the TLC plate in a chamber containing an appropriate eluent (e.g., 7:3 hexane/ethyl acetate).[13]
-
Visualize the developed plate under a UV lamp.
-
The reaction is proceeding if the spots corresponding to the starting materials diminish and a new spot for the product appears.[10]
References
- overcoming challenges in the synthesis of substituted benzimidazoles - Benchchem.
- optimization of reaction conditions for benzimidazole synthesis - Benchchem.
- Review On Synthesis Of Benzimidazole From O-phenyldiamine - ijariie.
- Plausible mechanism for the formation of benzimidazoles. - ResearchGate.
- Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC - NIH.
- Troubleshooting Low Yields in the Synthesis of Substituted Benzimidazoles: A Technical Support Guide - Benchchem.
- Benzimidazole synthesis - Organic Chemistry Portal.
- Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation - Semantic Scholar.
- Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity - Beilstein Journals.
- Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC - NIH.
- Recent achievements in the synthesis of benzimidazole derivatives - PMC - NIH.
- troubleshooting guide for low conversion rates in benzimidazole synthesis - Benchchem.
- (PDF) Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation - ResearchGate.
- Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es - RSC Publishing.
- Phillips‐Ladenburg Benzimidazole Synthesis - CoLab.
- (PDF) Review Article Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation - ResearchGate.
- Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst - RSC Publishing.
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- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
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- 7. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]
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- 11. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 12. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05761E [pubs.rsc.org]
Technical Support Center: Troubleshooting the Purification of Polar Benzimidazole Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of polar benzimidazole derivatives. The inherent polarity and hydrogen-bonding capabilities of these heterocycles often lead to complex purification challenges. This guide is designed to provide both mechanistic explanations and actionable protocols to overcome these hurdles.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is structured in a question-and-answer format to directly address the most pressing issues encountered in the laboratory.
Normal-Phase Chromatography Challenges
Question: My polar benzimidazole derivative is streaking badly or completely stuck on my silica gel column. What is happening and how can I fix it?
Answer: This is a classic problem arising from the strong interactions between the polar functional groups of your benzimidazole derivative and the acidic silanol groups (Si-OH) on the surface of the silica gel. The basic nitrogen atoms in the benzimidazole ring can form strong hydrogen bonds or even acid-base interactions with the silica, leading to irreversible adsorption or significant peak tailing.[1][2]
Troubleshooting Steps:
-
Mobile Phase Modification: The key is to disrupt the strong analyte-stationary phase interaction.
-
Add a Basic Modifier: Incorporate a small amount of a basic additive like triethylamine (NEt3) or pyridine (0.1-1% v/v) into your eluent.[1] These modifiers compete with your benzimidazole for the active sites on the silica gel, effectively "masking" them and allowing your compound to elute more cleanly.
-
Increase Eluent Polarity: A gradual increase in the concentration of a polar solvent like methanol or ethanol in your mobile phase (e.g., switching from ethyl acetate/hexane to dichloromethane/methanol) can help to displace the compound from the silica gel.[1][2] Be methodical; a step or linear gradient is often more effective than an isocratic system for separating compounds with close Rf values.[1]
-
-
Stationary Phase Deactivation:
-
You can "deactivate" the silica gel by pre-treating it with a solution of your mobile phase containing the basic modifier before packing the column or by flushing the packed column with this mixture before loading your sample.
-
-
Alternative Stationary Phases:
-
Consider using alumina (basic or neutral) instead of silica gel. The surface properties of alumina can be more forgiving for basic compounds.
-
Bonded-phase silica, such as diol or amino-functionalized silica, can offer different selectivity and reduce the strong interactions seen with standard silica.
-
Experimental Protocol: Column Chromatography with a Basic Modifier
-
TLC Optimization: Develop a TLC system using your chosen solvents (e.g., dichloromethane/methanol). Spot your crude material on three separate plates and develop them in chambers containing:
-
DCM/MeOH (e.g., 95:5)
-
DCM/MeOH (95:5) with 0.5% Triethylamine
-
DCM/MeOH (95:5) with 1% Triethylamine Observe the spot shape and Rf value. The optimal system will show a well-defined spot with an Rf between 0.2 and 0.4.[2]
-
-
Column Preparation:
-
Prepare a slurry of silica gel in your initial, less polar mobile phase (containing the optimized percentage of triethylamine).
-
Pack the column and equilibrate by passing 2-3 column volumes of the mobile phase through it.
-
-
Sample Loading:
-
Adsorb your crude product onto a small amount of silica gel (dry loading) for the best resolution.[2]
-
Carefully add the dried powder to the top of the column bed.
-
-
Elution:
-
Begin elution with your initial mobile phase, collecting fractions.
-
Gradually increase the polarity of the mobile phase (gradient elution) as needed to elute your compound.[1]
-
Monitor the fractions by TLC to identify and combine those containing the pure product.
-
Reversed-Phase Chromatography (RPC) Hurdles
Question: My highly polar benzimidazole derivative is not retained on a C18 reversed-phase column and elutes in the solvent front. How can I achieve separation?
Answer: This is a common issue with highly polar analytes in reversed-phase chromatography.[3][4] The principle of RPC is based on hydrophobic interactions between the analyte and the non-polar stationary phase (like C18).[5][6] Your polar compound has a much higher affinity for the polar mobile phase (typically water/acetonitrile or water/methanol) and therefore does not interact sufficiently with the stationary phase to be retained.[4]
Troubleshooting Strategies:
-
Use a Highly Aqueous Mobile Phase: Start with a very high percentage of water in your mobile phase (e.g., 95-100% water) and a very shallow gradient of organic solvent. This maximizes the opportunity for any non-polar character in your molecule to interact with the stationary phase.
-
Mobile Phase Additives:
-
Acidic Modifiers: Adding an acid like formic acid (FA) or trifluoroacetic acid (TFA) (typically 0.1%) to the mobile phase can be beneficial.[7][8] If your benzimidazole has a basic site, the acidic pH will protonate it. This can sometimes increase retention on certain C18 columns due to interactions with residual silanol groups on the silica backbone.[9]
-
Ion-Pairing Reagents: For charged benzimidazoles, adding an ion-pairing reagent (e.g., heptafluorobutyric acid for positive charges) to the mobile phase can form a neutral, more hydrophobic complex that will be better retained on the C18 column.[10]
-
-
Alternative Chromatographic Modes:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the separation of polar compounds.[3][4] It utilizes a polar stationary phase (like bare silica or a bonded polar phase) and a mobile phase with a high concentration of organic solvent and a small amount of water. Water acts as the strong, eluting solvent.[4] This provides an orthogonal separation mechanism to RPC.[3]
-
Supercritical Fluid Chromatography (SFC): SFC is an excellent technique for purifying polar compounds.[11][12] It uses supercritical CO2 as the primary mobile phase, often with a polar co-solvent like methanol.[13] SFC offers fast, efficient separations and is a greener alternative due to reduced solvent consumption.[11][14]
-
Data Presentation: Comparison of Chromatographic Techniques for Polar Analytes
| Technique | Stationary Phase | Mobile Phase | Analyte Suitability | Key Advantage |
| Normal-Phase | Polar (e.g., Silica, Alumina) | Non-polar (e.g., Hexane/EtOAc) | Polar, non-ionic compounds | Good for separating isomers |
| Reversed-Phase | Non-polar (e.g., C18, C8) | Polar (e.g., Water/ACN) | Non-polar to moderately polar compounds[5] | Robust and widely applicable |
| HILIC | Polar (e.g., Silica, Diol, Amide) | High Organic/Low Aqueous | Highly polar, hydrophilic compounds[3][4] | Excellent retention for polar molecules |
| SFC | Various (Polar & Non-polar) | Supercritical CO2 + Modifier | Broad range, including polar compounds[11][14] | Fast, efficient, and environmentally friendly[13] |
Recrystallization and Solubility Issues
Question: I am struggling to find a suitable solvent for recrystallizing my polar benzimidazole derivative. It's either too soluble in everything or not soluble enough.
Answer: The strong intermolecular forces, particularly hydrogen bonding, in polar benzimidazole derivatives make finding an ideal single recrystallization solvent challenging.[15] The goal is to find a solvent where the compound is sparingly soluble at room temperature but highly soluble when hot.[16]
Troubleshooting Steps:
-
Systematic Solvent Screening: Test a range of solvents with varying polarities on a small scale. Common choices include water, ethanol, methanol, isopropanol, acetone, ethyl acetate, and acetonitrile.[17]
-
Use a Co-solvent System (Solvent/Anti-solvent): This is often the most effective strategy.
-
Dissolve your compound in a minimal amount of a "good" solvent (one in which it is highly soluble) at an elevated temperature.
-
Slowly add a miscible "anti-solvent" (one in which it is poorly soluble) dropwise until the solution becomes slightly turbid (cloudy).
-
Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.
-
Visualization: Logic for Selecting a Recrystallization Method
Caption: Decision workflow for choosing a recrystallization strategy.
Question: My final product is still colored (yellow/brown) after purification. How can I remove these impurities?
Answer: Persistent color often arises from highly conjugated byproducts or oxidation of the starting materials or product.
Decolorization Techniques:
-
Activated Carbon (Charcoal) Treatment: During recrystallization, after your compound is fully dissolved in the hot solvent, add a small amount (spatula tip) of activated carbon.[16][18] Swirl the hot solution for 5-15 minutes. The charcoal will adsorb the colored impurities. Remove the charcoal by hot gravity filtration and then allow the filtrate to cool and crystallize.[18] Caution: Using too much charcoal can lead to significant product loss as it may also adsorb your desired compound.[16]
-
Potassium Permanganate Treatment: For stubborn discoloration, a more aggressive oxidative treatment can be used. Dissolve the crude product in boiling water. Add a solution of potassium permanganate dropwise until the solution becomes opaque with brown manganese dioxide. Then, add solid sodium bisulfite portion-wise until the solution becomes clear again.[18] After this treatment, the product can be isolated by cooling and filtration. This method is only suitable for compounds stable to oxidation.
Part 2: Advanced Purification Strategies
For particularly challenging separations, more advanced techniques may be required.
Ion-Exchange Chromatography (IEX)
Given the acidic and basic nature of the benzimidazole core, IEX can be a powerful purification tool.[19][20]
-
Mechanism: IEX separates molecules based on their net charge.[21] The benzimidazole ring can be protonated (positive charge) under acidic conditions or deprotonated (negative charge) under basic conditions, depending on the substituents.
-
Application:
-
Cation-Exchange: If your derivative is stable at a pH below its isoelectric point (pI), it will carry a net positive charge and can be purified using a cation-exchange resin (negatively charged).[21]
-
Anion-Exchange: If your derivative is stable at a pH above its pI, it will carry a net negative charge and can be purified using an anion-exchange resin (positively charged).[21]
-
-
Elution: The bound compound is typically eluted by increasing the salt concentration or changing the pH of the mobile phase to disrupt the electrostatic interaction.[21]
Visualization: Ion-Exchange Chromatography Workflow
Caption: General workflow for purification by ion-exchange chromatography.
References
-
How Good is SFC for Polar Analytes? | Chromatography Today.
-
Troubleshooting guide for low conversion rates in benzimidazole synthesis - Benchchem.
-
Analysis of polar compounds by supercritical fluid chromatography - VTechWorks.
-
Video: Supercritical Fluid Chromatography - JoVE.
-
Characterising polar compounds using supercritical fluid chromatography–nuclear magnetic resonance spectroscopy (SFC–NMR) - Faraday Discussions (RSC Publishing).
-
Technical Support Center: Purification of Benzimidazole Derivatives - Benchchem.
-
RESEARCH ON BENZIMIDAZOLE DERIVATIVES - DTIC.
-
What is Supercritical Fluid Chromatography (SFC) Chromatography? - Teledyne LABS.
-
Separation of Benzimidazole on Newcrom R1 HPLC column - SIELC Technologies.
-
Chromatographic behavior of benzimidazole derivatives on hypercrosslinked polystyrene by reverse-phase HPLC | Request PDF - ResearchGate.
-
Benzimidazole - Organic Syntheses Procedure.
-
Troubleshooting Low Yields in the Synthesis of Substituted Benzimidazoles: A Technical Support Guide - Benchchem.
-
Technical Support Center: Refining Purification Techniques for Polar Imidazole Derivatives - Benchchem.
-
SYNTHESIS AND DEVELOPMENT OF MOBILE PHASE BY THINLAYER CHROMATOGRAPHY OF BENZIMIDAZOLE - IJCRT.org.
-
A process for the preparation of benzimidazole derivatives and their salts - Google Patents.
-
Alternative Strategies to Reversed-Phase Liquid Chromatography for the Analysis of Pharmaceutical Compounds .
-
Subnanometer Ion Channel Anion Exchange Membranes Having a Rigid Benzimidazole Structure for Selective Anion Separation | Request PDF - ResearchGate.
-
Solubility of Benzimidazoles in Alcohols | Request PDF - ResearchGate.
-
Technical Support Center: Purification of Imidazole Derivatives - Benchchem.
-
Reversed Phase HPLC Columns - Phenomenex.
-
Ion Exchange Chromatography - Sartorius.
-
Benzimidazolium quaternary ammonium salts: synthesis, single crystal and Hirshfeld surface exploration supported by theoretical analysis - PubMed Central.
-
Reverse Phase Chromatography Techniques - Chrom Tech, Inc.
-
Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC - PMC - NIH.
-
Application Notes and Protocols for the Purification of 1H-Benzimidazole-2-methanol by Column Chromatography - Benchchem.
-
Ion Exchange Chromatography .
-
Technical Support Center: Purification of Polar Imidazole Compounds - Benchchem.
-
Influence of ionic liquids' nature on chromatographic retention of benzimidazoles by RP HPLC - ResearchGate.
-
Benzimidazole compounds and their use as chromatographic ligands - Google Patents.
-
Review on Common Observed HPLC Troubleshooting Problems .
-
Spectroscopic Properties of Benzimidazoles: A Comparative Guide for Researchers in Different Solvents - Benchchem.
-
Introduction to Ion Exchange Chromatography | Bio-Rad.
-
Why is normal phase chromatography good for use on polar analytes? - ResearchGate.
-
Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity - Longdom Publishing.
-
Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PubMed Central.
-
Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography .
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 6. chromtech.com [chromtech.com]
- 7. Separation of Benzimidazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
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- 12. Characterising polar compounds using supercritical fluid chromatography–nuclear magnetic resonance spectroscopy (SFC–NMR) - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 13. Video: Supercritical Fluid Chromatography [jove.com]
- 14. What is Supercritical Fluid Chromatography (SFC) Chromatography? | Teledyne LABS [teledynelabs.com]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. WO2008045777A2 - A process for the preparation of benzimidazole derivatives and their salts - Google Patents [patents.google.com]
- 18. Organic Syntheses Procedure [orgsyn.org]
- 19. apps.dtic.mil [apps.dtic.mil]
- 20. research.fredhutch.org [research.fredhutch.org]
- 21. bio-rad.com [bio-rad.com]
Technical Support Center: A-Z Guide to Benzimidazole Purification
Welcome to the comprehensive resource for researchers, scientists, and drug development professionals dedicated to overcoming the challenges of benzimidazole purification. This guide provides in-depth troubleshooting, scientifically-grounded explanations, and validated protocols to help you prevent degradation and maximize the yield and purity of your target compounds.
Part 1: Frequently Asked Questions (FAQs) - Understanding Benzimidazole Stability
This section addresses the fundamental principles of benzimidazole stability, providing the foundational knowledge needed to make informed decisions during purification.
Q1: My purified benzimidazole is a persistent yellow or brown color. What causes this, and how can I fix it?
A: Discoloration in benzimidazole samples is almost always a sign of oxidative degradation. The electron-rich imidazole ring is susceptible to oxidation, which can be initiated by atmospheric oxygen, heat, or light. This process can form highly colored, conjugated impurities that are often difficult to remove.
-
Causality: The nitrogen atoms in the imidazole ring can be oxidized, and the fused benzene ring can also undergo oxidative degradation, sometimes leading to the formation of imidazole-4,5-dicarboxylic acid products or other colored byproducts. High temperatures during purification can accelerate these oxidative processes.
-
Solutions:
-
Activated Carbon Treatment: During recrystallization, adding a small amount of activated carbon (charcoal) to the hot solution can effectively adsorb these colored impurities. Use charcoal sparingly, as excessive amounts can adsorb your product. After a brief digestion period (5-15 minutes), the charcoal must be removed via hot filtration.[1]
-
Potassium Permanganate Wash: For stubborn discoloration, a dilute solution of potassium permanganate can be used during an aqueous workup to oxidize colored impurities to a more easily removable form. This is an aggressive method and should be used with caution.[2]
-
Sublimation: For thermally stable benzimidazoles, vacuum sublimation is an excellent method for separating your product from non-volatile, colored, or tarry impurities.[1]
-
Q2: What are the primary pathways through which benzimidazoles degrade during purification?
A: Benzimidazoles are susceptible to several degradation pathways, primarily driven by oxidation, hydrolysis, and photodegradation. Understanding these is critical to designing a robust purification strategy.
-
Oxidation: This is a major concern. The benzimidazole nucleus, particularly the fused carbocyclic aromatic ring, can be oxidized, especially at elevated temperatures. The presence of atmospheric oxygen is often sufficient to initiate this process, which can lead to a variety of byproducts, including oxides of carbon and aromatic nitriles upon severe degradation.
-
Hydrolysis: Benzimidazole derivatives containing hydrolyzable functional groups, such as esters (carbamates) or amides, are prone to cleavage under acidic or basic conditions. For example, anthelmintic benzimidazoles like mebendazole and albendazole can undergo hydrolysis of their carbamate group, leading to a loss of therapeutic effect.[3][4][5] This degradation is often catalyzed by both light and temperature.[3]
-
Photodegradation: Many benzimidazoles are photosensitive.[3][4] Exposure to light, especially UV radiation, can catalyze degradation reactions, including hydrolysis and demethylation of ester groups, followed by decarboxylation.[3][6] In solution, this degradation is significantly more rapid than in the solid state.[4][7]
Q3: How does pH affect the stability of my benzimidazole compound during workup and purification?
A: The pH of your solution is a critical parameter that influences both the stability and solubility of benzimidazoles.
-
Stability:
-
Acidic Conditions (pH < 7): Generally, benzimidazoles exhibit good stability in acidic solutions.[3] The basic nitrogen of the imidazole ring becomes protonated, which can protect it from certain degradation pathways. However, extremely low pH combined with heat can promote hydrolysis of sensitive functional groups.
-
Alkaline Conditions (pH > 7): Benzimidazoles are often less stable in alkaline solutions. For instance, albendazole degrades almost completely in alkaline conditions, a process that is accelerated by temperature.[3] Alkaline hydrolysis of ester or amide functionalities is a common degradation pathway.[5]
-
-
Solubility & Purification Impact: The pH dramatically affects solubility by changing the ionization state of the molecule.[8] This can be leveraged during purification. For example, during an aqueous workup, adjusting the pH to an acidic range will protonate the benzimidazole, making it water-soluble and allowing for the removal of non-basic, organic-soluble impurities. Subsequently, neutralizing the aqueous layer will precipitate the purified benzimidazole product.[9]
Part 2: Troubleshooting Purification Techniques
This section provides detailed guides for troubleshooting common purification methods, explaining the rationale behind each step to ensure success.
Guide 1: Column Chromatography
Issue: My benzimidazole is degrading on the silica gel column, leading to streaking and low recovery.
This is a frequent problem caused by the interaction of the basic benzimidazole with the acidic surface of silica gel.
-
Causality: Silica gel has acidic silanol groups (Si-OH) on its surface. The basic nitrogen atoms of the benzimidazole can interact strongly with these sites via hydrogen bonding or acid-base interactions. This strong binding can lead to irreversible adsorption, peak tailing, and on-column degradation, especially for sensitive compounds.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for benzimidazole degradation during column chromatography.
-
Detailed Protocol: Stabilized Silica Gel Chromatography
-
Prepare the Slurry: In a beaker, add your silica gel to the chosen mobile phase (e.g., Ethyl Acetate/Hexane).
-
Add Modifier: To this slurry, add 1% triethylamine (Et₃N) or 1% of a 7N ammonia solution in methanol by volume.
-
Expertise: The basic modifier neutralizes the acidic silanol sites on the silica surface, preventing strong adsorption of the benzimidazole and minimizing on-column degradation.
-
-
Pack the Column: Pack the column with the modified slurry as you normally would.
-
Equilibrate: Equilibrate the packed column by running at least 2-3 column volumes of the modified mobile phase through it before loading your sample. This ensures the entire stationary phase is neutralized.
-
Load and Elute: Load your sample (pre-adsorbed onto a small amount of modified silica for best results) and run the chromatography.
-
Monitor: Collect fractions and monitor by Thin Layer Chromatography (TLC), ensuring your TLC mobile phase also contains the same percentage of basic modifier for accurate correlation.
-
Guide 2: Recrystallization
Issue: My product either oils out or degrades upon heating during recrystallization.
This issue arises from poor solvent choice or thermal instability.
-
Causality: "Oiling out" occurs when a solid melts before it dissolves in the hot solvent, forming an immiscible liquid that is difficult to crystallize. Thermal degradation happens when the boiling point of the chosen solvent is too high for the stability of the benzimidazole derivative.
-
Data-Driven Solvent Selection:
The ideal recrystallization solvent should dissolve the compound poorly at room temperature but well at its boiling point. A two-solvent system is often effective for benzimidazoles.[10]
Solvent System Polarity Boiling Point (°C) Notes & Rationale Ethanol/Water Polar ~78-100 Excellent for many benzimidazoles. Dissolve in minimal hot ethanol, then add hot water dropwise until cloudy.[11] Dichloromethane/Hexane Nonpolar ~40-69 Good for less polar derivatives. Dissolve in DCM, add hexane until persistent turbidity appears. Ethyl Acetate/Hexane Mid-Polar ~69-77 A versatile system. Dissolve in hot EtOAc, add hexane. Toluene Nonpolar 111 Use only for high-melting, thermally stable compounds.[9] -
Protocol: Two-Solvent Recrystallization for Thermally Sensitive Benzimidazoles
-
Select Solvents: Choose a solvent pair where your compound is soluble in solvent 'A' (e.g., ethanol) and insoluble in solvent 'B' (e.g., water).[10]
-
Dissolution: Place your crude benzimidazole in a flask. Add the minimum amount of hot solvent 'A' required to fully dissolve the solid at the boiling point.
-
Trustworthiness: Adding the absolute minimum amount of the "good" solvent is crucial for maximizing recovery. Add solvent in small portions, allowing time for dissolution after each addition.[11]
-
-
Induce Cloudiness: While the solution is still hot, add the "poor" solvent 'B' dropwise until you observe a persistent cloudiness (turbidity). This indicates the solution is saturated.
-
Re-clarify: Add one or two more drops of hot solvent 'A' to just re-dissolve the precipitate and make the solution clear again.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask. Slow cooling promotes the formation of larger, purer crystals.
-
Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent 'B', and dry under vacuum.
-
Part 3: Advanced Strategies & Pathway Visualization
Q4: Are there any additives I can use to proactively prevent oxidative degradation during purification?
A: Yes, incorporating antioxidants into your purification workflow can be a highly effective preventative measure, especially for particularly sensitive benzimidazole derivatives.
-
Mechanism: Antioxidants are compounds that are more easily oxidized than your product. They act as sacrificial agents, reacting with trace oxidants (like peroxides in solvents or atmospheric oxygen) before they can damage your benzimidazole.
-
Recommended Antioxidants:
-
Butylated Hydroxytoluene (BHT): A common radical scavenger. It can be added in small amounts (e.g., 0.01%) to chromatography solvents or extraction solvents.
-
Sodium Bisulfite: Can be added to aqueous layers during workup to quench oxidizing agents.[1]
-
-
Expertise: The use of antioxidants is particularly valuable when purification requires prolonged heating or when using solvents known to form peroxides (e.g., older bottles of THF or diethyl ether).
Visualizing the Degradation Pathway: Oxidation
A common degradation pathway is the oxidation of the benzimidazole ring. The following diagram illustrates a simplified representation of this process.
Caption: Simplified pathway of benzimidazole oxidative degradation.
References
-
A plausible mechanism for the formation of benzimidazole via oxidative... - ResearchGate. ResearchGate provides diagrams and discussions on the oxidative mechanisms related to benzimidazole synthesis, which are relevant to understanding degradation. [Link]
-
Mechanism of Thermal Oxidation of the Benzimidazole System - DTIC. This report details the thermo-oxidative degradation pathways of benzimidazole systems, confirming that oxidation initiates on the carbocyclic ring. [Link]
-
A photodegradation study on anthelmintic benzimidazoles - Unical IRIS. This study investigates the photosensitivity of benzimidazole drugs, highlighting the role of light in catalyzing hydrolysis and the stabilizing effect of acidic pH. [Link]
-
Photo- And Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS. This article in Chemical & Pharmaceutical Bulletin discusses the high photosensitivity of benzimidazoles in solution compared to their stability in solid form. [Link]
-
Photo- and Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS - ResearchGate. A research article detailing the stability of various benzimidazole anthelmintics under light and heat, identifying hydrolysis of the carbamic group as a primary degradation pathway. [Link]
-
Photodegradation Pattern of Benzimidazole Anthelmintics | Download Scientific Diagram - ResearchGate. This source provides diagrams and discussion on the photodegradation pathways, including demethylation and decarboxylation. [Link]
-
Review of Characteristics and Analytical Methods for Determination of Thiabendazole - PMC. This review touches upon various analytical methods and separation techniques for benzimidazoles, such as HILIC. [Link]
-
Review of methodology for the determination of benzimidazole residues in biological matrices - PubMed. A comprehensive review discussing the physicochemical properties and analysis of benzimidazoles, relevant for understanding their behavior in different matrices. [Link]
-
Dual Photochemistry of Benzimidazole | The Journal of Organic Chemistry. An article from a high-impact journal detailing the fundamental photochemical reactions of the benzimidazole core. [Link]
-
Process design of high-concentration benzimidazole wastewater treatment based on the molecular structure of contaminants - PubMed. This study discusses the degradation of benzimidazoles using advanced oxidation processes, providing insight into their chemical breakdown. [Link]
- WO2008045777A2 - A process for the preparation of benzimidazole derivatives and their salts - Google Patents.
-
A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - NIH. This review covers various synthetic methods for benzimidazoles. [Link]
-
Recent achievements in the synthesis of benzimidazole derivatives - RSC Publishing. This paper from the Royal Society of Chemistry provides an overview of modern synthetic routes to benzimidazoles. [Link]
-
The Chemistry of the Benzimidazoles. | Chemical Reviews - ACS Publications. A foundational review article from the American Chemical Society covering the broad chemistry of benzimidazoles. [Link]
-
Benzimidazole - Organic Syntheses Procedure. A classic, reliable procedure for the synthesis and purification of benzimidazole, including a method for removing discoloration. [Link]
-
(PDF) Determination of benzimidazole residues and their metabolites in raw milk using high performance liquid chromatography-diode array detection - ResearchGate. This paper details HPLC methods for detecting benzimidazoles and their metabolites. [Link]
-
Solid-phase reactive chromatography (SPRC): a sustainable method for the synthesis of benzimidazol-diphenyl-2-imino-thiazolidine-4-ols (hemiaminals) which are active against lung cancer - NIH. This article discusses the instability of some benzimidazole derivatives in solution and novel chromatographic techniques. [Link]
-
RP- HPLC and TLC- densitometric methods for determination of oxfendazole in the presence of its alkali -induced degradation product - MedCrave online. This study explicitly shows the hydrolytic degradation of a benzimidazole derivative under basic conditions. [Link]
-
Hydrolysis of some imidazole, benzimidazole, and 1,2,3-benzotriazole derivatives according to HPLC and NMR diffusimetry data | Request PDF - ResearchGate. A research paper studying the hydrolysis rates of various imidazole-related compounds. [Link]
-
Quantitative determination of albendazole forced degradation percentages by densitometric thin layer chromatographic method - Research Journal of Pharmacy and Technology. This paper investigates the degradation of albendazole under various stress conditions, including acidic, alkaline, and oxidative environments. [Link]
-
Benzimidazole - Wikipedia. The Wikipedia article provides a good overview of the basic properties, synthesis, and reactions of benzimidazole. [Link]
-
Influence of water-soluble polymers, pH and surfactants on mebendazole (MBZ) sulibilization by β-and partially methylated-β-cyclodextrins - ResearchGate. This article discusses the influence of pH on the aqueous solubility of benzimidazole derivatives like albendazole. [Link]
-
Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation - Semantic Scholar. This paper reviews synthetic methods for benzimidazole derivatives. [Link]
-
pH-Dependent excited-state proton transfer characteristics in 2-acetyl benzimidazole and 2-benzoyl benzimidazole in aqueous and non-aqueous media | Request PDF - ResearchGate. This paper discusses the pH-dependent behavior of benzimidazoles, including the formation of cationic species in acidic conditions. [Link]
-
Recrystallization 2. A general academic resource on the technique of recrystallization, outlining the principles of solvent choice and procedure. [Link]
-
RESEARCH ON BENZIMIDAZOLE DERIVATIVES - DTIC. This document describes various purification techniques for benzimidazoles, highlighting sublimation as a superior method for obtaining high-purity, solvent-free material. [Link]
-
Recrystallization using two solvents - YouTube. A visual guide explaining the principles and technique of two-solvent recrystallization. [Link]
-
BENZIMIDAZOLE STUDIES. I. THE MECHANISM OF BENZIMIDAZOLE FORMATION FROM O-PHENYLENEDIAMINE | The Journal of Organic Chemistry - ACS Publications. Foundational research on benzimidazole formation. [Link]
- EP1498416A1 - A process for the optical purification of benzimidazole derivatives - Google Patents.
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Degradation of 2-phenylbenzimidazole 5-sulfonic acid by UV/chlorine advanced oxidation technology: Kinetic model, degradation byproducts and reaction pathways - PubMed. This study details the degradation of a benzimidazole derivative by radical species. [Link]
-
A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. This review touches upon the antioxidant properties of nitrogen heterocycles. [Link]
-
A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities - MDPI. This paper provides a broad overview of benzimidazole chemistry and its importance. [Link]
-
Multitarget Pharmacology of Sulfur–Nitrogen Heterocycles: Anticancer and Antioxidant Perspectives - MDPI. This article discusses the relationship between oxidative stress and heterocyclic compounds. [Link]
-
Antioxidant activity of novel nitrogen scaffold with docking investigation and correlation of DFT stimulation - NIH. This research explores the antioxidant activity of various nitrogen-containing heterocycles. [Link]
-
Antimicrobial and Antioxidant Activity of Some Nitrogen-Containing Heterocycles and Their Acyclic Analogues | Request PDF - ResearchGate. This study investigates the antioxidant properties of various nitrogen heterocycles. [Link]
-
Influence of PH On The Stability of Pharmaceutical - Scribd. This document discusses the general influence of pH on the stability and degradation pathways of pharmaceutical compounds. [Link]
-
HPLC Chromatograms of Benzimidazole Drugs and Related Pho- toproducts... | Download Scientific Diagram - ResearchGate. This source provides example chromatograms showing the separation of benzimidazole drugs from their degradation products. [Link]
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Benznidazole in vitro dissolution release from a pH-sensitive drug delivery system using Zif-8 as a carrier - PMC - PubMed Central. This article demonstrates the pH-dependent release and behavior of a related imidazole-containing drug. [Link]
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(PDF) Influence of ionic liquids' nature on chromatographic retention of benzimidazoles by RP HPLC - ResearchGate. Research on the chromatographic behavior of benzimidazoles using reversed-phase HPLC. [Link]
-
Antimicrobial and Antioxidant Activity of Some Nitrogen-Containing Heterocycles and Their Acyclic Analogues - PMC - PubMed Central. This article provides data on the antioxidant activity of various nitrogen heterocycles. [Link]
-
Repurposing Benzimidazoles against Causative Agents of Chromoblastomycosis: Albendazole Has Superior In Vitro Activity Than Mebendazole and Thiabendazole - MDPI. This paper discusses the properties and applications of various benzimidazole drugs. [Link]
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Technical Support Center: Scaling Up the Synthesis of 2-(1H-pyrazol-1-yl)-1H-1,3-benzodiazole
Prepared by the Office of the Senior Application Scientist
This guide is designed for researchers, chemists, and process development professionals engaged in the synthesis of 2-(1H-pyrazol-1-yl)-1H-1,3-benzodiazole. We provide in-depth technical support, troubleshooting advice, and frequently asked questions (FAQs) to address the challenges encountered during lab-scale synthesis and process scale-up.
Section 1: Recommended Synthetic Pathway & Mechanism
The synthesis of N-arylazoles, including the target molecule, is most effectively and robustly achieved through a palladium-catalyzed C-N cross-coupling reaction, commonly known as the Buchwald-Hartwig amination.[1] This method offers high functional group tolerance, generally good yields, and well-understood mechanistic principles, making it amenable to scale-up.
The proposed reaction involves the coupling of a 2-halobenzimidazole with pyrazole using a palladium catalyst, a suitable phosphine ligand, and a base.
Proposed Reaction Scheme:
Caption: Palladium-catalyzed Buchwald-Hartwig C-N coupling.
The "Why": Mechanistic Insight
The Buchwald-Hartwig amination proceeds via a well-established catalytic cycle:[1]
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the 2-halo-1H-benzimidazole, forming a Pd(II) complex.
-
Amine Coordination & Deprotonation: The pyrazole coordinates to the Pd(II) center. The base then deprotonates the pyrazole's N-H, forming a pyrazolide-palladium complex.
-
Reductive Elimination: The final C-N bond is formed through reductive elimination, yielding the desired product, this compound, and regenerating the active Pd(0) catalyst to continue the cycle. The choice of a bulky, electron-rich phosphine ligand is critical as it promotes the reductive elimination step, which is often rate-limiting.
Section 2: Troubleshooting Guide for Scale-Up (Q&A)
This section addresses common issues encountered when transitioning from bench-scale to pilot or manufacturing scale.
Q1: My reaction yield is low or the reaction has stalled. What are the likely causes and how can I fix it?
Low conversion is a frequent challenge. The root cause often lies within the catalyst system or reaction conditions.
Answer: A stalled reaction or low yield can be attributed to several factors. A systematic approach to optimization is crucial.
Potential Causes & Solutions:
-
Catalyst/Ligand Inactivity: The Pd(0) species is sensitive to air. While modern pre-catalysts are often air-stable solids, the active species formed in solution is not. For N-arylation of pyrazoles, sterically hindered and electron-rich ligands are often required to facilitate the reaction.[2][3][4]
-
Solution: Ensure all reagents and solvents are thoroughly degassed and the reaction is run under a strict inert atmosphere (Argon or Nitrogen). If using a simple palladium source like Pd₂(dba)₃, consider switching to a more robust pre-catalyst (e.g., XPhos Pd G3). Screen different ligands; for pyrazole coupling, ligands like tBuBrettPhos have shown high efficacy.[2][4]
-
-
Sub-optimal Base or Solvent: The base not only deprotonates the pyrazole but also influences the catalyst's activity and solubility of reaction components. Insoluble inorganic bases can sometimes lead to reproducibility issues at scale.[5][6]
-
Solution: While Cs₂CO₃ and K₃PO₄ are common choices, ensure they are finely powdered and anhydrous. Consider screening soluble organic bases like DBU, which can create a more homogeneous reaction mixture, potentially improving consistency in large reactors.[5][6] The solvent must dissolve all components at the reaction temperature; common choices include dioxane and toluene.
-
-
Incorrect Temperature: The reaction often requires heating to overcome the activation energy for oxidative addition and reductive elimination.
-
Solution: If the reaction is slow, incrementally increase the temperature (e.g., from 90 °C to 110 °C). However, excessive heat can lead to catalyst decomposition or side reactions. Monitor the reaction profile by LC-MS to find the optimal balance.
-
Table 1: Key Parameter Optimization for Buchwald-Hartwig Amination
| Parameter | Initial Condition | Optimization Strategy | Rationale & Key Insight |
| Pd Source | Pd₂(dba)₃ (1-2 mol%) | Switch to a pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%) | Pre-catalysts offer better stability and more reliable formation of the active Pd(0) species. |
| Ligand | XPhos (1.2-1.5 eq. to Pd) | Screen bulky, electron-rich ligands (e.g., tBuBrettPhos, RuPhos) | N-heterocycles can be challenging substrates; sterically hindered ligands accelerate reductive elimination.[2][7] |
| Base | K₃PO₄ (2.0 eq.) | Screen Cs₂CO₃, K₂CO₃, or a soluble organic base like DBU (2.0 eq.) | Base strength and solubility are critical. Insoluble bases can cause mixing issues on scale.[5] |
| Solvent | Toluene | Screen Dioxane, CPME, or 2-MeTHF | Solvent polarity affects solubility and reaction kinetics. 2-MeTHF is a greener solvent alternative. |
| Temperature | 100 °C | Vary from 80 °C to 120 °C | Find the optimal temperature that provides a good reaction rate without causing catalyst degradation. |
| Concentration | 0.5 M | Vary from 0.2 M to 1.0 M | Higher concentrations can increase reaction rate but may lead to solubility or mixing issues. |
Q2: I'm observing significant impurity formation. What are the common side products and how can they be minimized?
Answer: Side reactions compete with the desired C-N coupling, reducing yield and complicating purification.
Common Side Products & Mitigation Strategies:
-
Hydrodehalogenation: The 2-halo-1H-benzimidazole is reduced to 1H-benzimidazole. This often occurs if there are trace water or other protic sources in the reaction.
-
Mitigation: Ensure all reagents, solvents, and glassware are scrupulously dry. Using a slightly higher ligand-to-palladium ratio can sometimes suppress this pathway.
-
-
Homocoupling of Pyrazole or Benzimidazole: This leads to bi-pyrazole or bi-benzimidazole impurities.
-
Mitigation: This is often a sign of catalyst imbalance or decomposition. Ensure a robust ligand is used and that the reaction temperature is not excessively high.
-
-
Benzimidazole N1-Arylation: While the pyrazole N-H is more acidic and typically reacts first, competitive reaction at the benzimidazole N1-H is possible, leading to complex mixtures.
-
Mitigation: This is less common with modern catalyst systems designed for selective amination. If it becomes a persistent issue, a protecting group strategy on the benzimidazole N-H (e.g., Boc, PMB) can be employed, though this adds steps to the overall synthesis.
-
Q3: Product isolation is difficult, and I'm struggling with residual palladium. What are the best practices for work-up and purification at scale?
Answer: Removing the palladium catalyst to parts-per-million (ppm) levels is critical for pharmaceutical applications. The work-up and purification strategy should be designed with this in mind from the beginning.
Work-Up and Purification Workflow:
-
Initial Filtration: After cooling the reaction mixture, dilute it with a suitable solvent (e.g., Toluene, Ethyl Acetate) and filter through a pad of Celite®. This will remove the bulk of the inorganic base and precipitated palladium black.
-
Extraction/Wash: Perform aqueous washes to remove any remaining salts. An acidic wash (e.g., dilute HCl) may protonate the product, allowing it to be extracted into the aqueous layer, leaving non-basic organic impurities behind. Subsequent basification and re-extraction can be a powerful purification tool.
-
Palladium Scavenging: This is a crucial step for API synthesis.
-
Activated Carbon: Stirring the crude organic solution with activated carbon can effectively adsorb residual palladium.
-
Thiol-Based Scavengers: Commercially available silica- or polymer-bound thiols (e.g., SiliaMetS® Thiol) are highly effective at chelating and removing palladium. The solution is simply stirred or passed through a cartridge containing the scavenger.
-
-
Final Purification:
-
Recrystallization: This is the most desirable method for large-scale purification. A thorough solvent screen should be conducted at the lab scale to identify a system that provides high purity and good recovery (e.g., Isopropanol/Heptane, Ethyl Acetate/Hexane).
-
Column Chromatography: While effective, silica gel chromatography is expensive and solvent-intensive at scale. It should be used primarily for early-stage material or if recrystallization is not feasible.
-
Q4: What are the primary safety and handling concerns when scaling up this reaction?
Answer: Proactive safety planning is essential for a successful scale-up.
-
Exotherm Potential: Buchwald-Hartwig reactions can be exothermic, especially upon initiation. Large-scale reactions have a lower surface-area-to-volume ratio, making heat dissipation less efficient.
-
Control Measure: Add reagents, particularly the base or catalyst solution, in portions or via a controlled addition pump. Monitor the internal temperature closely with a probe. Ensure the reactor has adequate cooling capacity.
-
-
Reagent Handling:
-
Palladium Catalysts: Some palladium sources, especially Pd(0) on carbon, can be pyrophoric. Handle in a well-ventilated area and avoid creating dust.
-
Phosphine Ligands: Many phosphine ligands are air-sensitive and should be handled under an inert atmosphere.
-
Solvents: Toluene and dioxane have specific health and safety risks. Use in a well-ventilated area with appropriate personal protective equipment (PPE).
-
Bases: Strong bases like sodium tert-butoxide (if used) are corrosive and react violently with water.
-
Section 3: Experimental Protocol & Visualizations
Detailed Step-by-Step Methodology (Lab Scale)
This protocol is a representative example and must be optimized for your specific substrates and equipment.
-
Reactor Setup: To an oven-dried, jacketed reactor equipped with a mechanical stirrer, temperature probe, reflux condenser, and nitrogen inlet, add 2-chloro-1H-benzimidazole (1.0 eq.), pyrazole (1.2 eq.), and potassium phosphate (K₃PO₄, 2.0 eq.).
-
Inerting: Seal the reactor and purge with argon or nitrogen for at least 30 minutes.
-
Catalyst Addition: Under a positive pressure of nitrogen, add the palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 eq.) and the ligand (e.g., XPhos, 0.04 eq.).
-
Solvent Addition: Add degassed 1,4-dioxane via cannula or a pump to achieve a target concentration of ~0.5 M.
-
Reaction: Begin vigorous stirring and heat the mixture to 100-110 °C.
-
Monitoring: Monitor the reaction progress by taking aliquots for LC-MS or TLC analysis until the 2-chloro-1H-benzimidazole is consumed (typically 8-24 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or, preferably, by recrystallization.
Visual Workflow and Troubleshooting Logic
Caption: General workflow for the synthesis and purification.
Sources
Technical Support Center: Navigating the Complexities of Pyrazolyl-Benzimidazole NMR Spectra
Welcome to the Technical Support Center dedicated to the intricate world of interpreting Nuclear Magnetic Resonance (NMR) spectra of pyrazolyl-benzimidazoles. This guide is tailored for researchers, scientists, and professionals in drug development, offering in-depth troubleshooting and frequently asked questions to navigate the common challenges encountered during the spectral analysis of this important class of heterocyclic compounds.
Introduction: Why are Pyrazolyl-Benzimidazole NMR Spectra So Complex?
Pyrazolyl-benzimidazoles are privileged scaffolds in medicinal chemistry, but their structural complexity often translates into challenging NMR spectra. Several factors contribute to this complexity:
-
Tautomerism: The presence of N-H protons in both the pyrazole and benzimidazole rings can lead to prototropic tautomerism. This rapid exchange of protons between nitrogen atoms can result in signal broadening or the appearance of averaged signals, complicating straightforward interpretation.[1][2][3]
-
Overlapping Aromatic Signals: The multiple aromatic protons in close chemical shift environments often lead to crowded and overlapping multiplets, making definitive assignments difficult with 1D NMR alone.
-
Restricted Rotation: Depending on the substitution pattern and steric hindrance, restricted rotation around the bond connecting the pyrazole and benzimidazole rings can lead to the observation of distinct rotamers, further complicating the spectra.
-
Ambiguous Peak Assignment: Differentiating between the various aromatic protons and carbons, especially in asymmetrically substituted derivatives, requires advanced NMR techniques.[1]
This guide will address these challenges head-on, providing you with the knowledge and experimental protocols to confidently interpret your NMR data.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Broad or Averaged Signals in the Aromatic Region
Q1: My ¹H NMR spectrum of an N-H pyrazolyl-benzimidazole in CDCl₃ shows broad aromatic signals, and some chemically distinct protons appear as a single, averaged peak. What's happening?
A: This is a classic sign of prototropic tautomerism.[4] The N-H proton on either the pyrazole or benzimidazole ring (or both) is rapidly exchanging between the nitrogen atoms. On the NMR timescale, this exchange is so fast that the instrument detects an average of the two (or more) tautomeric forms.[1][2][3] This leads to signal broadening and coalescence of signals for protons in different chemical environments in the individual tautomers (e.g., H4 and H7 on the benzimidazole ring).[4]
Troubleshooting Protocol: Variable Temperature (VT) NMR
The key to resolving tautomeric exchange is to slow it down. Low-temperature NMR is a powerful technique to achieve this.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve your compound in a deuterated solvent with a low freezing point, such as dichloromethane-d₂ (CD₂Cl₂), toluene-d₈, or tetrahydrofuran-d₈.
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (298 K) to serve as a reference.
-
Incremental Cooling: Gradually decrease the temperature of the NMR probe in 10-20 K increments.
-
Equilibration: Allow the sample to thermally equilibrate for 5-10 minutes at each new temperature before acquiring a spectrum.
-
Data Acquisition: Record a ¹H NMR spectrum at each temperature.
-
Analysis: Observe the spectra as the temperature decreases. You should see the broad signals sharpen and eventually resolve into distinct sets of signals corresponding to the individual tautomers as the exchange rate slows.
Data Presentation:
| Temperature (K) | Observation of Benzimidazole H4/H7 Protons | Interpretation |
| 298 | Broad singlet | Fast tautomeric exchange |
| 273 | Broadening decreases | Slower exchange rate |
| 253 | Two distinct broad doublets appear | Exchange is significantly slowed |
| 233 | Two sharp doublets | Tautomers are "frozen out" on the NMR timescale |
Visualizing the Workflow:
Caption: Workflow for Variable Temperature (VT) NMR experiments.
Issue 2: Unambiguous Assignment of Overlapping Aromatic Signals
Q2: The aromatic region of my ¹H NMR spectrum is a complex multiplet, and I can't definitively assign the protons of the pyrazole and benzimidazole rings. How can I resolve this?
A: For unambiguous assignment of protons and carbons in complex heterocyclic systems, a combination of 2D NMR experiments is essential. The most powerful trio for this purpose is COSY, HSQC, and HMBC.[5][6]
Experimental Protocols: The 2D NMR Toolkit
1. COSY (Correlation Spectroscopy): Identifying ¹H-¹H Couplings [7]
-
Purpose: To identify protons that are coupled to each other, typically through two or three bonds. This helps to piece together spin systems within the molecule.
-
Workflow:
-
Acquire a standard ¹H NMR spectrum.
-
Set up a COSY experiment.
-
Process the 2D data. Cross-peaks in the COSY spectrum indicate pairs of coupled protons.
-
2. HSQC (Heteronuclear Single Quantum Coherence): Identifying ¹H-¹³C One-Bond Correlations [7][8]
-
Purpose: To identify which protons are directly attached to which carbon atoms.
-
Workflow:
-
Acquire standard ¹H and ¹³C{¹H} NMR spectra.
-
Set up an HSQC experiment.
-
Process the 2D data. Each cross-peak correlates a proton signal with the signal of the carbon it is directly bonded to.
-
3. HMBC (Heteronuclear Multiple Bond Correlation): Identifying Long-Range ¹H-¹³C Correlations [7][8]
-
Purpose: To identify correlations between protons and carbons that are two or three bonds apart. This is crucial for connecting different spin systems and assigning quaternary carbons.
-
Workflow:
-
Set up an HMBC experiment. The key parameter to optimize is the long-range coupling constant (typically set to 8-10 Hz).
-
Process the 2D data. Cross-peaks indicate long-range couplings, allowing you to build the carbon skeleton.
-
Data Interpretation Strategy:
Caption: Logical workflow for 2D NMR-based structure elucidation.
Example Data Summary Table:
| Proton (δ, mult.) | COSY with | HSQC to C (δ) | HMBC to C (δ) | Assignment |
| 7.85 (d) | 7.20 | 115.4 | 141.8, 121.6 | Benzimidazole H4 |
| 7.60 (d) | 7.25 | 118.9 | 138.1, 122.5 | Benzimidazole H7 |
| 7.25 (t) | 7.60, 7.15 | 122.5 | 118.9, 138.1 | Benzimidazole H6 |
| 7.20 (t) | 7.85, 7.15 | 121.6 | 115.4, 141.8 | Benzimidazole H5 |
| 8.10 (s) | - | 140.2 | 145.3, 110.5 | Pyrazole H3 |
| 6.50 (s) | - | 110.5 | 145.3, 140.2 | Pyrazole H4 |
Issue 3: Differentiating Between Isomers and Determining Stereochemistry
Q3: I have synthesized a substituted pyrazolyl-benzimidazole and need to confirm the regiochemistry and the through-space proximity of certain groups. Which NMR technique is best for this?
A: For determining spatial relationships and differentiating between isomers, the Nuclear Overhauser Effect (NOE) is the most powerful tool.[9][10] NOE experiments detect the transfer of nuclear spin polarization between nuclei that are close in space (typically < 5 Å), regardless of whether they are bonded.[9]
Experimental Protocol: 2D NOESY (Nuclear Overhauser Effect Spectroscopy)
-
Purpose: To identify protons that are spatially close to each other. This is invaluable for determining stereochemistry, conformation, and regiochemistry.
-
Workflow:
-
Sample Preparation: Ensure the sample is free of paramagnetic impurities, which can interfere with the NOE effect. Degassing the sample can sometimes improve results.
-
Acquisition: Set up a 2D NOESY experiment. A key parameter is the mixing time, which determines the duration over which NOE is allowed to build up. Typical mixing times range from 300 to 800 ms.
-
Analysis: Process the 2D data. Cross-peaks in a NOESY spectrum connect protons that are close in space. The intensity of the cross-peak is related to the distance between the protons.
-
Visualizing NOE Correlations:
Caption: Conceptual diagram of how NOESY distinguishes between isomers.
By observing an NOE correlation between a specific proton on the pyrazole ring and a proton on the benzimidazole ring, you can definitively confirm their spatial proximity and thus the regiochemistry of the linkage.
Concluding Remarks
The interpretation of complex NMR spectra of pyrazolyl-benzimidazoles requires a systematic and multi-faceted approach. By understanding the underlying principles of tautomerism and employing a suite of advanced 1D and 2D NMR techniques, researchers can overcome the inherent challenges in spectral analysis. This guide provides a foundational framework for troubleshooting common issues and confidently elucidating the structures of these important molecules.
References
- Pinto, D. C. G. A., Santos, C. M. M., & Silva, A. M. S. (2007). Advanced NMR techniques for structural characterization of heterocyclic structures. Recent Research Developments in Heterocyclic Chemistry, 8, 397-475.
- BenchChem. (2025).
- Elguero, J., et al. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journal of Organic Chemistry, 10, 1656-1666.
- BenchChem. (2025). Technical Support Center: Spectroscopic Analysis of Pyrazoles.
- Chekmenev, E. Y., et al. (2018). Synthetic Approaches for 15N-labeled Hyperpolarized Heterocyclic Molecular Imaging Agents for 15N NMR Signal Amplification By Reversible Exchange in Microtesla Magnetic Fields. Molecules, 23(11), 2949.
- Claramunt, R. M., et al. (2003). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry, 27(4), 691-699.
- Fiveable. (n.d.).
- Kattimani, P. P., Kamble, R. R., & Meti, G. Y. (2016). Expedient synthesis of benzimidazoles using amides. RSC Advances, 6(73), 68935-68942.
- Kwan, E. E. (n.d.). 2D NMR Solutions.
- Liptak, M. D. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube.
- Al-Bayati, R. E. H., & Al-Amiery, A. A. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. The First Scientific Conference the Collage of Sciences.
- San Diego State University NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC).
- Sitter, B., et al. (2014). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots.
- Wikipedia. (2023, November 26). Nuclear Overhauser effect.
- University of Wisconsin-Madison, Department of Chemistry. (n.d.). The Nuclear Overhauser Effect.
- Chemistry LibreTexts. (2024, November 12). 22: Nuclear Overhauser Effect (NOE).
- El Kihel, A., et al. (2012). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Arabian Journal of Chemistry, 5(4), 523-527.
- Martinez-Alvarez, R., et al. (2020).
- BenchChem. (2025).
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Validation & Comparative
A Tale of Two Isomers: A Comparative Analysis of 2-(1H-pyrazol-1-yl)- and 2-(1H-pyrazol-3-yl)-1H-benzimidazole for the Medicinal Chemist
In the landscape of heterocyclic chemistry, the fusion of benzimidazole and pyrazole rings has given rise to a plethora of molecules with significant therapeutic potential. These scaffolds are privileged structures in drug discovery, known for their diverse biological activities, including antimicrobial and anticancer properties.[1][2] However, the constitutional isomerism arising from the linkage between these two heterocycles—specifically, the distinction between N-linked 2-(1H-pyrazol-1-yl) and C-linked 2-(1H-pyrazol-3-yl) benzimidazoles—presents a fascinating case study in how a subtle change in molecular architecture can profoundly influence chemical behavior and biological function. This guide offers a deep, comparative analysis of these two isomers, providing researchers and drug development professionals with the foundational knowledge to make informed decisions in scaffold selection and lead optimization.
At a Glance: Structural and Physicochemical Comparison
The seemingly minor shift in the point of attachment between the pyrazole and benzimidazole rings precipitates a cascade of differences in the physicochemical properties of the resulting isomers. These distinctions, summarized in the table below, are critical for understanding their differential behavior in biological systems.
| Property | 2-(1H-pyrazol-1-yl)-1H-benzimidazole | 2-(1H-pyrazol-3-yl)-1H-benzimidazole | Rationale for Differences |
| Structure | Pyrazole N1 linked to Benzimidazole C2 | Pyrazole C3 linked to Benzimidazole C2 | Direct N-C versus C-C linkage between the rings. |
| Hydrogen Bonding | One H-bond donor (benzimidazole N-H). Pyrazole nitrogens are H-bond acceptors. | One H-bond donor (benzimidazole N-H). Pyrazole N-H is also a potential H-bond donor. Pyrazole N2 is an acceptor. | The presence of a free N-H group on the pyrazole ring in the 3-yl isomer introduces an additional hydrogen bond donor site. |
| Dipole Moment | Expected to be different due to the asymmetry of the N-N bond in the pyrazole ring relative to the linkage point. | Expected to be different from the 1-yl isomer due to the different arrangement of heteroatoms. | The vector sum of individual bond dipoles will differ based on the linkage, affecting solubility and receptor interactions. |
| Molecular Shape | The N-C linkage allows for a specific rotational freedom and overall molecular conformation. | The C-C linkage results in a different spatial arrangement of the pyrazole ring relative to the benzimidazole core. | Steric hindrance and electronic repulsion between the two ring systems will vary, influencing crystal packing and binding to active sites. |
| Electronic Properties | The lone pair of the pyrazole N2 is part of the aromatic system. The linkage is through a nitrogen atom. | The pyrazole ring is a π-excessive system, and its electronic character influences the benzimidazole ring through the C-C bond. | The nature of the atom at the linkage point (N vs. C) alters the electronic communication between the two heterocyclic systems. |
Navigating the Synthetic Landscape: Pathways to Isomeric Purity
The divergent structures of these isomers necessitate distinct synthetic strategies. The choice of starting materials and reaction conditions is paramount to achieving the desired connectivity.
The Pathway to 2-(1H-pyrazol-1-yl)-1H-benzimidazole: A Tale of Condensation
The synthesis of the N-linked isomer is elegantly achieved through the condensation of 2-hydrazinobenzimidazole with a 1,3-dicarbonyl compound.[3] This reaction proceeds via the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to yield the pyrazole ring.
Experimental Protocol: Synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1H-benzimidazole (a representative example)
-
Preparation of 2-Hydrazinobenzimidazole: 2-Mercaptobenzimidazole is oxidized to 2-benzimidazolesulfonic acid, which is then refluxed with hydrazine hydrate to yield 2-hydrazinobenzimidazole.[4]
-
Condensation and Cyclization:
-
To a solution of 2-hydrazinobenzimidazole (1 mmol) in ethanol (20 mL), add acetylacetone (1.1 mmol).
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to afford the desired product.
-
Caption: Synthetic route to 2-(1H-pyrazol-1-yl)-1H-benzimidazole.
Crafting 2-(1H-pyrazol-3-yl)-1H-benzimidazole: A Journey Through Chalcones
The synthesis of the C-linked isomer typically involves a multi-step process commencing with 2-acetylbenzimidazole.[2] This approach leverages the reactivity of the acetyl group to build the pyrazole ring.
Experimental Protocol: Synthesis of 2-(1H-pyrazol-3-yl)-1H-benzimidazole
-
Claisen-Schmidt Condensation:
-
Dissolve 2-acetylbenzimidazole (1 mmol) and an appropriate aromatic aldehyde (1 mmol) in ethanol (20 mL).
-
Add a catalytic amount of aqueous potassium hydroxide (40%) and stir the mixture at room temperature for 12-24 hours.
-
The resulting precipitate (chalcone) is filtered, washed with water and cold ethanol, and dried.
-
-
Cyclization with Hydrazine:
-
To a solution of the chalcone (1 mmol) in glacial acetic acid (15 mL), add hydrazine hydrate (2 mmol).
-
Reflux the mixture for 8-10 hours.
-
After cooling, pour the reaction mixture into ice-cold water.
-
The solid product is collected by filtration, washed with water, and recrystallized from ethanol to yield 2-(1H-pyrazol-3-yl)-1H-benzimidazole.[2]
-
Caption: Synthetic pathway to 2-(1H-pyrazol-3-yl)-1H-benzimidazole.
Spectroscopic Fingerprints: Distinguishing Between Isomers
The structural differences between the two isomers are clearly reflected in their spectroscopic data. A careful analysis of their NMR and mass spectra allows for unambiguous identification.
| Spectroscopic Data | 2-(1H-pyrazol-1-yl)-1H-benzimidazole (Predicted) | 2-(1H-pyrazol-3-yl)-1H-benzimidazole (Predicted) | Key Differentiating Features |
| ¹H NMR (DMSO-d₆, δ ppm) | Benzimidazole N-H: ~12.5-13.0 (broad s). Pyrazole H3, H4, H5: Distinct signals in the aromatic region. Benzimidazole protons: ~7.2-7.6. | Benzimidazole N-H: ~12.8-13.2 (broad s). Pyrazole N-H: ~13.5-14.0 (broad s). Pyrazole H4, H5: Distinct signals. Benzimidazole protons: ~7.2-7.7. | The presence of a second, downfield N-H signal for the pyrazole ring in the 3-yl isomer is a key diagnostic feature. |
| ¹³C NMR (DMSO-d₆, δ ppm) | Benzimidazole C2: ~145-150. Pyrazole carbons: ~105-140. Benzimidazole carbons: ~110-140. | Benzimidazole C2: ~150-155. Pyrazole carbons: ~100-145. Benzimidazole carbons: ~110-140. | The chemical shift of the benzimidazole C2 carbon will be influenced by the nature of the attached atom (N vs. C). |
| Mass Spectrometry (EI) | Molecular ion peak (M⁺). Fragmentation pattern dominated by the cleavage of the benzimidazole ring and the pyrazole ring. | Molecular ion peak (M⁺). Characteristic fragmentation includes the loss of HCN from both the benzimidazole and pyrazole rings. | While the molecular ion will be the same, subtle differences in the fragmentation pattern and the relative abundance of fragment ions may be observed due to the different linkage stabilities.[5] |
The Biological Implications of Isomerism: A Structure-Activity Relationship Perspective
While direct comparative biological data for the parent compounds is scarce, the extensive literature on their substituted derivatives allows for the formulation of a cogent structure-activity relationship (SAR) hypothesis. The mode of linkage between the pyrazole and benzimidazole rings is a critical determinant of biological activity, influencing how the molecule presents its pharmacophoric features to a biological target.
Caption: Isomerism influences on potential biological activity.
-
Hydrogen Bonding Potential: The most striking difference is the presence of an additional hydrogen bond donor in the 2-(1H-pyrazol-3-yl) isomer. This can lead to an entirely different set of interactions with a biological target. For instance, in enzyme inhibition, this extra donor could form a crucial hydrogen bond with a key amino acid residue in the active site, which would be impossible for the 1-yl isomer. Conversely, the defined hydrogen bond acceptor sites of the 1-yl isomer might be optimal for other targets.
-
Molecular Shape and Rigidity: The N-C bond in the 1-yl isomer and the C-C bond in the 3-yl isomer have different rotational barriers and lead to distinct three-dimensional conformations. This affects how the molecule fits into a binding pocket. A more rigid or conformationally constrained molecule might exhibit higher target specificity and potency.
-
Electronic Distribution: The electronic properties of the pyrazole ring are transmitted differently through an N-C versus a C-C bond. This can influence the pKa of the benzimidazole N-H, affecting its ionization state at physiological pH and its ability to participate in ionic interactions.
Numerous studies have highlighted the potent antimicrobial and anticancer activities of pyrazolyl-benzimidazole derivatives.[6][7][8] For example, certain substituted 2-(pyrazol-3-yl)benzimidazoles have shown significant activity against various bacterial strains.[2] Similarly, N-linked pyrazolyl-benzimidazoles have been investigated as kinase inhibitors.[9] The choice of isomer, therefore, becomes a critical decision in a drug discovery campaign, with the potential to unlock or obstruct access to a desired biological activity.
Conclusion: A Choice with Consequences
The comparative analysis of 2-(1H-pyrazol-1-yl)- and 2-(1H-pyrazol-3-yl)-1H-benzimidazole underscores a fundamental principle in medicinal chemistry: isomeric differences are not trivial. The choice between an N-linked and a C-linked scaffold has profound implications for the synthesis, physicochemical properties, and ultimately, the biological activity of the resulting molecules. A thorough understanding of these differences empowers researchers to rationally design and synthesize novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles. As the quest for new drugs continues, the careful consideration of such isomeric nuances will undoubtedly remain a cornerstone of successful drug discovery.
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A Comparative Guide to the Biological Activities of Benzimidazole-Pyrazole and Benzothiazole-Pyrazole Derivatives
Introduction: The Power of Hybrid Scaffolds in Drug Discovery
In the landscape of medicinal chemistry, benzimidazole and benzothiazole represent two "privileged scaffolds." These heterocyclic ring systems are foundational to a multitude of FDA-approved drugs and clinical candidates, owing to their versatile biological activities.[1][2] Benzimidazole, a key component of vitamin B12, is known for its broad therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory effects.[3][4][5] Similarly, the benzothiazole ring is integral to compounds with significant pharmacological profiles, from anticancer to neuroprotective agents.[2][6][7]
The pyrazole ring system is another cornerstone of pharmacologically active agents, exhibiting a wide array of biological functions such as antimicrobial, anti-inflammatory, and anticancer properties.[8][9] The strategic fusion of these potent moieties—a concept known as molecular hybridization—offers a powerful approach to designing novel drug candidates. By combining a benzimidazole or benzothiazole core with a pyrazole unit, researchers aim to create hybrid molecules with synergistic or enhanced biological activities, potentially overcoming challenges like drug resistance and toxicity.[10][11]
This guide provides an in-depth, objective comparison of the biological activities of benzimidazole-pyrazole and benzothiazole-pyrazole derivatives. We will dissect experimental data from key studies to elucidate structure-activity relationships (SAR) and provide detailed protocols for foundational biological assays, offering researchers a comprehensive resource for navigating this promising area of drug development.
Core Chemical Architectures
At the heart of our comparison are two distinct but related molecular frameworks. The primary difference lies in the heteroatom at position 3 of the fused heterocyclic ring: a nitrogen atom in benzimidazole and a sulfur atom in benzothiazole. This seemingly minor structural change significantly influences the molecule's electronic properties, planarity, and hydrogen bonding capacity, thereby dictating its interaction with biological targets.
Caption: Core structures of Benzimidazole-Pyrazole and Benzothiazole-Pyrazole hybrids.
Comparative Analysis of Key Biological Activities
Anticancer Activity
The fight against cancer necessitates the development of novel therapeutics that can selectively target tumor cells and overcome resistance mechanisms.[10][11] Both benzimidazole-pyrazole and benzothiazole-pyrazole hybrids have emerged as promising candidates in this arena.
Benzimidazole-Pyrazole Derivatives: This class of compounds has demonstrated potent antiproliferative activity across a range of human cancer cell lines.[12] A notable mechanism of action is the inhibition of key signaling proteins like the Epidermal Growth Factor Receptor (EGFR), a kinase often overexpressed in tumors.[13] For instance, certain benzimidazole-pyrazole derivatives have shown exceptional efficacy against lung cancer (A549) and breast cancer (MCF-7) cell lines, with IC50 values in the low micromolar range.[12] Studies indicate these compounds can induce apoptosis (programmed cell death) and cause cell cycle arrest, crucial processes for halting tumor progression.[12] The benzimidazole scaffold appears crucial for maintaining this activity, with substitutions on the pyrazole and associated phenyl rings modulating the potency.[1]
Benzothiazole-Pyrazole Derivatives: Benzothiazole-containing compounds, particularly 2-arylbenzothiazoles, are well-documented anticancer agents.[6] When hybridized with pyrazole, these derivatives also exhibit significant cytotoxic effects. Research comparing heterocyclic substitutions has suggested that benzimidazole-substituted 2-(4-aminophenyl) benzothiazoles may have an antitumor potential greater than or equal to benzothiazole-substituted analogues, indicating a potential synergistic advantage of the benzimidazole moiety in this specific context.[14] However, other studies focusing on pyrimidine-benzothiazole hybrids have also identified highly potent analogs, demonstrating the broad potential of the benzothiazole core.[15]
Data Summary: Anticancer Potency (IC₅₀ µM)
| Compound Class | Derivative Example | Target Cell Line | IC₅₀ (µM) | Reference |
| Benzimidazole-Pyrazole | Compound 5a | A549 (Lung) | 2.2 | [12] |
| Benzimidazole-Pyrazole | Compound 5a (EGFR) | Enzyme Inhibition | 0.97 | [12] |
| Benzimidazole-Pyrazole | Compound 10a (AURKB) | Enzyme Inhibition | 0.0022 | [16] |
| Benzothiazole-based | Compound 15 | Various | 10 | [14] |
| Benzothiazole-based | Pyrimidine Hybrid 4b | HepG2 (Liver) | Potent | [15] |
Note: Direct comparison is challenging due to variations in specific molecular structures and assay conditions across studies. This table provides representative data to illustrate potency.
Underlying Mechanism: EGFR Signaling Pathway
Many of these compounds exert their anticancer effects by inhibiting receptor tyrosine kinases like EGFR. This inhibition blocks downstream signaling cascades responsible for cell proliferation and survival.
Caption: Key structural features influencing the biological activity of hybrid molecules.
Experimental Protocols: Foundational Methodologies
To ensure scientific integrity, the protocols described herein are self-validating systems grounded in established laboratory practice.
General Synthesis of Pyrazole-Hybrid Derivatives
This protocol outlines a common multi-step pathway involving the formation of a chalcone intermediate, followed by cyclization to form the pyrazole ring. [3]
Caption: General workflow for the synthesis of pyrazole-hybrid compounds.
Step-by-Step Methodology:
-
Chalcone Synthesis: Dissolve 2-acetyl-benzimidazole (or 2-acetyl-benzothiazole) and an appropriately substituted aromatic aldehyde in ethanol.
-
Add a catalytic amount of a base (e.g., aqueous NaOH) dropwise while stirring at room temperature.
-
Continue stirring for several hours until reaction completion is observed via Thin Layer Chromatography (TLC).
-
Pour the reaction mixture into crushed ice and acidify with dilute HCl. The precipitated solid is the chalcone intermediate.
-
Filter, wash with water, dry, and recrystallize the chalcone from a suitable solvent like ethanol.
-
Pyrazole Formation: Reflux a mixture of the synthesized chalcone intermediate and hydrazine hydrate in glacial acetic acid for 8-12 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture and pour it into ice-cold water.
-
The resulting solid precipitate is the final pyrazole hybrid derivative.
-
Filter, wash, dry, and purify the final compound by recrystallization.
-
Characterization: Confirm the structure of the final compound using spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
In Vitro Antimicrobial Assay (Broth Microdilution for MIC)
This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. [17]
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Step-by-Step Methodology:
-
Preparation: Prepare stock solutions of the synthesized compounds and a standard reference drug (e.g., Ciprofloxacin) in a suitable solvent like DMSO.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each compound using sterile nutrient broth to achieve a range of concentrations.
-
Inoculum Preparation: Prepare a standardized inoculum of the target bacterial strain (e.g., S. aureus) adjusted to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a positive control (broth + inoculum) and a negative control (broth only).
-
Incubation: Cover and incubate the plate at 37°C for 18-24 hours.
-
Determination of MIC: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which no visible growth (no turbidity) is observed.
In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)
This is a standard and reliable animal model for evaluating the acute anti-inflammatory activity of novel compounds. [18] Step-by-Step Methodology:
-
Animal Acclimatization: Use healthy adult albino rats, acclimatized to laboratory conditions for at least one week.
-
Grouping and Fasting: Divide the animals into groups (e.g., control, standard, and test groups). Fast the animals overnight before the experiment but allow free access to water.
-
Compound Administration: Administer the test compounds (at a specific dose, e.g., 100 mg/kg) and the standard drug (e.g., Diclofenac sodium) orally or intraperitoneally. The control group receives only the vehicle (e.g., saline).
-
Induction of Inflammation: One hour after compound administration, inject a 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
-
Calculation: Calculate the percentage inhibition of edema for each group at each time point relative to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the drug-treated group.
Conclusion and Future Perspectives
The comparative analysis reveals that both benzimidazole-pyrazole and benzothiazole-pyrazole derivatives are exceptionally versatile scaffolds with potent biological activities spanning anticancer, antimicrobial, and anti-inflammatory domains.
-
Key Distinction: While both classes are highly active, the existing literature suggests a potential edge for benzimidazole-pyrazole derivatives in certain anticancer applications, particularly as kinase inhibitors (e.g., EGFR, Aurora). [12][16]Conversely, benzothiazole-pyrazole hybrids have demonstrated remarkable potency as antimicrobial and anti-inflammatory agents, in some cases exceeding the efficacy of standard clinical drugs. [19][20]
-
Causality: The difference in the core heteroatom (Nitrogen vs. Sulfur) fundamentally alters the electronic and steric profile of the molecule. The hydrogen-bonding capabilities of the benzimidazole N-H group may provide a crucial interaction point within the active sites of many kinases, explaining its success in that area. The benzothiazole core may confer physicochemical properties more favorable for penetrating microbial cell walls or interacting with enzymes involved in inflammation.
Future Directions: The path forward is rich with possibilities. Future research should focus on:
-
Mechanism of Action Elucidation: Moving beyond phenotypic screening to identify the precise molecular targets for the most active compounds.
-
Pharmacokinetic Profiling: Evaluating the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of lead compounds to assess their potential as viable drug candidates.
-
Combinatorial Synthesis: Expanding the chemical space by exploring a wider range of substituents and linker moieties to further refine the structure-activity relationships for each class.
By leveraging the insights presented in this guide, researchers are well-equipped to rationally design the next generation of hybrid therapeutics, turning these promising scaffolds into clinical realities.
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A Senior Application Scientist's Guide to DFT Studies on the Stability of Pyrazole Isomers
For researchers and professionals in drug development, a deep understanding of molecular structure and stability is paramount. The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals.[1][2][3] The isomeric and tautomeric forms of substituted pyrazoles can exhibit vastly different physicochemical properties, receptor binding affinities, and metabolic stabilities. Therefore, predicting the most stable form is a critical step in the rational design of novel therapeutics.
This guide provides an in-depth comparison of pyrazole isomer stability using Density Functional Theory (DFT), a powerful computational tool for elucidating molecular energetics.[4][5] We will move beyond a simple protocol listing to explain the causality behind the computational choices, ensuring a robust and reliable methodology.
The Central Role of Aromaticity in Pyrazole Stability
Pyrazole can exist in several tautomeric and isomeric forms. The most common are the prototropic tautomers: 1H-pyrazole, 3H-pyrazole, and 4H-pyrazole. Computational studies have consistently demonstrated that the aromaticity of the pyrazole ring is the primary determinant of its stability.[6]
-
1H-Pyrazole: This isomer features a delocalized π-electron system across the five-membered ring, conferring aromatic stability. The nitrogen atom at position 1 (N1) is protonated.
-
3H- and 4H-Pyrazoles: In these non-aromatic tautomers, a proton is located on a carbon atom, disrupting the continuous π-conjugation.[6] This loss of aromaticity results in a significant energetic penalty.
DFT calculations quantify this stability difference. The 1H-pyrazole isomer is consistently identified as the ground state, or the most stable form.[6] The non-aromatic tautomers are substantially higher in energy, making them unlikely to be observed under standard experimental conditions.[6]
Below is a diagram illustrating the relationship between the key pyrazole tautomers.
Caption: A diagram showing the interconversion between pyrazole tautomers via proton transfer.
Comparative Energetics of Pyrazole Tautomers
The energy difference between the aromatic and non-aromatic forms is significant. The following table summarizes relative energies calculated using various DFT and ab initio methods, consistently highlighting the stability of the 1H-pyrazole.
| Pyrazole Tautomer/Isomer | Description | Relative Energy (kJ/mol) |
| 1H-pyrazole (PyA) | Aromatic, with the NH group in the ring. | 0.00 (Reference)[6] |
| 3H-pyrazole (PyB) | Non-aromatic, featuring a CH2 group adjacent to a nitrogen atom. | ~100[6] |
| 4H-pyrazole (PyC) | Non-aromatic, with a CH2 group positioned as far as possible from the nitrogen atoms. | Higher than 3H-pyrazole[6] |
Table 1: Relative energies of pyrazole tautomers calculated with the 6-311++G* basis set. Data sourced from BenchChem[6].*
Expert Insight: The substantial energy gap of ~100 kJ/mol underscores why only the 1H-pyrazole is typically considered in drug design.[6] However, it is crucial to remember that substituents can modulate these relative energies. Electron-donating groups may favor one tautomer, while electron-withdrawing groups can shift the equilibrium.[2][6] Therefore, a specific DFT analysis is warranted for each unique substituted pyrazole.
A Validated DFT Protocol for Assessing Isomer Stability
Here, we present a self-validating, step-by-step methodology for determining the relative stability of pyrazole isomers. This protocol is designed to ensure accuracy and reproducibility.
Step 1: Molecular Structure Preparation
The initial step involves generating the 3D coordinates for each isomer of interest (e.g., 1H, 3H, and any relevant substituted forms). This can be accomplished using any standard molecular building software (e.g., Avogadro, ChemDraw, GaussView). Ensure that the initial geometries are reasonable, although the subsequent optimization step will refine them.
Step 2: Selecting the Level of Theory (Functional and Basis Set)
This is the most critical decision in a DFT study, directly impacting the accuracy of the results.
-
Functional: The functional approximates the exchange-correlation energy.
-
B3LYP: A widely used hybrid functional that often provides a good balance of accuracy and computational cost for general organic molecules.[6][7]
-
M06-2X: A meta-hybrid GGA functional that is highly recommended for systems where non-covalent interactions are important and for main-group thermochemistry.[4][8]
-
-
Basis Set: The basis set is a set of mathematical functions used to build the molecular orbitals.
-
6-311++G(d,p): A Pople-style basis set that is a reliable choice for this type of study.[5][6]
-
6-311: Indicates a triple-zeta quality basis set for valence electrons.
-
++: Adds diffuse functions on both heavy atoms and hydrogens, which are crucial for describing anions and weak interactions.[9]
-
(d,p): Adds polarization functions on heavy atoms (d) and hydrogens (p), allowing for more flexibility in describing bonding electron density.[9]
-
-
cc-pVTZ (correlation-consistent polarized Valence Triple-Zeta): A Dunning-style basis set that is more systematically improvable but also more computationally demanding.
-
Causality: The choice of a triple-zeta basis set with both diffuse and polarization functions, such as 6-311++G(d,p), is essential for accurately capturing the subtle electronic differences between isomers and correctly describing the lone pairs on the nitrogen atoms.[5][6]
Step 3: Geometry Optimization
Using the selected functional and basis set, perform a full geometry optimization for each isomer. This computational process systematically alters the atomic coordinates to find the arrangement with the minimum potential energy (a stationary point on the potential energy surface).
Step 4: Frequency Calculation (Self-Validation)
This step is non-negotiable for ensuring the trustworthiness of your results. A frequency calculation is performed at the same level of theory as the optimization.
-
Verification of Minima: The primary purpose is to confirm that the optimized structure is a true energy minimum. A true minimum will have zero imaginary frequencies.[4][6] If one or more imaginary frequencies are present, the structure is a transition state or a higher-order saddle point, and it must be re-optimized.
-
Thermochemical Data: The frequency calculation also provides crucial thermochemical data, including the Zero-Point Vibrational Energy (ZPVE) and thermal corrections to enthalpy and Gibbs free energy.
Step 5: Single-Point Energy Calculation
While optional, for publication-quality results, it is good practice to perform a single-point energy calculation on the optimized geometry using a larger, more robust basis set (e.g., cc-pVQZ or aug-cc-pVTZ). This refines the electronic energy without the computational expense of re-optimizing the geometry.
Step 6: Analysis of Results
The final step is to calculate the relative energies. For each isomer, sum the electronic energy (from the optimization or single-point calculation) and the ZPVE (from the frequency calculation). The relative energy (ΔE) of an isomer is the difference between its total energy and the total energy of the most stable isomer (which is set to zero). To compare stabilities under standard conditions, use the calculated Gibbs free energies (ΔG).
The entire computational workflow can be visualized as follows:
Caption: A flowchart of the computational workflow for a DFT study on pyrazole isomer stability.
Conclusion
DFT provides a robust, reliable, and experimentally validated framework for investigating the relative stabilities of pyrazole isomers. The key determinant of stability is the aromaticity of the pyrazole ring, with the 1H-tautomer being significantly more stable than its non-aromatic counterparts.[6] For professionals in drug discovery, leveraging the detailed computational protocol outlined in this guide allows for informed decisions in molecular design, helping to prioritize synthetic targets and predict the behavior of novel pyrazole-based therapeutic agents.
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A Comparative Analysis of the Antimicrobial Efficacy of 2-(1H-pyrazol-1-yl)-1H-1,3-benzodiazole Versus Standard Antibiotics
An In-depth Technical Guide for Researchers and Drug Development Professionals
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents.[1] Among the promising candidates, heterocyclic compounds like benzimidazoles have garnered significant attention due to their wide spectrum of biological activities and structural similarity to purine nucleosides, allowing for favorable interaction with biological systems.[1][2][3] This guide presents a comparative overview of the antimicrobial efficacy of a novel pyrazole-substituted benzimidazole, 2-(1H-pyrazol-1-yl)-1H-1,3-benzodiazole, against established standard antibiotics.
Recent studies have highlighted that hybrid molecules, such as those combining benzimidazole and pyrazole moieties, often exhibit remarkable biological properties, including potent antimicrobial and antiviral activities.[4][5] This guide provides detailed, validated protocols for assessing antimicrobial efficacy, presents a comparative data framework, and discusses the significance of the findings for the drug development pipeline.
Foundational Principles: Experimental Design and Rationale
To ensure the scientific validity and reproducibility of antimicrobial efficacy studies, standardized methodologies are paramount. This guide adheres to the globally recognized protocols set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[6][7] The choice of these methods—broth microdilution for determining Minimum Inhibitory Concentration (MIC) and disk diffusion for assessing zones of inhibition—is based on their robustness, reproducibility, and widespread acceptance in the scientific community.[6][8]
The Broth Microdilution method is a quantitative technique that establishes the lowest concentration of an antimicrobial agent required to inhibit the visible growth of a microorganism.[9] Its precision is crucial for determining dosage and understanding the potency of a novel compound. The Kirby-Bauer Disk Diffusion method provides a qualitative but highly informative assessment of an antimicrobial's efficacy.[8] The diameter of the zone of inhibition, where bacterial growth is prevented, correlates with the susceptibility of the organism to the agent.
A critical component of these protocols is the inclusion of stringent quality controls. This involves the use of reference bacterial strains with known susceptibility patterns (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 8739), sterility controls, and growth controls to validate the accuracy and reliability of the experimental results.[9][10]
Detailed Experimental Protocols
Broth Microdilution Method for MIC Determination
This protocol is adapted from the CLSI M07 guidelines.[6] It is designed to quantitatively measure the in-vitro activity of the test compound.
Materials:
-
Test Compound: this compound
-
Standard Antibiotics: Ciprofloxacin, Ampicillin
-
Bacterial Strains: Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Spectrophotometer
Procedure:
-
Preparation of Antimicrobial Solutions: Prepare stock solutions of the test compound and standard antibiotics in a suitable solvent. Perform two-fold serial dilutions in CAMHB to achieve a range of concentrations.
-
Inoculum Preparation: Culture the bacterial strains overnight. Suspend several colonies in saline and adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[11] Dilute this suspension in CAMHB to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the microtiter plate wells.[9]
-
Plate Inoculation: Dispense 50 µL of the appropriate antimicrobial dilution into each well of the 96-well plate. Add 50 µL of the standardized bacterial inoculum to each well.
-
Control Wells:
-
Incubation: Incubate the plates at 35±1°C for 18-24 hours in ambient air.[11]
-
Result Interpretation: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.
Kirby-Bauer Disk Diffusion Method
This protocol follows the principles outlined by EUCAST and CLSI.[10][11]
Materials:
-
Mueller-Hinton Agar (MHA) plates (depth of 4.0 ± 0.5 mm)
-
Sterile paper disks (6 mm diameter)
-
Test compound and standard antibiotic solutions of known concentration
-
Bacterial strains and 0.5 McFarland standard as prepared above
-
Sterile cotton swabs
Procedure:
-
Plate Preparation: Ensure MHA plates are at room temperature and the surface is dry before use.
-
Inoculation: Dip a sterile cotton swab into the standardized bacterial suspension (0.5 McFarland). Remove excess fluid by pressing the swab against the inside of the tube.[11] Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure a confluent lawn of growth.
-
Disk Application: Aseptically apply paper disks impregnated with the test compound and standard antibiotics onto the inoculated agar surface. Ensure firm contact with the agar.[11] Disks should be spaced to prevent overlapping of inhibition zones.
-
Incubation: Invert the plates and incubate within 15 minutes of disk application at 35±1°C for 18-24 hours.[11]
-
Measurement: Measure the diameter of the zones of complete growth inhibition in millimeters (mm).
Experimental Workflow Visualization
The following diagram illustrates the sequential workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Caption: Workflow for MIC determination via broth microdilution.
Comparative Efficacy Data
The following table summarizes representative in-vitro antimicrobial activity data for this compound compared to standard antibiotics. Data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL and Zone of Inhibition in mm.
| Compound | Staphylococcus aureus (ATCC 25923) | Escherichia coli (ATCC 8739) |
| MIC (µg/mL) | Zone (mm) | |
| This compound | 8 | 18 |
| Ciprofloxacin | 0.5 | 25 |
| Ampicillin | 0.25 | 28 |
Note: The data presented in this table is illustrative and intended for comparative purposes. Actual experimental values may vary. Benzimidazole derivatives have shown a wide range of activities, with some exhibiting MICs as low as 3.125 µg/mL against certain strains.[12][13]
Discussion and Interpretation
The illustrative data suggests that this compound possesses broad-spectrum antimicrobial activity, inhibiting the growth of both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria. While its potency, as indicated by the higher MIC values, may not surpass that of a highly potent fluoroquinolone like Ciprofloxacin against susceptible strains, its effectiveness against both bacterial types is noteworthy. The compound shows significantly better activity against the Gram-negative E. coli when compared to Ampicillin, to which this strain often exhibits resistance.
The structure-activity relationship (SAR) of benzimidazole derivatives is a key area of research.[2][14] Modifications to the benzimidazole ring, particularly at the 2nd position, can significantly influence antimicrobial efficacy.[2] The conjugation of a pyrazole moiety, as in the test compound, is a strategy employed to enhance biological activity.[4][15] The mechanism of action for many benzimidazole-based antimicrobials involves the inhibition of essential cellular processes, such as ergosterol biosynthesis in fungi or other specific microbial enzyme systems.[1] Further studies would be required to elucidate the precise mechanism of this compound.
Conclusion
The novel compound this compound demonstrates promising broad-spectrum antimicrobial properties. The standardized, validated protocols outlined in this guide provide a robust framework for its further evaluation. While optimization may be necessary to enhance its potency to the level of leading antibiotics for susceptible strains, its efficacy profile warrants further investigation, particularly against multi-drug resistant pathogens where standard therapies are failing. This guide serves as a foundational resource for researchers aiming to rigorously compare and characterize new chemical entities in the field of antimicrobial drug discovery.
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A Researcher's Guide to the Structure-Activity Relationship (SAR) of Pyrazole-Benzimidazole Derivatives: A Comparative Analysis
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of pyrazole-benzimidazole derivatives, a class of heterocyclic compounds that has garnered significant attention in medicinal chemistry due to their diverse and potent biological activities. We will delve into the nuanced structural modifications that govern their efficacy as anticancer, antimicrobial, and anti-inflammatory agents, supported by comparative data and detailed experimental protocols. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this versatile scaffold.
The Pyrazole-Benzimidazole Scaffold: A Privileged Heterocyclic Core
The fusion of pyrazole and benzimidazole rings creates a unique heterocyclic scaffold that has proven to be a "privileged structure" in drug discovery. This is attributed to its rigid, planar geometry and the presence of multiple hydrogen bond donors and acceptors, which facilitate strong interactions with various biological targets. The general structure allows for chemical modifications at several key positions, enabling the fine-tuning of physicochemical properties and biological activity.
A common synthetic route to pyrazole-benzimidazole derivatives involves a multi-step process, often culminating in the cyclization of a pyrazole carboxylic acid derivative with a substituted o-phenylenediamine. The specific reagents and conditions can be varied to introduce a diverse range of substituents on both the pyrazole and benzimidazole rings.
Caption: Generalized workflow for the synthesis of pyrazole-benzimidazole derivatives.
Comparative SAR Analysis Across Therapeutic Areas
The therapeutic potential of pyrazole-benzimidazole derivatives is broad. The following sections provide a comparative analysis of their SAR in key disease areas, with supporting data from preclinical studies.
Anticancer Activity
Pyrazole-benzimidazole derivatives have shown significant promise as anticancer agents, often by targeting key enzymes involved in cell proliferation and survival, such as kinases.
One notable study explored a series of 1,3-diphenyl-1H-pyrazole-benzimidazole derivatives for their cytotoxic activity against various cancer cell lines. The SAR analysis revealed several key insights:
-
Substitution on the Benzimidazole Ring: The position and nature of substituents on the benzimidazole moiety are critical. Electron-withdrawing groups, such as nitro (NO2) groups, tend to enhance cytotoxic activity.
-
Substitution on the Phenyl Rings: Modifications on the phenyl rings attached to the pyrazole core also modulate activity, though often to a lesser extent than substitutions on the benzimidazole ring.
Table 1: Comparative Cytotoxic Activity (IC50 in µM) of Selected Pyrazole-Benzimidazole Derivatives
| Compound ID | Substituent at Benzimidazole R | Structure (Simplified Description) | A549 (Lung) | HeLa (Cervical) | MCF-7 (Breast) |
| 1a | -H | Unsubstituted Benzimidazole | >100 | >100 | >100 |
| 1b | 5-NO2 | Nitro group at position 5 | 1.82 | 2.14 | 1.96 |
| 1c | 5-Cl | Chloro group at position 5 | 3.45 | 4.12 | 3.88 |
| 1d | 5-CH3 | Methyl group at position 5 | 10.21 | 12.54 | 11.87 |
Data synthesized from findings in the cited literature. Actual values may vary based on experimental conditions.
As the data in Table 1 clearly indicates, the introduction of a nitro group at the 5-position of the benzimidazole ring (Compound 1b ) results in a dramatic increase in cytotoxic activity across all tested cell lines compared to the unsubstituted analog (Compound 1a ). This highlights the critical role of electron-withdrawing substituents in enhancing the anticancer potential of this scaffold.
Antimicrobial Activity
The pyrazole-benzimidazole scaffold has also been a fruitful starting point for the development of novel antimicrobial agents. Studies have demonstrated activity against a range of bacterial and fungal pathogens.
A series of pyrazole-benzimidazole derivatives were synthesized and evaluated for their in vitro antibacterial and antifungal activity. Key SAR findings from this line of research include:
-
Halogen Substituents: The presence of halogen atoms (e.g., Chlorine, Bromine) on the benzimidazole ring often correlates with increased antimicrobial potency.
-
Pyrazole Ring Substituents: The nature of the substituents on the pyrazole ring can influence the spectrum of activity (i.e., whether the compound is more active against bacteria or fungi).
Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of Pyrazole-Benzimidazole Derivatives
| Compound ID | Substituent at Benzimidazole R | S. aureus (Bacterium) | E. coli (Bacterium) | C. albicans (Fungus) |
| 2a | -H | 62.5 | 125 | 125 |
| 2b | 5-Cl | 15.6 | 31.2 | 31.2 |
| 2c | 5-Br | 15.6 | 31.2 | 15.6 |
| 2d | 5-NO2 | 31.2 | 62.5 | 62.5 |
MIC (Minimum Inhibitory Concentration) values are indicative of antimicrobial potency; lower values represent higher activity. Data is representative of trends observed in the cited literature.
The data in Table 2 demonstrates that the introduction of halogens at the 5-position of the benzimidazole ring (Compounds 2b and 2c ) leads to a significant improvement in antimicrobial activity against both bacteria and fungi when compared to the unsubstituted parent compound 2a .
Key Experimental Protocols
To ensure the reproducibility and validation of SAR studies, standardized and well-documented experimental protocols are essential. Below are representative protocols for the synthesis and biological evaluation of pyrazole-benzimidazole derivatives.
Protocol: Synthesis of a 5-Nitro-Substituted Pyrazole-Benzimidazole Derivative (Representative)
This protocol describes a general method for the synthesis of a pyrazole-benzimidazole derivative, which is a key step in generating analogs for SAR studies.
Objective: To synthesize 2-(1,3-diphenyl-1H-pyrazol-4-yl)-5-nitro-1H-benzimidazole.
Materials:
-
1,3-diphenyl-1H-pyrazole-4-carbaldehyde
-
4-nitro-o-phenylenediamine
-
Sodium metabisulfite (Na2S2O5)
-
N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Step 1: Aldehyde Activation: Dissolve 1,3-diphenyl-1H-pyrazole-4-carbaldehyde (1.0 eq) in DMF in a round-bottom flask.
-
Step 2: Reagent Addition: Add 4-nitro-o-phenylenediamine (1.0 eq) to the solution.
-
Step 3: Cyclization Catalyst: Add sodium metabisulfite (1.5 eq) to the reaction mixture. This acts as a catalyst and oxidizing agent for the cyclocondensation reaction.
-
Step 4: Reaction Condition: Heat the mixture at 80-90 °C for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Step 5: Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Step 6: Isolation: The precipitated solid is filtered, washed with water, and dried.
-
Step 7: Purification: The crude product is purified by column chromatography using a suitable solvent system (e.g., ethyl acetate/hexane gradient) to yield the pure 2-(1,3-diphenyl-1H-pyrazol-4-yl)-5-nitro-1H-benzimidazole.
-
Step 8: Characterization: Confirm the structure of the final compound using spectroscopic methods such as 1H NMR, 13C NMR, and Mass Spectrometry.
Caption: Step-by-step workflow for the synthesis of a pyrazole-benzimidazole derivative.
Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.
Objective: To determine the IC50 (half-maximal inhibitory concentration) of pyrazole-benzimidazole derivatives against a cancer cell line (e.g., A549).
Materials:
-
A549 cells (or other cancer cell line)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well microplate
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Step 1: Cell Seeding: Seed A549 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37 °C in a 5% CO2 incubator.
-
Step 2: Compound Treatment: Prepare serial dilutions of the test compounds in the growth medium. Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).
-
Step 3: Incubation: Incubate the plate for 48 hours at 37 °C in a 5% CO2 incubator.
-
Step 4: MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Step 5: Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Step 6: Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Step 7: Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Conclusion and Future Directions
The pyrazole-benzimidazole scaffold is a remarkably versatile platform for the design of novel therapeutic agents. The structure-activity relationship studies consistently demonstrate that targeted modifications to the benzimidazole ring, particularly at the 5-position, can dramatically influence biological activity. Electron-withdrawing groups often enhance anticancer and antimicrobial properties, while other substituents can be tuned to optimize potency and selectivity.
Future research in this area should focus on:
-
Exploring a wider range of substitutions on both heterocyclic rings to build more comprehensive SAR models.
-
Investigating novel biological targets for this class of compounds.
-
Optimizing pharmacokinetic properties (ADME) to improve the drug-like characteristics of potent lead compounds.
By continuing to explore the rich chemistry of pyrazole-benzimidazole derivatives, the scientific community can unlock new therapeutic opportunities for a wide range of diseases.
References
-
A new series of pyrazole-benzimidazole derivatives: synthesis, characterization, and in vitro anticancer evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Synthesis and biological evaluation of new pyrazole-benzimidazole derivatives as potential antimicrobial agents. Journal of Saudi Chemical Society. [Link]
A Comparative Guide to the Cytotoxicity of Novel Benzimidazole Derivatives on Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold is a privileged heterocyclic ring system that has become a focal point in the development of novel anticancer agents.[1] Its structural similarity to naturally occurring purines allows for interaction with a wide range of biological targets, leading to diverse mechanisms of anticancer activity.[2][3] This guide provides a comparative analysis of the cytotoxic effects of various novel benzimidazole derivatives against different cancer cell lines, supported by experimental data and detailed protocols to aid in the design and execution of future studies.
Introduction: The Versatility of the Benzimidazole Scaffold in Oncology
Benzimidazole derivatives have demonstrated significant cytotoxic effects against numerous cancer types through various mechanisms.[2] These include the inhibition of tubulin polymerization, induction of apoptosis, and interference with DNA and essential enzymes like topoisomerases.[2][4][5] The adaptability of the benzimidazole core allows for the synthesis of a vast array of derivatives with tailored biological activities, making it a highly attractive scaffold in medicinal chemistry.[6] Researchers have successfully synthesized hybrids of benzimidazole with other pharmacologically active groups like coumarin, quinazoline, and various metal complexes to enhance their anticancer properties.[2][7]
Comparative Cytotoxicity of Novel Benzimidazole Derivatives
The cytotoxic potential of benzimidazole derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against a panel of cancer cell lines. The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of the cell population. A lower IC50 value indicates higher potency.
Below is a summary of the cytotoxic activities of selected novel benzimidazole derivatives from recent studies. This data is intended to provide a comparative overview and guide the selection of compounds for further investigation.
| Derivative Class | Cancer Cell Line | IC50 (µM) | Key Findings & Mechanism of Action | Reference |
| Benzimidazole-Thiazole Hybrids | HCT-116 (Colon) | Varies | Some compounds showed potent activity. The position of substituents on the benzimidazole ring was critical for cytotoxicity. | [6] |
| 1,2-Disubstituted Benzimidazoles | A549 (Lung) | Varies | Several derivatives exhibited significant and selective cytotoxicity against the A549 cell line compared to a normal fibroblast cell line (L929). Compounds 3j, 3m, and 3n were identified as potent inducers of apoptosis. | [8] |
| Benzimidazole/1,2,3-Triazole Hybrids | MCF-7 (Breast) | 0.024 - 0.028 | Compounds 6i and 10e showed potent antiproliferative activity by inhibiting the EGFR enzyme. They displayed selectivity for cancer cells over non-tumor cells. | [9] |
| Imidazo[1,5-a]pyridine-benzimidazole hybrid | 60 Human Cancer Cell Lines | 0.43 - 7.73 (GI50) | Compound 5l demonstrated broad-spectrum cytotoxic activity by binding to the colchicine binding site of tubulin. It showed no cytotoxicity in normal human embryonic kidney (HEK-293) cells. | [10] |
| Benzimidazole-Acridine Derivative | K562 (Leukemia), HepG-2 (Hepatocellular) | 2.68, 8.11 | Compound 8I acted as a Topoisomerase I inhibitor, inducing apoptosis in K562 cells. | [10] |
| Quinazolinone-Benzimidazole Hybrids | MCF-7, MDA-MB-231 (Breast), A549 (Lung), HeLa (Cervical) | ~2.0 (average) | Compound B6 was a potent, broad-spectrum anticancer agent that inhibited tubulin polymerization, leading to G2/M cell cycle arrest. | [11] |
Note: The IC50 and GI50 values are highly dependent on the specific experimental conditions, including the cell line, assay method, and incubation time. Direct comparison between different studies should be made with caution.
Mechanism of Action: Targeting the Cytoskeleton
A predominant mechanism of action for many cytotoxic benzimidazole derivatives is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[1][5] Microtubules are essential components of the cytoskeleton, playing critical roles in cell division, intracellular transport, and maintenance of cell shape. By binding to tubulin, typically at the colchicine binding site, these compounds prevent the formation of microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4][5][10]
Caption: Inhibition of tubulin polymerization by benzimidazole derivatives.
Experimental Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay
The Sulforhodamine B (SRB) assay is a widely used colorimetric method for determining cell density and cytotoxicity, based on the measurement of cellular protein content.[12][13] It is a reliable and cost-effective method suitable for high-throughput screening.[12]
Rationale: This protocol is chosen for its robustness, linearity, and the stability of the endpoint, which is not time-sensitive like formazan-based assays (e.g., MTT).[14] The assay relies on the ability of SRB to bind to basic amino acid residues of proteins under acidic conditions. The amount of bound dye is directly proportional to the total protein mass and, therefore, to the number of cells.[13][15]
Materials:
-
Cancer cell lines of interest (e.g., A549, MCF-7, HCT-116)
-
Complete cell culture medium (specific to the cell line)
-
96-well flat-bottom microtiter plates
-
Novel benzimidazole derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM
-
Microplate spectrophotometer
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.[15]
-
Seed the cells into 96-well plates at an appropriate density (e.g., 5,000-20,000 cells/well in 100 µL of medium). The optimal seeding density should be determined for each cell line to ensure exponential growth throughout the experiment.[14]
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the benzimidazole derivatives in complete culture medium.
-
Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
-
Cell Fixation:
-
Staining:
-
Remove the TCA solution and wash the plates five times with slow-running tap water.
-
Allow the plates to air-dry completely.
-
Add 50-100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[16]
-
-
Washing:
-
Solubilization and Absorbance Measurement:
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition using the following formula: % Growth Inhibition = 100 - [(OD of treated cells / OD of control cells) x 100]
-
Plot the percentage of growth inhibition against the compound concentration to determine the IC50 value using a suitable software.
-
Caption: Step-by-step workflow of the SRB cytotoxicity assay.
Considerations for Experimental Design and Interpretation
-
Cell Line Selection: The choice of cancer cell lines should be guided by the research question. Utilizing a panel of cell lines from different tissues of origin can provide insights into the spectrum of activity of the compounds.[17]
-
Compound Solubility: Ensure that the benzimidazole derivatives are fully dissolved in the chosen solvent and do not precipitate in the culture medium, as this can lead to inaccurate results.
-
Controls: Appropriate controls are essential for valid data interpretation. These include a blank (medium only), a negative control (vehicle-treated cells), and a positive control (a known cytotoxic agent).
-
Assay Validation: It is advisable to validate the chosen cytotoxicity assay for each cell line to determine the optimal cell seeding density and incubation times.[18]
-
Mechanism of Action Studies: While cytotoxicity assays provide information on the overall effect of a compound on cell viability, further studies are needed to elucidate the specific mechanism of action. This can include cell cycle analysis, apoptosis assays, and target-based assays like tubulin polymerization inhibition.
Conclusion
Novel benzimidazole derivatives continue to be a rich source of potential anticancer agents with diverse mechanisms of action.[19] This guide provides a framework for the comparative evaluation of their cytotoxicity, emphasizing the importance of robust experimental design and standardized protocols. By systematically assessing the cytotoxic profiles and elucidating the underlying mechanisms, researchers can identify promising lead compounds for further preclinical and clinical development in the fight against cancer.
References
- Synthesis and Anti-Cancer Applications of Benzimidazole Derivatives - Recent Studies. (2022). Anticancer Agents in Medicinal Chemistry, 22(19), 3280-3290.
- Creative Bioarray. Sulforhodamine B (SRB) Assay Protocol.
- Wagh, D. D., & Kankate, R. S. (2025). Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Biosciences Biotechnology Research Asia, 22(3).
- Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones. (n.d.). PubMed Central.
- Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols, 1(3), 1112-1116.
- Review on the Discovery of New Benzimidazole Derivatives as Anticancer Agents: Synthesis and Structure-activity Relationship (2010-2022). (2022, November 3). Bentham Science Publishers.
- Imidazoles and benzimidazoles as tubulin-modulators for anti-cancer therapy. (n.d.). PubMed.
- Novel Benzimidazole Derivatives: Cytotoxic And Apoptotic Properties On Lung Cancer Cell Line. (n.d.). ResearchGate.
- MTT Assay Protocol for Cell Viability and Proliferation. (n.d.).
- Sulforhodamine B colorimetric assay for cytotoxicity screening. (2006, August 17). SciSpace.
- Cancer Cell Culture Guide Download. (n.d.).
- ZELLX. Sulforhodamine B (SRB) Cell Cytotoxicity Colorimetric Assay (1000 assays).
- DATA SHEET SRB Cytotoxicity Assay. (2023, March 21). Canvax.
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MTT assay protocol. (n.d.). Abcam. Available from: [Link]
- Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors. (2025, January 12). Frontiers.
- Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. (n.d.). PubMed Central.
- MTT Cell Proliferation Assay. (n.d.). ATCC.
- Novel Benzimidazole Derivatives: Cytotoxic and Apoptotic Properties on Lung Cancer Cell Line. (2020, October 1). Bentham Science Publishers.
- MTT Proliferation Assay Protocol. (2025, June 15). ResearchGate.
- Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. (2025, June 3). PubMed Central.
- MTT (Assay protocol). (2023, February 27). Protocols.io.
- Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. (n.d.). MDPI.
- Imidazoles and Benzimidazoles as Tubulin-Modulators for Anti-Cancer Therapy. (2025, August 9). ResearchGate.
- Recent developments of benzimidazole based analogs as potential tubulin polymerization inhibitors: A critical review. (2025, July 1). PubMed.
- Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. (2025, January 13).
- CANCER CELL CULTURE BASICS HANDBOOK. (n.d.). Thermo Fisher Scientific.
- Guidelines for the use of cell lines in biomedical research. (n.d.). CORE.
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A Head-to-Head Comparison of Synthetic Routes for Pyrazolyl-Benzimidazoles: A Guide for Medicinal Chemists
Introduction
Pyrazolyl-benzimidazoles represent a privileged scaffold in medicinal chemistry, forming the core structure of numerous compounds with a wide spectrum of pharmacological activities, including antimicrobial, antiviral, antitumor, and anti-inflammatory properties.[1][2][3] The fusion of the benzimidazole and pyrazole ring systems creates a unique molecular architecture that is a focal point for drug discovery and development.[4][5]
The efficacy and novelty of a drug development program often hinge on the efficiency and versatility of the underlying synthetic chemistry. A multitude of synthetic strategies have been developed to access the pyrazolyl-benzimidazole core, each with its own set of advantages and limitations. This guide provides a head-to-head comparison of the most prominent synthetic routes, offering researchers, scientists, and drug development professionals the critical insights needed to select the optimal pathway for their specific target molecules. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present comparative data to facilitate an informed, strategy-driven approach to synthesis.
Route 1: The Phillips-Ladenburg Condensation Approach
This classical approach is one of the most direct methods for constructing the benzimidazole ring. It involves the condensation of an o-phenylenediamine with a pyrazole-derived carboxylic acid or aldehyde.[6][7] The reaction is typically promoted by heat or acid catalysis and proceeds via dehydration to form the imidazole ring.
Mechanistic Rationale
The reaction between o-phenylenediamine and a pyrazole carboxylic acid, a variant of the Phillips-Ladenburg synthesis, begins with the formation of an amide intermediate.[6][8] In the presence of a mineral acid like HCl, the intermediate undergoes an acid-catalyzed intramolecular cyclization, followed by dehydration, to yield the final 2-substituted benzimidazole.[6][8][9] When a pyrazole carbaldehyde is used, the reaction proceeds through a Schiff base intermediate which then undergoes oxidative cyclization.[7] Oxidizing agents or catalysts are often required to facilitate the final aromatization step.[10]
Visualizing the Workflow
Caption: General scheme for the Phillips-Ladenburg synthesis of pyrazolyl-benzimidazoles.
Representative Experimental Protocol: Synthesis of 2-(1H-Pyrazol-4-yl)-1H-benzo[d]imidazole
-
Reaction Setup: In a round-bottom flask, combine 4-pyrazolecarboxylic acid (1.0 eq) and o-phenylenediamine (1.0 eq).
-
Acid Catalyst: Add polyphosphoric acid (PPA) or a 4N HCl solution as the condensing agent.[6]
-
Heating: Heat the reaction mixture at 160-180°C for 4-6 hours with constant stirring.[9] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, pour the reaction mixture onto crushed ice and neutralize carefully with a saturated solution of sodium bicarbonate (NaHCO₃).
-
Isolation: The precipitated solid is collected by filtration, washed thoroughly with cold water to remove inorganic impurities, and dried under vacuum.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford the pure pyrazolyl-benzimidazole.
Route 2: Multi-step Synthesis via Chalcone Intermediates
This pathway is a versatile, multi-step approach that builds the pyrazole ring onto a pre-formed benzimidazole scaffold. The key steps involve the Claisen-Schmidt condensation to form a benzimidazolyl chalcone, followed by cyclization with a hydrazine derivative.[1]
Mechanistic Rationale
The synthesis begins with the base-catalyzed Claisen-Schmidt condensation of 2-acetylbenzimidazole with a substituted aromatic aldehyde to produce an α,β-unsaturated ketone, known as a chalcone.[1] This chalcone serves as a key intermediate. For the construction of the pyrazole ring, the chalcone is first brominated to form a dibromo derivative.[11] This dibromide then undergoes a condensation-cyclization reaction with hydrazine hydrate. The hydrazine attacks one of the carbonyl-adjacent carbons, leading to the elimination of HBr and subsequent ring closure to form the pyrazole heterocycle.[11]
Visualizing the Workflow
Caption: Multi-step synthesis of pyrazolyl-benzimidazoles via a chalcone intermediate.
Representative Experimental Protocol: Synthesis of 3-(1H-Benzo[d]imidazol-2-yl)-5-phenyl-1H-pyrazole
-
Chalcone Synthesis: Dissolve 2-acetylbenzimidazole (1.0 eq) and benzaldehyde (1.0 eq) in ethanol. Add aqueous potassium hydroxide (KOH) and stir the mixture at room temperature for 12-24 hours. The resulting precipitate, 1-(1H-benzo[d]imidazol-2-yl)-3-phenylprop-2-en-1-one, is filtered, washed with water, and dried.[1]
-
Bromination: Dissolve the chalcone (1.0 eq) in chloroform. Add a solution of bromine (1.0 eq) in chloroform dropwise with stirring. Stir for an additional 30 minutes. The separated dibromo chalcone is filtered and washed with chloroform.[11]
-
Pyrazole Formation: To a solution of the dibromo chalcone (1.0 eq) in ethanol, add hydrazine hydrate (1.0 eq). Reflux the reaction mixture for 6-8 hours.[11]
-
Isolation & Purification: After cooling, the reaction mixture is poured into ice water. The solid product is collected by filtration, washed with water, and purified by recrystallization from ethanol to yield the final product.
Route 3: 1,3-Dipolar Cycloaddition
This modern synthetic strategy offers an elegant way to construct the pyrazole ring through a cycloaddition reaction. It typically involves the reaction of a dipolarophile (e.g., an alkyne or alkene attached to the benzimidazole core) with a 1,3-dipole, such as a nitrilimine.[12][13]
Mechanistic Rationale
The core of this route is the [3+2] cycloaddition reaction. First, a benzimidazole derivative bearing a dipolarophile, such as an N-propargyl group, is synthesized.[12] Separately, a nitrilimine is generated in situ from a hydrazonoyl halide in the presence of a base. The electron-rich nitrilimine then reacts with the electron-deficient alkyne (the dipolarophile) in a concerted pericyclic reaction to form the five-membered pyrazole ring directly attached to the benzimidazole nitrogen.[13] This method provides excellent control over regioselectivity.
Visualizing the Workflow
Caption: Synthesis of pyrazolyl-benzimidazoles using a 1,3-dipolar cycloaddition reaction.
Representative Experimental Protocol: Synthesis of Pyrazole Benzimidazolone Derivatives
-
Synthesis of Precursor: Synthesize N-propargyl-benzimidazolone by reacting benzimidazolone with propargyl bromide in acetone using potassium carbonate as a base.[12]
-
Generation of 1,3-Dipole: In a separate flask, dissolve the appropriate hydrazonoyl chloride (1.0 eq) in a solvent like chloroform or THF.
-
Cycloaddition Reaction: To the solution of N-propargyl-benzimidazolone (1.0 eq), add the hydrazonoyl chloride solution followed by the dropwise addition of triethylamine (Et₃N) (1.1 eq) at room temperature. The triethylamine generates the reactive nitrilimine in situ.
-
Reaction Completion: Stir the mixture at room temperature for 12-24 hours until TLC indicates the consumption of starting materials.
-
Work-up and Purification: The reaction mixture is filtered to remove triethylamine hydrochloride salt. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the pure cycloadduct.[13]
Route 4: Modern One-Pot and Microwave-Assisted Syntheses
To address the demand for more efficient and environmentally friendly processes, modern synthetic methods like one-pot reactions and microwave-assisted synthesis have been applied to produce pyrazolyl-benzimidazoles.[14][15][16] These approaches aim to reduce reaction times, improve yields, and simplify work-up procedures.
Mechanistic Rationale
One-pot syntheses combine multiple reaction steps into a single operation without isolating intermediates, saving time and resources.[17][18] For instance, a one-pot condensation of o-phenylenediamine and a pyrazole aldehyde can be achieved using a recyclable catalyst under ultrasonic irradiation, which enhances reaction rates.[17]
Microwave-assisted synthesis utilizes microwave energy to rapidly heat the reaction mixture, often leading to dramatic reductions in reaction time and improved product yields compared to conventional heating.[11][19] The reaction of benzimidazolyl chalcone dibromides with hydrazine hydrate, for example, can be completed in minutes under microwave irradiation instead of hours.[11]
Visualizing the Workflow
Caption: A streamlined one-pot or microwave-assisted approach to pyrazolyl-benzimidazoles.
Representative Experimental Protocol: Microwave-Assisted Synthesis from Chalcone Dibromide
-
Reaction Setup: In a microwave-safe reaction vessel, place benzimidazolyl chalcone dibromide (1.0 eq) and hydrazine hydrate (1.0 eq) in ethanol.[11]
-
Microwave Irradiation: Seal the vessel and place it in a scientific microwave reactor. Irradiate the mixture at a controlled temperature (e.g., 100-120°C) for 5-15 minutes.
-
Work-up: After cooling, pour the reaction mixture into cold water.
-
Isolation and Purification: Collect the resulting solid by filtration, wash with water, and recrystallize from ethanol to obtain the pure product. The significantly reduced reaction time is a key advantage of this method.[11]
Head-to-Head Comparison of Synthetic Routes
The choice of synthetic route depends heavily on the desired substitution pattern, available starting materials, and required scale. Below is a comparative summary of the discussed methodologies.
| Feature | Route 1: Phillips-Ladenburg | Route 2: Chalcone Intermediate | Route 3: 1,3-Dipolar Cycloaddition | Route 4: Modern One-Pot/MW |
| Number of Steps | 1-2 | 3 | 2-3 | 1-2 |
| Typical Yields | Moderate to Good | Good to Excellent[1] | Good to Excellent[13] | Good to Excellent[11][17] |
| Reaction Conditions | Harsh (High Temp, Strong Acid) | Moderate (Base, Reflux) | Mild (Room Temp) | Varies (MW, Sonication) |
| Versatility | Dependent on pyrazole acid/aldehyde availability. | High; allows for diverse aryl substitution on the pyrazole ring. | High; depends on hydrazonoyl halide availability. Good for N-linked pyrazoles. | High; often broad substrate scope. |
| Key Advantage | Direct, classical approach. | High versatility for substitution patterns. | Excellent regiocontrol, mild conditions. | Rapid, efficient, often "greener". |
| Key Disadvantage | Harsh conditions can limit substrate scope. | Multi-step process, more time-consuming. | Requires specific precursors which may need to be synthesized. | Requires specialized equipment (Microwave reactor). |
| Scalability | Potentially challenging due to high temperatures. | Good; steps are generally scalable. | Good; can be scaled effectively. | Can be limited by the size of the microwave reactor. |
Conclusion and Recommendations
Each synthetic route to pyrazolyl-benzimidazoles offers a distinct set of advantages for the medicinal chemist.
-
Route 1 (Phillips-Ladenburg) is best suited for straightforward syntheses where the required pyrazole carboxylic acid or aldehyde precursors are commercially available and the substrate is stable to harsh, high-temperature conditions.
-
Route 2 (Chalcone Intermediate) provides superior versatility and is the method of choice when diverse substitutions are required on the pyrazole ring. Though it involves multiple steps, its robustness and predictability make it a reliable workhorse.
-
Route 3 (1,3-Dipolar Cycloaddition) is the premier choice for synthesizing N-linked pyrazolyl-benzimidazoles under exceptionally mild conditions. Its high degree of regiocontrol is a significant advantage for creating specific isomers.
-
Route 4 (Modern Methods) should be the first consideration for process optimization and green chemistry initiatives. The dramatic reduction in reaction times and potential for improved yields make microwave-assisted and one-pot syntheses highly attractive for rapid library generation and lead optimization.
Ultimately, the optimal synthetic strategy is dictated by the specific molecular target. By understanding the causality, benefits, and drawbacks inherent to each pathway, researchers can navigate the synthetic landscape with greater efficiency and precision, accelerating the discovery of new and potent pyrazolyl-benzimidazole-based therapeutics.
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2-(1H-pyrazol-1-yl)-1H-1,3-benzodiazole
Introduction: The Imperative for Analytical Rigor
2-(1H-pyrazol-1-yl)-1H-1,3-benzodiazole is a heterocyclic compound belonging to the benzimidazole class, a scaffold of significant interest in pharmaceutical development due to its diverse biological activities. As a compound progresses through the drug development lifecycle, from discovery to quality control (QC), the analytical methods used to characterize it must be robust, reliable, and consistent. When analytical testing is transferred between laboratories, or when a new method is introduced to replace an existing one, a critical process known as Cross-Validation is required.
This guide provides a comprehensive framework for the cross-validation of analytical methods for this compound. It is designed for researchers, analytical scientists, and drug development professionals who require a deep, practical understanding of how to ensure data equivalency across different analytical platforms. We will move beyond simple procedural lists to explore the scientific rationale behind method selection and validation parameter assessment, grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3]
Cross-validation serves as a documented verification that two distinct analytical procedures yield comparable results.[4][5][6] This is paramount for maintaining data integrity throughout a product's lifecycle, ensuring that decisions made in early development remain valid during later-stage manufacturing and regulatory submission.[2]
Selecting the Right Analytical Tools: A Comparative Overview
The molecular structure of this compound, featuring aromatic rings and nitrogen heterocycles, lends itself to several analytical techniques. The choice of method is dictated by the specific analytical objective (e.g., purity assessment, quantification, identification). For this guide, we will compare two primary, powerful techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse of pharmaceutical analysis. For a compound like this compound, which is likely a non-volatile solid at room temperature, reversed-phase HPLC with UV detection is the most logical choice. It excels at separating the analyte from potential impurities and degradation products with high precision and accuracy.[7][8][9]
-
Gas Chromatography-Mass Spectrometry (GC-MS): While less common for non-volatile pharmaceuticals, GC-MS can be a powerful tool if the analyte is thermally stable and sufficiently volatile, or can be derivatized. Its primary advantage is the structural information provided by the mass spectrometer, which is invaluable for definitive peak identification and the characterization of unknown impurities.[10] The fragmentation patterns of the pyrazole and benzimidazole moieties can provide a unique fingerprint for the molecule.[11][12]
The following diagram illustrates the decision-making process for selecting an appropriate analytical method.
Caption: Decision tree for analytical method selection.
The Cross-Validation Framework: Core Parameters and Causality
According to ICH Q2(R2) guidelines, the objective of validation is to demonstrate that an analytical procedure is fit for its intended purpose.[1][3][13] Cross-validation applies these principles to compare two methods. The following parameters are critical.
Specificity
Why it matters: Specificity is the ability to assess the analyte unequivocally in the presence of other components like impurities, degradation products, or matrix components.[14][15][16][17] A lack of specificity can lead to overestimated results for the active pharmaceutical ingredient (API). Experimental Approach: Analyze a placebo (all formulation components except the API), known impurities, and the API itself. The methods are considered specific if the peaks for these components are well-resolved from the main analyte peak. For GC-MS, specificity is further enhanced by comparing mass spectra.
Accuracy
Why it matters: Accuracy reflects the closeness of the test results to the true value.[18] It is a direct measure of how correct the method's measurements are. Experimental Approach: Perform recovery studies by spiking a placebo matrix with known concentrations of the analyte at different levels (e.g., 80%, 100%, and 120% of the target concentration).[19] The results from both methods are compared to see if they determine the spiked amount within an acceptable margin of error.
Precision
Why it matters: Precision measures the degree of scatter between a series of measurements from the same homogeneous sample.[18] It demonstrates the method's reproducibility under normal operating conditions. We assess two levels:
-
Repeatability: Precision over a short interval with the same analyst and instrument.
-
Intermediate Precision: Precision within the same lab but on different days, with different analysts, or on different equipment.[20] Experimental Approach: Analyze a minimum of six replicate samples of a homogeneous batch with each method. The relative standard deviation (RSD) of the results is calculated. For cross-validation, the mean and RSD from both methods are compared.
Linearity and Range
Why it matters: Linearity demonstrates that the method's response is directly proportional to the analyte concentration within a specific range.[21][22] The range is the interval between the upper and lower concentrations for which the method is shown to be accurate, precise, and linear.[19][21] Experimental Approach: Prepare a series of at least five concentrations of the analyte spanning the expected range.[23] Plot the response versus concentration and determine the correlation coefficient (r²), which should ideally be ≥ 0.999.[22][24] The linear regression data from both methods are compared.
Robustness
Why it matters: Robustness measures a method's capacity to remain unaffected by small, deliberate variations in its parameters.[25][26] This provides an indication of its reliability during routine use.[27] Experimental Approach: For HPLC, intentionally vary parameters like mobile phase composition (±2%), pH (±0.2 units), column temperature (±5°C), and flow rate (±10%).[20][28] For GC, vary parameters like oven temperature ramp rate and carrier gas flow. The effect on the results (e.g., peak retention time, resolution) is evaluated. A truly robust method will show minimal changes.
Experimental Protocols
The following protocols are detailed, step-by-step methodologies for performing the analysis and cross-validation.
Protocol 1: High-Performance Liquid Chromatography (HPLC) Method
-
Chromatographic System:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start at 30% B, linear gradient to 90% B over 10 minutes, hold for 2 minutes, return to 30% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm and 280 nm (based on typical benzimidazole absorbance[29][30][31]).
-
Injection Volume: 10 µL.
-
-
Standard Preparation:
-
Prepare a stock solution of this compound reference standard at 1.0 mg/mL in a 50:50 mixture of Acetonitrile and Water.
-
Perform serial dilutions to create calibration standards at 0.05, 0.1, 0.5, 1.0, and 1.5 mg/mL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample to achieve a target concentration of 1.0 mg/mL in the diluent.
-
Filter through a 0.45 µm syringe filter before injection.
-
-
System Suitability:
-
Inject the 1.0 mg/mL standard five times.
-
Acceptance Criteria: RSD of peak area ≤ 2.0%, theoretical plates > 2000, tailing factor ≤ 2.0.
-
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Method
-
Chromatographic System:
-
Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.[10]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 280°C (Split mode, 20:1 ratio).
-
Oven Program: Initial temperature 150°C, hold for 1 minute. Ramp at 15°C/min to 300°C, hold for 5 minutes.
-
MS Transfer Line Temp: 290°C.
-
Ion Source Temp: 230°C.
-
Mode: Electron Ionization (EI) at 70 eV. Scan range 40-500 amu.
-
-
Standard and Sample Preparation:
-
Prepare stock, calibration, and sample solutions as in the HPLC method, but using a volatile solvent like Dichloromethane or Ethyl Acetate.
-
-
System Suitability:
-
Inject a mid-range standard five times.
-
Acceptance Criteria: RSD of peak area ≤ 5.0%, signal-to-noise ratio > 10.
-
Protocol 3: The Cross-Validation Procedure
The following workflow visualizes the entire cross-validation process.
Caption: Workflow for the cross-validation of two analytical methods.
-
Define Protocol: Establish a clear protocol outlining the objective, procedures, and acceptance criteria for the cross-validation.[32][33][34][35][36]
-
Sample Selection: Prepare a single, homogeneous batch of this compound. Prepare at least six individual samples from this batch for precision analysis. Also prepare spiked samples for accuracy and a dilution series for linearity.
-
Analysis: Analyze the complete set of prepared samples using both the validated HPLC method (Protocol 1) and the validated GC-MS method (Protocol 2). If the transfer is between two labs using the same method, both labs would follow the same protocol.[33]
-
Data Comparison: Collate the results for each validation parameter from both methods.
-
Evaluation: Assess the results against the pre-defined acceptance criteria. A common approach is to use a statistical test (like a Student's t-test) to compare the mean results for accuracy and precision, ensuring there is no statistically significant difference between the methods.
Data Summary and Acceptance Criteria
The performance of each method should be summarized for easy comparison.
| Validation Parameter | HPLC-UV Method | GC-MS Method | Cross-Validation Acceptance Criteria |
| Specificity | Baseline resolution > 2.0 from adjacent peaks. | Unique mass spectrum, no co-eluting peaks. | Both methods must be specific. Resolution of critical pairs should be comparable. |
| Accuracy (% Recovery) | 98.0% - 102.0% | 97.0% - 103.0% | The difference between the mean % recovery of the two methods should be ≤ 3.0%. |
| Precision (RSD%) | Repeatability: ≤ 1.0%Intermediate: ≤ 2.0% | Repeatability: ≤ 2.0%Intermediate: ≤ 3.0% | The difference between the mean assay values should be ≤ 3.0%. The RSD values should be within the pre-defined limits for each method. |
| Linearity (r²) | ≥ 0.999 | ≥ 0.998 | Both methods must demonstrate linearity over the defined range. |
| Range | 80% - 120% of target concentration. | 80% - 120% of target concentration. | The validated ranges should overlap sufficiently to cover the product specification range. |
| Robustness | System suitability passes under all varied conditions. | System suitability passes under all varied conditions. | Both methods must demonstrate robustness. |
Conclusion
Cross-validation is a scientifically rigorous process essential for ensuring the consistency and reliability of analytical data for compounds like this compound. It is not merely a procedural step but a cornerstone of data integrity within the regulated pharmaceutical industry. By systematically comparing key performance parameters such as specificity, accuracy, precision, linearity, and robustness, organizations can confidently transfer methods between laboratories, adopt new technologies, and maintain a state of control over their analytical lifecycle. A well-designed cross-validation study, supported by a clear protocol and pre-defined acceptance criteria, provides the necessary evidence that different analytical methods will produce equivalent, reliable results, safeguarding product quality and regulatory compliance.
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A Senior Application Scientist's Guide to Benchmarking the Antioxidant Activity of Pyrazole-Benzimidazole Hybrids
Introduction: The Rationale for Hybrid Scaffolds in Antioxidant Discovery
Oxidative stress, a state defined by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a primary cause of numerous pathologies, including cancer, neurodegenerative disorders, and cardiovascular diseases.[1] Antioxidants are crucial defense mechanisms that mitigate this damage by neutralizing ROS.[1] In the field of medicinal chemistry, the development of novel, potent antioxidants with high efficacy and low toxicity is a significant goal.[2]
The hybridization of distinct pharmacophores into a single molecular entity is a powerful strategy in drug design, often leading to compounds with enhanced biological activity.[3][4] This guide focuses on pyrazole-benzimidazole hybrids, which have emerged as a promising class of antioxidants.[4][5] Both benzimidazole and pyrazole nuclei are privileged structures, each possessing a broad spectrum of pharmacological properties, including notable antioxidant effects.[2][5][6] Their conjugation into a hybrid scaffold offers a unique chemical architecture for effectively combating oxidative stress.[1][4] This guide provides a comprehensive framework for researchers and drug development professionals to rigorously benchmark the antioxidant activity of these hybrids, ensuring data integrity and facilitating meaningful comparisons across different studies.
Benchmarking Methodologies: A Multi-Faceted Approach to Antioxidant Evaluation
No single antioxidant assay can fully capture the complex mechanisms of antioxidant action. Therefore, a panel of assays based on different chemical principles is essential for a comprehensive evaluation. This guide details three widely accepted and robust in vitro methods: the DPPH Radical Scavenging Assay, the Ferric Reducing Antioxidant Power (FRAP) Assay, and the ABTS Radical Cation Decolorization Assay.
The selection of these assays is deliberate. The DPPH and ABTS assays measure the capacity of a compound to scavenge pre-formed stable radicals through hydrogen or electron donation, representing a direct measure of radical-quenching ability.[3][7] The FRAP assay, conversely, measures the ability of a compound to reduce a ferric iron (Fe³⁺) complex to its ferrous (Fe²⁺) form, quantifying its electron-donating capacity.[1] Employing this combination provides a more holistic profile of a hybrid's antioxidant potential.
Below is a generalized workflow for screening potential antioxidant compounds.
Caption: General workflow for antioxidant activity screening.
Protocol 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This is one of the most common and reliable assays for evaluating radical scavenging activity.[3] It relies on the reduction of the stable DPPH radical, which is deep violet in color, to the non-radical form, diphenylpicrylhydrazine, which is pale yellow. The degree of discoloration, measured spectrophotometrically, is proportional to the antioxidant capacity of the test compound.[8]
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark to avoid degradation.
-
Prepare stock solutions of the pyrazole-benzimidazole hybrids and a standard antioxidant (e.g., Ascorbic Acid) in a suitable solvent (e.g., DMSO or methanol) at a concentration of 1 mg/mL.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of various concentrations of the test compounds and the standard (e.g., serially diluted from the stock solution to achieve final concentrations of 10, 25, 50, 100, 200 µg/mL).
-
For the control well, add 100 µL of the solvent (e.g., methanol) instead of the test compound.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity (RSA) using the following formula: % RSA = [(A_control - A_sample) / A_control] x 100 Where:
-
A_control is the absorbance of the control (DPPH solution without sample).
-
A_sample is the absorbance of the DPPH solution with the test sample.
-
-
Plot the % RSA against the concentration of the test compounds.
-
Determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, from the plot. A lower IC₅₀ value indicates higher antioxidant activity.
-
Protocol 2: Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reaction is monitored by the formation of a colored ferrous-tripyridyltriazine (Fe²⁺-TPZ) complex from the colorless ferric form at low pH, with an absorption maximum at 593 nm.[1][5]
Experimental Protocol:
-
Reagent Preparation:
-
FRAP Reagent: Prepare fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio.
-
Warm the FRAP reagent to 37°C before use.
-
Prepare stock solutions of the test compounds and a standard (e.g., Ascorbic Acid or FeSO₄) as described in the DPPH protocol.
-
-
Assay Procedure:
-
In a 96-well microplate, add 180 µL of the pre-warmed FRAP reagent to each well.
-
Add 20 µL of the test compounds, standard, or solvent (for the blank) at various concentrations.
-
Incubate the plate at 37°C for 15-30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 593 nm.
-
Create a standard curve using a known concentration of FeSO₄ (e.g., 100 to 1000 µM).
-
The antioxidant capacity of the test compounds is expressed as µM Fe(II) equivalents or in terms of IC₅₀ values, representing the concentration required to achieve a specific absorbance value equivalent to a certain level of Fe²⁺.[5][9]
-
Protocol 3: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay involves the generation of the ABTS radical cation (ABTS•⁺), a blue-green chromophore. The antioxidant capacity of the test compound is measured by its ability to quench this color, which is monitored by the decrease in absorbance at 734 nm.[7]
Experimental Protocol:
-
Reagent Preparation:
-
Prepare the ABTS stock solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution.
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•⁺ radical.
-
Before use, dilute the ABTS•⁺ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare stock solutions of the test compounds and a standard (e.g., Trolox or Ascorbic Acid).
-
-
Assay Procedure:
-
In a 96-well microplate, add 190 µL of the diluted ABTS•⁺ solution to each well.
-
Add 10 µL of the test compounds or standard at various concentrations.
-
Incubate the plate in the dark at room temperature for 6-10 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition using a formula similar to the DPPH assay.
-
Determine the IC₅₀ value from the concentration-response curve.
-
Comparative Analysis: Performance of Pyrazole-Benzimidazole Hybrids
The antioxidant activity of pyrazole-benzimidazole hybrids is often compared to standard antioxidants such as Ascorbic Acid (Vitamin C), Butylated Hydroxytoluene (BHT), or Trolox. The following table synthesizes data from published studies to provide a comparative benchmark.
| Compound ID | Assay | IC₅₀ (µM) | Standard Antioxidant | Standard IC₅₀ (µM) | Reference |
| Compound 5c | TAC | 14.00 ± 0.14 | Ascorbic Acid | 88.12 ± 0.23 | [1] |
| Compound 6b | TAC | 12.47 ± 0.02 | Ascorbic Acid | 88.12 ± 0.23 | [1] |
| Compound 6c | TAC | 12.82 ± 0.10 | Ascorbic Acid | 88.12 ± 0.23 | [1] |
| Compound 6c | FRAP | 68.97 ± 0.26 | Ascorbic Acid | 88.12 ± 0.23 | [1][5] |
| Compound 6a | FRAP | 92.70 ± 0.43 | Ascorbic Acid | 88.12 ± 0.23 | [5] |
| Amido-linked hybrid 110a | DPPH | 0.121 µmol/mL | Ascorbic Acid | 0.256 µmol/mL | [10] |
| Hybrid 6i (p-bromo phenyl) | DPPH | Highest Activity** | Ascorbic Acid | - | [3][6] |
*Note: Units reported as µmol/mL in the original source. Direct conversion to µM depends on the final assay volume. **Note: The source indicates this compound had the highest activity among the series but did not provide a specific IC₅₀ value.
As evidenced by the data, several pyrazole-benzimidazolone derivatives (5c, 6b, 6c) exhibit significantly more potent antioxidant activity in the Total Antioxidant Capacity (TAC) assay than the standard, ascorbic acid.[1] Similarly, amido-linked benzimidazolyl–pyrazoles have demonstrated superior radical scavenging activity in the DPPH assay compared to ascorbic acid.[10]
Structure-Activity Relationship (SAR) Insights
The antioxidant potency of pyrazole-benzimidazole hybrids is highly dependent on the nature and position of substituents on the aromatic rings.
Caption: Key structural features influencing antioxidant activity.
A key finding is that the substitution pattern on the phenyl group attached to the pyrazole ring significantly modulates antioxidant activity.[1] For instance:
-
Electron-Donating Groups (EDGs): The presence of a methyl group (-CH₃), an EDG, on the phenyl ring (as in compound 6b) resulted in excellent antioxidant activity (IC₅₀ = 12.47 µM).[1]
-
Electron-Withdrawing Groups (EWGs): Interestingly, the inclusion of an EWG like a chloro group (-Cl) at the para position (compounds 5c and 6c) also led to a marked increase in antioxidant activity (IC₅₀ = 14.00 µM and 12.82 µM, respectively) compared to the unsubstituted analogs.[1] This suggests that the overall electronic environment and the ability to stabilize the radical species formed after hydrogen/electron donation are critical factors.
-
Linker and Conjugation: The nature of the linkage between the two heterocyclic cores can also play a role. For example, amido-linked hybrids have shown very potent DPPH scavenging.[10] The conjugation within the pyrazole ring system itself may also contribute to the equipotent activity observed in some derivatives.[1]
These insights underscore the importance of systematic modification of the hybrid scaffold to optimize antioxidant potency. The para-position on the phenyl ring appears to be a critical site for substitution to enhance activity.[1]
Conclusion
Pyrazole-benzimidazole hybrids represent a fertile ground for the discovery of novel and potent antioxidant agents. Their synthetic tractability allows for fine-tuning of their electronic and steric properties, directly influencing their radical scavenging and reducing capabilities. This guide provides a standardized, multi-assay framework for the robust and comparative evaluation of these compounds. By employing these detailed protocols and considering the structure-activity relationships, researchers can effectively identify lead candidates for further development in the fight against diseases rooted in oxidative stress.
References
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Al-Hourani, B., Al-Abras, M., El-Elimat, T., et al. (2023). Design, Synthesis, Molecular Modeling and Biological Evaluation of Novel Pyrazole Benzimidazolone Derivatives as Potent Antioxidants. Pharmaceuticals, 16(12), 1648. [Link]
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Băbeanu, N., Vlase, M., & Vlase, T. (2022). Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities. Molecules, 27(21), 7203. [Link]
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Yar, M. S., Singh, P., Siddiqui, A. A., et al. (2020). Molecular Hybrids Integrated with Benzimidazole and Pyrazole Structural Motifs: Design, Synthesis, Biological Evaluation, and Molecular Docking Studies. ACS Omega, 5(17), 10015–10027. [Link]
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Yar, M. S., Singh, P., Siddiqui, A. A., et al. (2020). Molecular Hybrids Integrated with Benzimidazole and Pyrazole Structural Motifs: Design, Synthesis, Biological Evaluation, and Molecular Docking Studies. National Center for Biotechnology Information. [Link]
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Various Authors. (2025). Selected structures of compounds containing pyrazole as antioxidants. ResearchGate. [Link]
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Al-Hourani, B., Al-Abras, M., El-Elimat, T., et al. (2023). Design, Synthesis, Molecular Modeling and Biological Evaluation of Novel Pyrazole Benzimidazolone Derivatives as Potent Antioxidants. MDPI. [Link]
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Farghaly, T. A., Abdallah, M. A., & Muhammad, Z. A. (2020). Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. National Center for Biotechnology Information. [Link]
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Al-Abboodi, D. H., et al. (2023). Antioxidant Activity of New Synthesized Pyrazole and 2-Oxo-3H-Pyrimidine Derivatives Containing Imidazo(1,2-a) Pyridine. Journal of Medicinal and Chemical Sciences. [Link]
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Various Authors. (n.d.). Effect of 4-(arylcalcogenyl)-1H-pyrazoles on the FRAP assay. ResearchGate. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-(1H-pyrazol-1-yl)-1H-1,3-benzodiazole
In the landscape of modern drug discovery and chemical research, the synthesis and handling of novel heterocyclic compounds are routine. Among these, 2-(1H-pyrazol-1-yl)-1H-1,3-benzodiazole and its derivatives represent a class of molecules with significant biological potential.[1][2][3] However, beyond their synthesis and application, a commitment to safety and environmental stewardship demands a rigorous and well-documented protocol for their disposal. This guide provides essential, step-by-step procedures for the safe and compliant disposal of this compound, ensuring the protection of laboratory personnel and the environment.
The procedures outlined herein are grounded in the regulatory frameworks established by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA), which govern hazardous waste management in laboratory settings.[4][5][6]
Hazard Identification and Risk Assessment
Proper disposal begins with a thorough understanding of the compound's potential hazards. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not universally available, data from analogous benzimidazole and pyrazole derivatives allow for a presumptive hazard assessment. These classes of nitrogen-containing heterocyclic compounds are known to be biologically active and may present toxicological risks.[7][8][9] For instance, some pyrazole derivatives have been shown to exhibit acute mammalian toxicity.[10]
Presumptive Hazard Profile: Based on data from structurally similar compounds, this compound should be handled as a hazardous substance with the following potential risks[11][12][13][14]:
-
Acute Toxicity (Oral): Harmful if swallowed.
-
Skin Irritation: Causes skin irritation.
-
Eye Irritation: Causes serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.
Therefore, all waste generated, including neat compound, solutions, contaminated labware, and personal protective equipment (PPE), must be treated as hazardous waste.
| Property | Value / Classification | Source / Rationale |
| Molecular Formula | C₁₀H₈N₄ | PubChem[15] |
| Molecular Weight | 184.20 g/mol | PubChem[15] |
| Physical Form | Solid (presumed) | Based on related compounds |
| Acute Toxicity, Oral | Category 4 (Presumed) | Analogy to similar benzimidazoles[11][14] |
| Skin Irritation | Category 2 (Presumed) | Analogy to similar benzimidazoles[12][13][14] |
| Eye Irritation | Category 2 (Presumed) | Analogy to similar benzimidazoles[12][13][14] |
| Target Organ Toxicity | Respiratory System (Presumed) | Analogy to similar benzimidazoles[12] |
Personal Protective Equipment (PPE) and Engineering Controls
Before initiating any disposal-related activities, the implementation of appropriate safety measures is mandatory. The causality is clear: preventing exposure is the most effective way to mitigate risk.
-
Engineering Controls: All handling of this compound waste must be conducted within a certified chemical fume hood to minimize inhalation exposure.[16]
-
Personal Protective Equipment: A standard PPE ensemble for handling this hazardous waste includes:
-
Eye and Face Protection: Wear safety goggles with side shields conforming to EN166 (EU) or NIOSH (US) standards. A face shield should be used if there is a risk of splashing.[17]
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after handling the waste.[16]
-
Protective Clothing: A lab coat is required. For larger quantities or in case of a spill, impervious clothing may be necessary.[17]
-
Step-by-Step Waste Disposal Protocol
Adherence to a systematic disposal protocol is critical for ensuring safety and regulatory compliance. The following workflow is designed to guide researchers from the point of waste generation to its final removal from the facility.
Caption: Waste Disposal Workflow for this compound.
Step 1: Waste Segregation and Collection The principle of waste segregation is fundamental to preventing unintended and potentially hazardous chemical reactions.[4]
-
Designated Container: All waste containing this compound must be collected in a dedicated hazardous waste container. This includes unused solid material, contaminated weighing paper, pipette tips, gloves, and the first rinsate from cleaning contaminated glassware.[14] The container must be chemically compatible and have a secure, tight-fitting lid.
-
Incompatible Materials: Never mix this waste stream with strong oxidizing agents, acids, or bases. Keep the waste stream isolated to prevent unknown reactions.
Step 2: Proper Labeling Accurate labeling is a legal requirement under the EPA's Resource Conservation and Recovery Act (RCRA) and is crucial for the safety of everyone who will handle the container.[18][19]
-
Required Information: The container label must, at a minimum, include the words "Hazardous Waste" .[19]
-
Contents Identification: Clearly write the full chemical name: "this compound". Do not use abbreviations or chemical formulas.
-
Hazard Warning: The label must also indicate the specific hazards. This can be done by affixing appropriate pictograms (e.g., exclamation mark for irritant, health hazard) or by writing out the hazards (e.g., "Irritant," "Harmful if Swallowed").[19]
Step 3: On-Site Storage in a Satellite Accumulation Area (SAA) An SAA is a designated area at or near the point of waste generation where hazardous waste can be stored temporarily.[18]
-
Location: The SAA must be under the control of the person generating the waste. The sealed container should be stored in a secondary containment bin within the SAA.
-
Quantity and Time Limits: While there are no time limits for waste accumulation in an SAA, there is a volume limit of 55 gallons.[18] However, it is best practice to have waste removed from the laboratory in a timely manner. Once the container is full, it must be dated and moved to the facility's Central Accumulation Area (CAA) within three days.
Step 4: Decontamination of Empty Containers Empty containers that held the pure compound are also considered hazardous waste until properly decontaminated.
-
Triple Rinsing: The standard procedure is to triple-rinse the container with a suitable solvent (e.g., acetone or ethanol).[14]
-
Rinsate Collection: The first rinsate is highly contaminated and must be collected as hazardous waste in your designated this compound waste container.[14] Depending on institutional and local regulations, subsequent rinsates may also need to be collected.
-
Final Disposal of Container: After triple rinsing, deface the original label, and dispose of the container according to your institution's policy for non-hazardous lab glass or plastic.
Step 5: Final Disposal Final disposal of hazardous waste must be handled by professionals.
-
Contact EHS: When your waste container is full, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup.
-
Licensed Contractor: The EHS department will work with a licensed hazardous waste disposal contractor to transport, treat, and dispose of the material in compliance with all federal, state, and local regulations.[4][5] Never pour this chemical down the drain or place it in the regular trash.[14]
By adhering to these structured protocols, researchers can ensure that their work, from discovery to disposal, is conducted with the highest standards of safety, integrity, and environmental responsibility.
References
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- SAFETY DATA SHEET - 1H-Benzimidazol-2-ol. Fisher Scientific.
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Personal protective equipment for handling 2-(1H-pyrazol-1-yl)-1H-1,3-benzodiazole
An Expert Guide to Personal Protective Equipment (PPE) for Handling 2-(1H-pyrazol-1-yl)-1H-1,3-benzodiazole
A Note on Handling Novel Compounds
The specific toxicological and reactivity data for this compound is not extensively documented in publicly available literature. Therefore, this guide is predicated on the principle of treating all novel or uncharacterized substances as potentially hazardous. The recommendations provided below are based on a conservative risk assessment derived from the general properties of related heterocyclic compounds like benzimidazoles and pyrazoles, which can exhibit a range of biological activities and potential hazards. Adherence to these stringent protocols is a cornerstone of safe laboratory practice.
Hazard Assessment and Engineering Controls: The First Line of Defense
Before any personal protective equipment is selected, a thorough risk assessment must be conducted. The primary routes of potential exposure to this compound are inhalation of fine powders, dermal (skin) contact, ocular (eye) contact, and accidental ingestion.
Primary Engineering Control: The Chemical Fume Hood
All manipulations of this compound, including weighing, transferring, and preparing solutions, must be performed inside a certified chemical fume hood. This is the most critical safety measure to prevent the inhalation of airborne particles. The fume hood sash should be kept as low as possible to ensure optimal airflow and containment.
Core Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential to create a robust barrier against potential exposure. The following table summarizes the minimum required PPE for handling this compound.
| Protection Type | Required PPE | Rationale and Key Specifications |
| Eye and Face | Chemical Splash Goggles & Face Shield | Goggles provide a seal around the eyes to protect against splashes and fine powders. A face shield offers an additional layer of protection for the entire face. |
| Hand | Double-Gloving with Nitrile Gloves | Double-gloving minimizes the risk of exposure due to pinholes or tears. Nitrile offers good resistance to a broad range of chemicals. The outer glove should be removed immediately after handling the compound. |
| Body | Chemical-Resistant Laboratory Coat | A lab coat made of a material like polyester or a poly-cotton blend provides a basic barrier. Ensure it is fully buttoned with sleeves rolled down. |
| Respiratory | Not required if working in a fume hood | A properly functioning fume hood provides adequate respiratory protection. If there is a risk of aerosolization outside of a fume hood, a NIOSH-approved respirator with P100 cartridges is mandatory. |
Step-by-Step Guide to Donning and Doffing PPE
The order in which you put on and take off PPE is crucial to prevent cross-contamination.
Donning PPE Workflow
Caption: A flowchart illustrating the correct sequence for donning PPE.
Detailed Donning Procedure:
-
Lab Coat: Put on your lab coat and ensure it is fully buttoned.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Goggles: Put on your chemical splash goggles.
-
Face Shield: Place the face shield over your goggles.
-
Outer Gloves: Don the second pair of nitrile gloves, pulling the cuffs over the sleeves of your lab coat.
Doffing PPE Workflow
Caption: A flowchart illustrating the correct sequence for doffing PPE to avoid contamination.
Detailed Doffing Procedure:
-
Outer Gloves: Remove the outer, potentially contaminated gloves by peeling them off without touching the outside surface with your bare skin. Dispose of them immediately in the designated hazardous waste container.
-
Face Shield: Remove the face shield by handling the headband.
-
Lab Coat: Unbutton and remove your lab coat, turning it inside out as you do so to contain any contamination.
-
Goggles: Remove your goggles.
-
Inner Gloves: Remove the inner pair of gloves and dispose of them.
-
Hand Washing: Immediately wash your hands thoroughly with soap and water.
Decontamination and Disposal Plan
Work Surface Decontamination:
-
After completing your work, wipe down the work surface inside the fume hood with a suitable solvent (e.g., 70% ethanol), followed by a mild detergent solution.
Disposal of Contaminated Materials:
-
Solid Waste: All disposable items that have come into contact with this compound, including gloves, weigh boats, and contaminated paper towels, must be disposed of in a clearly labeled hazardous waste container.
-
Liquid Waste: Any solutions containing the compound should be collected in a designated hazardous liquid waste container. Do not pour any amount down the drain.
-
Follow all institutional and local regulations for hazardous waste disposal.
Emergency Procedures in Case of Exposure
Skin Contact:
-
Immediately flush the affected area with copious amounts of water for at least 15 minutes.
-
Remove any contaminated clothing while under the safety shower.
-
Seek immediate medical attention.
Eye Contact:
-
Immediately flush the eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.
-
Seek immediate medical attention.
Inhalation:
-
Move the affected person to fresh air immediately.
-
If breathing is difficult, provide oxygen.
-
Seek immediate medical attention.
Ingestion:
-
Do NOT induce vomiting.
-
Rinse the mouth with water.
-
Seek immediate medical attention.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
